1-Butyl-1-methylpyrrolidinium iodide
Description
BenchChem offers high-quality 1-Butyl-1-methylpyrrolidinium iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Butyl-1-methylpyrrolidinium iodide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-butyl-1-methylpyrrolidin-1-ium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N.HI/c1-3-4-7-10(2)8-5-6-9-10;/h3-9H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZANEDYKZXSCF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1(CCCC1)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047938 | |
| Record name | 1-Butyl-1-methylpyrrolidinium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56511-17-2 | |
| Record name | 1-Butyl-1-methylpyrrolidinium iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056511172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butyl-1-methylpyrrolidinium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-BUTYL-1-METHYLPYRROLIDINIUM IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71Z1987V6X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
physical properties of 1-Butyl-1-methylpyrrolidinium iodide
An In-Depth Technical Guide on the Physical Properties and Applications of 1-Butyl-1-methylpyrrolidinium Iodide (BMPyrrI)
Executive Summary
1-Butyl-1-methylpyrrolidinium iodide (often abbreviated as BMPyrrI or Pyr14I) is a prominent quaternary ammonium salt and a critical precursor in the synthesis of advanced ionic liquids (ILs). Characterized by its asymmetric cyclic cation and redox-active halide anion, BMPyrrI bridges the gap between fundamental physical chemistry and applied materials science. This whitepaper provides an authoritative analysis of its physicochemical properties, thermodynamic behavior, and its dual-role applications in next-generation electrochemistry (such as Dye-Sensitized Solar Cells) and pharmaceutical development.
Fundamental Physicochemical Profiling
The utility of BMPyrrI is fundamentally dictated by its molecular architecture. The pyrrolidinium cation features a five-membered non-planar ring attached to asymmetric alkyl chains (a methyl and a butyl group). This steric asymmetry disrupts crystal lattice packing, which significantly lowers the lattice energy compared to highly symmetric organic salts.
While many pyrrolidinium salts with complex anions (like TFSI⁻) are room-temperature ionic liquids, the relatively small and highly charge-dense iodide anion results in BMPyrrI existing as a solid at room temperature. However, upon dissolution or melting, it exhibits exceptional transport properties.
Quantitative Data Summary
The following table synthesizes the core physical properties of BMPyrrI, validated across chemical databases and thermodynamic studies [1, 2].
| Property | Value | Analytical Context / Causality |
| Chemical Formula | C₉H₂₀IN | Comprises a pyrrolidinium core with C1 and C4 alkyl substituents. |
| Molecular Weight | 269.17 g/mol | Computed standard mass [1]. |
| Melting Point | 189 °C | High for an IL precursor due to the strong electrostatic interaction between the compact I⁻ anion and the cation [2]. |
| Density (at 25 °C) | 1.453 g/cm³ | Indicates dense molecular packing in the solid state [2]. |
| Physical State | White to yellowish powder | Coloration often shifts to yellow upon trace oxidation of I⁻ to I₂. |
| Solubility | High in H₂O, Alcohols | Highly miscible in polar solvents (e.g., isopropanol, n-butanol) due to strong ion-dipole interactions [3]. |
Thermodynamic and Transport Properties
Understanding the thermodynamic behavior of BMPyrrI in binary mixtures is crucial for its application as a solvent or electrolyte.
Osmotic and Solvation Dynamics
When dissolved in alcohols (such as isopropanol or n-butanol), BMPyrrI exhibits non-ideal thermodynamic behavior. Vapor Pressure Osmometry (VPO) studies indicate that the osmotic coefficient, mean molal activity coefficient, and vapor pressure decrease as the molality of BMPyrrI increases [3].
Mechanistic Insight: The change in vapor pressure of the ionic liquid is smaller in n-butanol compared to isopropanol. This causality stems from the structural effect of the solvent: the longer alkyl chain of n-butanol facilitates enhanced hydrophobic interactions with the butyl chain of the pyrrolidinium cation, altering the critical aggregation concentration and stabilizing the solvation shell [3].
Viscosity and Ionic Conductivity
In electrochemical applications, BMPyrrI is often used to formulate liquid electrolytes. Compared to piperidinium (six-membered ring) or morpholinium (oxygen-containing six-membered ring) analogs, pyrrolidinium-based electrolytes possess the lowest viscosity and the highest diffusion coefficients [4]. The five-membered ring offers greater conformational flexibility, reducing internal fluid friction and facilitating rapid ion mobility.
Core Applications
A. Electrochemistry: Dye-Sensitized Solar Cells (DSSCs)
BMPyrrI is highly prized in the formulation of electrolytes for DSSCs. The iodide anion serves as the essential electron donor in the I⁻/I₃⁻ redox couple, which regenerates the photo-oxidized dye.
-
Performance Metrics: DSSC electrolytes employing BMPyrrI have demonstrated open-circuit voltages of ~0.685 V, short-circuit currents of 14.53 mA/cm², and conversion efficiencies of up to 6.52% under standard illumination[4].
-
Causality: The high efficiency is a direct result of the low viscosity of the pyrrolidinium matrix, which maximizes the diffusion coefficient of the I₃⁻ ions traveling from the counter electrode to the photoanode.
B. Pharmaceutical and Biomedical Development
In drug development, pyrrolidinium-based ILs are utilized as advanced excipients, green solvents for Active Pharmaceutical Ingredient (API) synthesis, and extraction media.
-
Solubility Tuning: BMPyrrI can be used to modify the dielectric environment of aqueous solutions, enhancing the solubility of poorly water-soluble hydrophobic drugs.
-
Phase-Transfer Catalysis: The amphiphilic nature of the BMPyrr⁺ cation allows it to act as a phase-transfer catalyst in the synthesis of complex pharmaceutical intermediates, shuttling reactants between aqueous and organic phases.
Mechanistic Visualizations
To illustrate the logical relationships governing BMPyrrI's physical properties and its application workflows, the following diagrams map out its solvation mechanics and experimental validation pathways.
Mechanistic pathway linking BMPyrrI molecular structure to electrochemical performance.
Self-validating experimental workflow for thermodynamic profiling of BMPyrrI.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity and reproducibility, the following protocols incorporate built-in validation steps to prevent experimental artifacts caused by impurities or moisture.
Protocol 1: Preparation and Validation of BMPyrrI Electrolyte for DSSCs
Objective: Formulate a low-viscosity, high-conductivity electrolyte while eliminating moisture-induced degradation of the redox couple.
-
Purification (Self-Validation Step): Commercial BMPyrrI often contains trace iodine or moisture. Dissolve 10 g of BMPyrrI in a minimum volume of hot anhydrous acetonitrile. Slowly add cold ethyl acetate until precipitation begins. Cool to -20 °C overnight. Filter and dry under a high vacuum (10⁻³ mbar) at 60 °C for 48 hours.
-
Moisture Quantification: Perform Karl Fischer (KF) titration. Validation threshold: The water content must be < 500 ppm. Excess water will react with I₃⁻ and degrade DSSC performance.
-
Electrolyte Formulation: In an argon-filled glovebox, dissolve 0.6 M of the purified BMPyrrI, 0.03 M of Iodine (I₂), 0.1 M of guanidinium thiocyanate, and 0.5 M of 4-tert-butylpyridine in a mixture of acetonitrile and valeronitrile (85:15 v/v).
-
Electrochemical Validation: Conduct Cyclic Voltammetry (CV) using a Pt working electrode. Verify the presence of two distinct reversible redox peaks corresponding to the I₃⁻/I⁻ and I₂/I₃⁻ transitions.
Protocol 2: Vapor Pressure Osmometry (VPO) for Thermodynamic Profiling
Objective: Determine the osmotic coefficients of BMPyrrI in alcohol binary mixtures.
-
Solvent Preparation: Degas n-butanol and isopropanol using freeze-pump-thaw cycles. Store over activated 3Å molecular sieves.
-
Instrument Calibration (Self-Validation Step): Calibrate the VPO instrument (e.g., KNAUER K-7000) at 323.15 K using a standard reference solute (e.g., benzil in the respective alcohols). The calibration constant ( Kcal ) must show an R2>0.999 across standard concentrations.
-
Sample Measurement: Prepare BMPyrrI solutions ranging from 0.05 to 1.0 molality. Inject a drop of the solution and a drop of the pure solvent onto the matched thermistors inside the VPO chamber.
-
Data Acquisition: Record the steady-state resistance difference ( ΔR ) caused by the temperature difference resulting from solvent condensation on the solution drop.
-
Calculation: Calculate the osmotic coefficient ( ϕ ) using the relation ΔR=Kcal⋅ν⋅m⋅ϕ , where ν is the number of ions (2 for BMPyrrI) and m is the molality [3].
References
-
PubChem. "1-Butyl-1-methylpyrrolidinium iodide | C9H20IN | CID 11076461." National Center for Biotechnology Information. Available at:[Link]
-
Journal of Chemical & Engineering Data. "Thermodynamic Behavior of Binary Mixtures of 1-Butyl-1-methylpyrrolidinium Iodide and Alcohols." ACS Publications. Available at:[Link]
-
MDPI / ResearchGate. "Ionic Liquids Roles and Perspectives in Electrolyte for Dye-Sensitized Solar Cells." Available at:[Link]
1-Butyl-1-methylpyrrolidinium Iodide (BMPyrrI): A Comprehensive Technical Guide on Structure, Synthesis, and Advanced Applications
Executive Summary
1-Butyl-1-methylpyrrolidinium iodide (BMPyrrI) is a structurally asymmetric, room-temperature ionic liquid (RTIL) that has become a cornerstone material in advanced electrochemistry and pharmaceutical formulation. Comprising a bulky organic cation and a highly polarizable halide anion, BMPyrrI exhibits exceptional ionic conductivity, a wide electrochemical window, and tunable solvating properties. This whitepaper provides an authoritative, in-depth analysis of its physicochemical profile, a self-validating synthesis protocol, and its mechanistic roles in next-generation photovoltaics, energy storage, and biologic drug delivery.
Chemical Structure and Physicochemical Profiling
The molecular architecture of BMPyrrI is defined by its asymmetric pyrrolidinium cation—a five-membered nitrogen-containing heterocyclic ring quaternized with both a methyl and a butyl group. This engineered asymmetry is crucial; it sterically hinders efficient crystal lattice packing, thereby suppressing the melting point and maintaining the compound in a highly fluid or easily solvated state at room temperature 1[1]. The iodide anion ( I− ) acts as a potent redox mediator and nucleophile, making it indispensable for charge-transfer applications 2[2].
Table 1: Physicochemical and Thermodynamic Properties of BMPyrrI
| Property | Value | Reference |
| IUPAC Name | 1-butyl-1-methylpyrrolidin-1-ium iodide | 1[1] |
| CAS Number | 56511-17-2 | 2[2] |
| Molecular Formula | C9H20IN | 3[3] |
| Molecular Weight | 269.17 g/mol | 1[1] |
| Physical State (25°C) | Solid / Powder | [[2]](2] |
| Storage Class | 11 (Combustible Solids) | 2[2] |
| SMILES String | [I-].CCCC[N+]1(C)CCCC1 | [[3]](3] |
Mechanistic Synthesis and Purification Protocol
The synthesis of BMPyrrI relies on a highly controlled bimolecular nucleophilic substitution ( SN2 ) pathway. The causality behind each procedural choice is rooted in thermodynamics and impurity mitigation to ensure electrochemical-grade purity.
Step-by-Step Methodology
-
Reagent Preparation : Dissolve 1.0 equivalent of N-methylpyrrolidine in a dry, aprotic solvent (e.g., acetonitrile or ethyl acetate) under a strict nitrogen atmosphere. Causality: Aprotic solvents enhance the nucleophilicity of the amine by avoiding hydrogen bonding, while the inert atmosphere prevents the oxidative degradation of the iodide source into iodine ( I2 ), which would contaminate the product.
-
Electrophile Addition : Cool the reaction vessel to 0°C using an ice bath. Add 1.05 equivalents of 1-iodobutane dropwise over 30 minutes. Causality: The quaternization reaction is highly exothermic. Dropwise addition at low temperatures prevents thermal runaway and suppresses unwanted elimination side-reactions (e.g., Hofmann elimination).
-
Quaternization (Reflux) : Gradually warm the mixture to room temperature, then heat to 60°C for 24–48 hours. Causality: Extended moderate heating ensures >99% conversion without thermally degrading the newly formed ionic liquid.
-
Precipitation and Filtration : Cool the mixture to 0°C to induce complete precipitation of the BMPyrrI salt. Filter the crude white/yellowish product under a vacuum.
-
Recrystallization : Dissolve the crude solid in a minimum volume of hot ethanol, then add cold ethyl acetate until turbidity appears. Allow to crystallize overnight. Causality: This differential solubility step selectively removes unreacted precursors and colored trace impurities.
-
High-Vacuum Drying : Dry the purified crystals under high vacuum ( 10−3 mbar) at 60°C for 72 hours. Causality: Ionic liquids are notoriously hygroscopic. Trace water severely narrows the electrochemical stability window and alters the viscosity profile.
Self-Validating System Check : To ensure the protocol is self-validating, researchers must perform 1H NMR spectroscopy post-drying to confirm the absence of the N-methylpyrrolidine precursor (typically appearing at ~2.3 ppm for the N−CH3 group) and utilize Karl Fischer titration to verify water content is strictly below 100 ppm before downstream application.
Figure 1: Step-by-step synthesis workflow of BMPyrrI highlighting causality for high-purity yield.
Advanced Applications and Functional Mechanisms
Photovoltaics: Dye-Sensitized and Perovskite Solar Cells
The I−/I3− redox couple is the lifeblood of Dye-Sensitized Solar Cells (DSSCs). BMPyrrI serves as an optimal iodide source. The pyrrolidinium cation (Pyr14) possesses low viscosity and a high diffusion coefficient, allowing DSSCs to achieve up to 6.52% conversion efficiency under 100 mW/cm2 illumination [[4]]() 5[4][5]. In emerging perovskite solar cells, the bulky pyrrolidinium cation mitigates moisture ingress through its hydrophobic butyl chain and passivates grain boundary defects, thereby suppressing non-radiative recombination and significantly extending device longevity.
Figure 2: Redox mediation cycle of BMPyrrI in Dye-Sensitized Solar Cells (DSSCs).
Energy Storage: Membraneless Aqueous Batteries
In grid-scale energy storage, BMPyrrI acts as a critical complexing agent in membraneless Zn–I2 aqueous batteries. It promotes the formation of phase-separated polyiodides ( I5− ) upon charging. This chemical complexation minimizes the self-discharge of the battery and actively suppresses detrimental zinc dendrite growth, enabling the system to maintain high Coulombic efficiency over extended cycles [[6]](6].
Pharmaceutical Biologics and Drug Delivery
Subcutaneous delivery of high-concentration proteins (e.g., monoclonal antibodies) is traditionally hindered by exponential viscosity increases. Ionic liquids like BMPyrrI are incorporated into liquid protein formulations to function as viscosity-reducing excipients 7[7]. The amphiphilic cation transiently disrupts electrostatic and hydrophobic protein-protein networks without denaturing the active biologic, facilitating rapid and painless injectability.
References
-
1Title : 1-Butyl-1-methylpyrrolidinium iodide | C9H20IN | CID 11076461 - PubChem | Source : nih.gov | URL : 1
-
3Title : 1-BUTYL-1-METHYLPYRROLIDINIUM IODIDE - Inxight Drugs | Source : ncats.io | URL : 3
-
2Title : 1-Butyl-1-methylpyrrolidinium iodide 56511-17-2 - MilliporeSigma | Source : sigmaaldrich.com | URL : 2
-
4Title : Synthesis and Characterization of Protic Ionic liquids Containing Cyclic Amine Cations and Tetrafluoroborate Anion | Source : researchgate.net | URL : 4
-
[[5]]() Title : Ionic Liquids Roles and Perspectives in Electrolyte for Dye-Sensitized Solar Cells | Source : researchgate.net | URL : 5
-
6Title : The Journal of Physical Chemistry Letters Vol. 16 No. 31 | Source : acs.org | URL : 6
-
7Title : US10821183B2 - Liquid protein formulations containing 4-(3-butyl-1-imidazolio)-1-butane sulfonate (BIM) | Source : google.com | URL : 7
Sources
- 1. 1-Butyl-1-methylpyrrolidinium iodide | C9H20IN | CID 11076461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Butyl-1-methylpyrrolidinium iodide 56511-17-2 [sigmaaldrich.com]
- 3. 1-BUTYL-1-METHYLPYRROLIDINIUM IODIDE [drugs.ncats.io]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US10821183B2 - Liquid protein formulations containing 4-(3-butyl-1-imidazolio)-1-butane sulfonate (BIM) - Google Patents [patents.google.com]
Synthesis Route for 1-Butyl-1-methylpyrrolidinium Iodide (BMPyrrI): A Technical Whitepaper
Executive Summary
1-Butyl-1-methylpyrrolidinium iodide (BMPyrrI, also denoted as Pyr14I) is a foundational ionic liquid (IL) precursor and electrolyte component. It is highly valued in advanced electrochemical systems, including dye-sensitized solar cells (DSSCs), solid-state batteries, and template-free electrodeposition of nanowires, owing to its wide electrochemical window, high diffusion coefficient, and low viscosity[1],[2].
This whitepaper details a highly optimized, self-validating synthesis route for BMPyrrI. By leveraging the Menschutkin reaction (quaternization of a tertiary amine), this protocol maximizes yield and purity while minimizing hazardous byproducts. The guide provides researchers with the mechanistic causality behind each experimental choice, ensuring reproducibility and scalability for pharmaceutical and battery-grade applications.
Mechanistic Causality & Reaction Design
The synthesis of BMPyrrI relies on an SN2 nucleophilic substitution. 1-Methylpyrrolidine acts as the nucleophile, attacking the electrophilic carbon of 1-iodobutane to form the quaternary ammonium cation, with iodide acting as both the leaving group and the resulting counter-anion.
Causality in Experimental Design:
-
Leaving Group Selection: 1-Iodobutane is selected over 1-bromobutane or 1-chlorobutane because iodide is a superior leaving group, significantly accelerating the SN2 kinetics. Furthermore, it directly yields the target iodide salt, bypassing the need for subsequent anion-exchange metathesis[3].
-
Solvent Dynamics (Toluene/Ethyl Acetate): The reaction is conducted in a non-polar to moderately polar solvent (e.g., anhydrous toluene). The starting materials are highly soluble in toluene, but the resulting ionic liquid (BMPyrrI) is completely insoluble. This phase separation drives the reaction equilibrium forward (Le Chatelier's principle) and acts as a built-in purification mechanism[3].
-
Thermal Control: The reaction is strictly maintained at room temperature to 40 °C. Elevated temperatures risk triggering the Hofmann elimination pathway, which would degrade the product into alkenes and tertiary amines, compromising the purity of the electrolyte.
Quantitative Reaction Parameters
The following table summarizes the critical parameters and the rationale behind their selection to ensure an optimal yield (>90%).
| Parameter | Value / Condition | Mechanistic Rationale |
| Molar Ratio | 1.0 : 1.2 (Amine : Halide) | A 20% molar excess of 1-iodobutane ensures complete consumption of the amine, preventing unreacted volatile amines from contaminating the final IL[3]. |
| Solvent | Anhydrous Toluene (or EtOAc) | Induces immediate precipitation of the synthesized IL, shifting equilibrium and simplifying downstream isolation[3]. |
| Temperature | 20 °C – 40 °C | Provides sufficient activation energy for the SN2 reaction while strictly avoiding thermal degradation or Hofmann elimination. |
| Reaction Time | 48 Hours | Compensates for the steric hindrance of the pyrrolidine ring, ensuring maximum conversion[3]. |
| Moisture Limit | < 30 ppm | Essential for electrochemical applications; water acts as a parasitic reactant in battery systems, degrading performance[2]. |
Experimental Workflow: A Self-Validating Protocol
The following methodology is designed as a self-validating system. At each critical juncture, physical observables confirm the success of the preceding step, allowing the researcher to abort or correct the process before investing further time.
Figure 1: Step-by-step synthesis and purification workflow for BMPyrrI.
Step-by-Step Methodology
Step 1: Preparation and Quaternization
-
In a dry, nitrogen-purged round-bottom flask, dissolve 1-methylpyrrolidine (1.0 eq) in anhydrous toluene (approx. 2 mL per mmol of amine).
-
Add 1-iodobutane (1.2 eq) dropwise over 30 minutes using an addition funnel to control the mild exotherm.
-
Seal the flask and stir vigorously at room temperature for 48 hours[3].
-
Self-Validation Checkpoint: The initially clear solution will spontaneously form a dense, insoluble lower phase (or precipitate). If the solution remains completely clear after 12 hours, the reaction has stalled due to moisture contamination or degraded reagents.
Step 2: Isolation and Washing
-
Halt stirring and allow the biphasic mixture to settle. Decant the upper toluene layer, which contains the unreacted 1-iodobutane.
-
Wash the crude ionic liquid three times with anhydrous diethyl ether or ethyl acetate, vigorously agitating and then decanting the solvent each time[3].
-
Self-Validation Checkpoint: The wash solvent should transition from slightly yellow to completely colorless. A persistent yellow tint indicates residual iodine or unreacted alkyl halide.
Step 3: Decolorization
-
To remove trace colored impurities (often polyiodides), dissolve the washed crude product in a minimum volume of ultra-pure water.
-
Add activated carbon (approx. 5% w/w relative to the theoretical yield) and stir at room temperature for 24 hours[3].
-
Filter the suspension through a pad of Celite to remove the carbon.
-
Self-Validation Checkpoint: The resulting aqueous filtrate must be optically clear and entirely colorless.
Step 4: Drying and Storage
-
Remove the water under reduced pressure using a rotary evaporator.
-
Transfer the slightly viscous white solid to a Schlenk line and dry under high vacuum ( <10−2 mbar) at 80 °C for 48 hours.
-
Transfer immediately to a nitrogen-filled glovebox for storage[2].
Analytical Validation & Quality Control
To qualify the synthesized BMPyrrI for sensitive applications like Te nanowire electrodeposition[2] or solid-state batteries, a rigorous analytical validation pathway must be followed.
Figure 2: Quality control and analytical validation pathway for battery-grade BMPyrrI.
Validation Protocols:
-
Nuclear Magnetic Resonance (NMR): Conduct 1H and 13C NMR in D2O or CDCl3 . The absence of peaks corresponding to the unreacted N -methyl group of the starting pyrrolidine confirms complete conversion.
-
Karl Fischer (KF) Titration: Measure the water content coulometrically. Battery-grade electrolytes require strict anhydrous conditions. The sample must register <30 ppm of water[2]. If the value exceeds this, the vacuum drying step (Step 4) must be repeated.
-
Ion Chromatography (IC): Verify the anion purity. The presence of cross-contaminating halides (e.g., chlorides or bromides) must be <0.5% , as they can severely alter the electrochemical stability window of the resulting electrolyte.
References
- Source: MDPI (Molecules)
- Title: Synthesis of Pyrrolidinium-Based Poly(ionic liquid) Electrolytes with Poly(ethylene glycol)
- Source: PMC (The Journal of Physical Chemistry C)
Sources
electrochemical window of 1-Butyl-1-methylpyrrolidinium iodide
An In-depth Technical Guide to the Electrochemical Window of 1-Butyl-1-methylpyrrolidinium Iodide
In the dynamic landscape of electrochemical energy storage and conversion, ionic liquids (ILs) have emerged as a pivotal class of materials, offering a unique combination of negligible vapor pressure, high thermal stability, and intrinsic ionic conductivity.[1] Among the vast library of available ILs, those based on the 1-butyl-1-methylpyrrolidinium ([BMPyr]⁺) cation are prized for their robust cathodic stability.[2] However, the electrochemical behavior of an ionic liquid is a delicate interplay between its constituent cation and anion. This guide provides a comprehensive technical exploration of the electrochemical window of 1-Butyl-1-methylpyrrolidinium Iodide ([BMPyr][I]), a compound that perfectly illustrates how the choice of anion—in this case, iodide (I⁻)—profoundly dictates the operational limits of the electrolyte.
This document is structured to provide not just procedural steps, but a deep-seated understanding of the underlying electrochemical principles and the rationale behind the experimental design. For the seasoned researcher, this guide will serve as a detailed reference, while for those newer to the field, it will offer a foundational understanding of how to approach the characterization of halide-containing ionic liquids.
The Concept of the Electrochemical Window: A Primer
The electrochemical window (ECW) of an electrolyte is the potential range within which the electrolyte remains electrochemically inert, neither undergoing oxidation nor reduction.[3] This window is fundamentally defined by the electrochemical stability of its constituent ions. The cathodic (negative) limit is typically determined by the reduction of the cation, while the anodic (positive) limit is set by the oxidation of the anion. A wide electrochemical window is a critical attribute for electrolytes in high-voltage applications such as lithium-ion batteries and supercapacitors.[1]
The Protagonists: [BMPyr]⁺ and I⁻
The Cation: 1-Butyl-1-methylpyrrolidinium ([BMPyr]⁺)
The [BMPyr]⁺ cation is an aliphatic, five-membered ring ammonium salt. Its saturated structure, lacking easily oxidizable or reducible functional groups, imparts significant electrochemical stability. The reduction of the [BMPyr]⁺ cation occurs at a highly negative potential, making it a suitable component for electrolytes in devices with low-potential anodes.
The Anion: Iodide (I⁻)
In stark contrast to the stability of the [BMPyr]⁺ cation, the iodide anion is readily oxidized. Its electrochemical behavior is complex and involves multiple, sequential electron transfer steps.[3][4] This inherent ease of oxidation is the primary factor that constricts the electrochemical window of any iodide-based ionic liquid.
Experimental Determination of the Electrochemical Window
The most common and reliable technique for determining the electrochemical window of an ionic liquid is cyclic voltammetry (CV).[3] This method involves sweeping the potential of a working electrode in the ionic liquid and measuring the resulting current. The potential limits are typically defined as the points where the current density reaches a specific threshold, indicating the onset of electrolyte decomposition.[5]
Causality in Experimental Design: A Self-Validating Protocol
The following protocol is designed to yield reproducible and accurate measurements of the electrochemical window of [BMPyr][I]. The rationale behind each step is crucial for understanding the system and ensuring the integrity of the data.
Experimental Protocol: Cyclic Voltammetry of [BMPyr][I]
-
Purity and Preparation of [BMPyr][I]:
-
Synthesis: [BMPyr][I] can be synthesized via a nucleophilic substitution reaction between 1-methylpyrrolidine and 1-iodobutane. Due to the potential for UV-catalyzed decomposition of iodide, it is advisable to conduct the reaction with minimal exposure to light.[6]
-
Purification and Drying: The synthesized [BMPyr][I] must be rigorously purified and dried under high vacuum at an elevated temperature (e.g., 80 °C) for an extended period (e.g., >48 hours).[7] Water is a significant impurity that can drastically narrow the measured electrochemical window.[7] The water content should be verified to be below 10 ppm using Karl Fischer titration.[7]
-
-
Electrochemical Cell and Electrode Setup:
-
Three-Electrode Configuration: A standard three-electrode setup is employed.
-
Working Electrode (WE): A glassy carbon or platinum macrodisk electrode is recommended. These materials are relatively inert within the expected potential window of [BMPyr][I].
-
Counter Electrode (CE): A platinum wire or coil with a surface area significantly larger than the WE is used to ensure that the current is not limited by the CE kinetics.
-
Reference Electrode (RE): This is a critical choice in ionic liquid electrochemistry.
-
Quasi-Reference Electrode (QRE): For preliminary scans, a simple silver or platinum wire can be used as a QRE. However, the potential of a QRE can drift, making it unsuitable for quantitative measurements.
-
Internal Referencing with Ferrocene: For accurate and reproducible potential measurements, the ferrocene/ferrocenium (Fc/Fc⁺) redox couple is used as an internal standard.[5][8] After an initial scan to determine the approximate window, a small amount of ferrocene is added to the IL. The potentials are then reported relative to the measured formal potential of the Fc/Fc⁺ couple.
-
-
-
-
Controlled Atmosphere:
-
Cyclic Voltammetry Parameters:
-
Potential Range: The potential should be swept from the open-circuit potential (OCP) towards the cathodic limit, then reversed towards the anodic limit, and finally returned to the OCP.
-
Scan Rate (ν): A slow scan rate, typically between 10 and 100 mV/s, is used to ensure that the measurement is not dominated by capacitive currents and to allow for the observation of diffusion-controlled processes.[5]
-
Current Density Cut-off: The electrochemical window is defined by the potentials at which the current density reaches a predetermined threshold, for example, ±0.1 mA/cm².[5]
-
Visualizing the Workflow
Caption: Workflow for Determining the Electrochemical Window of [BMPyr][I]
Results and Discussion: A Tale of Two Ions
The electrochemical window of [BMPyr][I] is a classic example of how the "weakest link" dictates the overall stability. The robust [BMPyr]⁺ cation provides excellent cathodic stability, while the easily oxidizable I⁻ anion severely curtails the anodic limit.
Cathodic Limit: The Stability of [BMPyr]⁺
The reduction of the 1-butyl-1-methylpyrrolidinium cation defines the cathodic limit. In ionic liquids with stable anions like bis(trifluoromethylsulfonyl)imide ([TFSI]⁻), the cathodic limit of [BMPyr]⁺ is observed at approximately -3.0 V vs. Fc/Fc⁺.[9] It is expected that the cathodic limit of [BMPyr][I] will be in a similar range, as the anion typically has a less pronounced effect on the reduction potential of the cation.
Anodic Limit: The Complex Oxidation of Iodide
The anodic limit is dictated by the oxidation of the iodide anion. This is not a simple, single-electron transfer process. Instead, it proceeds through a series of steps, which are observable in the cyclic voltammogram:[1][3][4]
-
First Oxidation (I⁻ to I₃⁻): The first oxidation event is the conversion of iodide to triiodide. This process occurs at a relatively low positive potential.
3I⁻ ⇌ I₃⁻ + 2e⁻
-
Second Oxidation (I₃⁻ to I₂): At a more positive potential, the triiodide is further oxidized to iodine.
2I₃⁻ ⇌ 3I₂ + 2e⁻
The first of these oxidation waves determines the anodic stability limit of the ionic liquid. Based on studies of iodide oxidation in various ionic liquids, this potential is typically in the range of +0.2 V to +0.4 V vs. Fc/Fc⁺.[10]
Quantitative Data and Comparison
The dramatic influence of the iodide anion on the electrochemical window becomes evident when comparing [BMPyr][I] with its [TFSI]⁻ analogue, 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ([BMPyr][TFSI]).
| Ionic Liquid | Cation | Anion | Cathodic Limit (vs. Fc/Fc⁺) | Anodic Limit (vs. Fc/Fc⁺) | Electrochemical Window (V) |
| [BMPyr][I] | [BMPyr]⁺ | I⁻ | ~ -3.0 V (estimated) | ~ +0.3 V (estimated) | ~ 3.3 V |
| [BMPyr][TFSI] | [BMPyr]⁺ | [TFSI]⁻ | ~ -3.0 V[9] | ~ +2.4 V[9] | 5.3 - 6.1 V[11][12] |
Note: The values for [BMPyr][I] are estimated based on the known electrochemical behavior of its constituent ions in similar ionic liquid systems. The values for [BMPyr][TFSI] are from experimental data.[9][11][12]
Visualizing the Electrochemical Processes
Caption: Electrochemical limits of [BMPyr][I]
Implications for Applications
The narrow electrochemical window of approximately 3.3 V for [BMPyr][I] significantly restricts its application in high-voltage energy storage devices. While the cation possesses the requisite stability, the low oxidation potential of the iodide anion makes it unsuitable for use in, for example, high-voltage lithium-ion batteries or supercapacitors where electrolytes with windows > 4 V are typically required.
However, the specific redox activity of the iodide/triiodide couple is precisely what makes iodide-based ionic liquids highly valuable in other applications, most notably as redox mediators in dye-sensitized solar cells (DSSCs).[4] In these devices, the I⁻/I₃⁻ couple efficiently regenerates the photo-oxidized dye, a critical step in the photovoltaic energy conversion cycle.
Conclusion
This in-depth guide has illuminated the electrochemical landscape of 1-Butyl-1-methylpyrrolidinium Iodide. The key takeaway is the profound and limiting effect of the iodide anion on the overall electrochemical stability of the ionic liquid. While the [BMPyr]⁺ cation offers a robust cathodic limit, the facile oxidation of iodide at a low positive potential results in a narrow electrochemical window.
The provided experimental protocol, grounded in the causality of each step, offers a reliable framework for the characterization of [BMPyr][I] and other halide-containing ionic liquids. The comparative data underscores the critical importance of anion selection in the design of task-specific ionic liquids. For researchers and developers in the field, a thorough understanding of the electrochemical interplay between the constituent ions is paramount to unlocking the full potential of these remarkable materials.
References
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Solvionic. 1-Butyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide product page. [Link]
- Galiński, M., Lewandowski, A., & Stępniak, I. (2006). Ionic liquids as electrolytes. Electrochimica Acta, 51(26), 5567-5580.
-
Martin, C., et al. (2016). Physical–Chemical Characterization of Binary Mixtures of 1-Butyl-1-methylpyrrolidinium Bis{(trifluoromethyl)sulfonyl}imide and Aliphatic Nitrile Solvents as Potential Electrolytes for Electrochemical Energy Storage Applications. Journal of Chemical & Engineering Data, 62(1), 256-267. [Link]
-
RoCo Global. 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide product page. [Link]
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Bentley, C. L., et al. (2016). Electrochemistry of Iodide, Iodine, and Iodine Monochloride in Chloride Containing Nonhaloaluminate Ionic Liquids. Analytical Chemistry, 88(3), 1915-1921. [Link]
- Armand, M., Endres, F., MacFarlane, D. R., Ohno, H., & Scrosati, B. (2009). Ionic-liquid materials for the electrochemical challenges of the future.
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CleanEnergyWIKI. Ionic Liquid Synthesis. (2019). [Link]
- Singh, P. K., & Kumar, A. (2024). Ionic liquid (1‐butyl‐1‐methylpyrrolidinium trifluoromethanesulfonate) doped polyethylene polymer electrolyte for energy.
- Bentley, C. L., et al. (2015). Voltammetric Determination of the Iodide/Iodine Formal Potential and Triiodide Stability Constant in Conventional and Ionic Liquid Media. The Journal of Physical Chemistry C, 119(40), 22392-22403.
-
Gómez, E., et al. (2011). Electrochemical reduction of O2 in 1-butyl-1-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide ionic liquid containing Zn2+ cations: deposition of non-polar oriented ZnO nanocrystalline films. Physical Chemistry Chemical Physics, 13(34), 15575-15582. [Link]
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Vancso, J., & Vancso, G. J. (2021). Ionic Liquids in Electrochemistry. Encyclopedia.pub. [Link]
-
Bond, A. M., et al. (2013). Unexpected Complexity in the Electro-Oxidation of Iodide on Gold in the Ionic Liquid 1-Ethyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide. Analytical Chemistry, 85(21), 10443-10450. [Link]
- Engemann, T., Ispas, A., & Bund, A. (2023). Electrochemical reduction of tantalum and titanium halides in 1-butyl-1-methylpyrrolidinium bis (trifluoromethyl-sulfonyl)imide and 1-butyl-1-methylpyrrolidinium trifluoromethanesulfonate ionic liquids.
- Leiva, D., et al. (2019). Comparison of the electrochemical behavior of some Rare Earth Elements in butyl methylpyrrolidinium dicyanamide ionic liquid. International Journal of Electrochemical Science, 14, 10430-10442.
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The Physicochemical Dynamics of 1-Butyl-1-methylpyrrolidinium Iodide (Pyr14I): Viscosity, Conductivity, and Electrolyte Formulation
Executive Summary
1-Butyl-1-methylpyrrolidinium iodide (commonly abbreviated as Pyr14I or [BmPr][I]) is a cyclic ammonium-based ionic liquid precursor and highly efficient electrolyte additive. While it exists as a crystalline solid at standard room temperature (Tm = 189 °C)[1], its true physicochemical value is unlocked when it is solvated or blended into binary/ternary electrolyte systems. In these fluid states, Pyr14I disrupts solvent packing to impart exceptional ionic conductivity and remarkably low viscosity, making it a cornerstone material in Dye-Sensitized Solar Cells (DSSCs)[2] and non-aqueous Lithium-Oxygen (Li-O₂) batteries[3].
This technical guide dissects the molecular causality behind Pyr14I's transport properties, provides standardized experimental workflows for its characterization, and synthesizes its critical performance metrics for drug development and energy storage researchers.
Molecular Causality: The Pyrrolidinium Advantage
The transport properties of an electrolyte are governed by the fundamental micro-friction between its constituent ions and the surrounding solvent. To understand why Pyr14I is favored over its 6-membered piperidinium (Pip14) or morpholinium (Mor14) counterparts, we must look at molecular geometry[4].
-
Conformational Flexibility & Free Volume: The 5-membered pyrrolidinium ring adopts a highly flexible "envelope" conformation. When dissolved, this rapid conformational interconversion prevents tight molecular packing, effectively increasing the free volume of the solution. This structural flexibility drastically reduces the micro-viscosity of the electrolyte[4].
-
Steric Hindrance & Dissociation: The asymmetric aliphatic butyl chain provides critical steric hindrance that prevents tight ion-pairing with the iodide anion, facilitating near-complete ionic dissociation[5].
-
Absence of Dipole Drag: Unlike the morpholinium ring, which contains an oxygen atom that introduces dipole-dipole interactions, the pure hydrocarbon nature of the pyrrolidinium ring eliminates these drag forces. Consequently, Pyr14I-based electrolytes achieve the highest diffusion coefficients among cyclic ionic liquids[4].
According to the Stokes-Einstein relationship ( σ∝1/η ), ionic mobility is inversely proportional to dynamic viscosity ( η ). Because Pyr14I formulations minimize viscosity, they inherently maximize ionic conductivity ( σ ).
Solvation mechanism of Pyr14I transitioning from a solid lattice to a highly conductive electrolyte.
Thermophysical Properties: Viscosity and Conductivity Profiles
When integrated into DSSC applications, electrolytes utilizing Pyr14I demonstrate superior transport properties, yielding power conversion efficiencies up to 6.52%—significantly outperforming piperidinium (5.55%) and morpholinium (6.19%) analogs[4]. Furthermore, thermodynamic studies of Pyr14I in binary mixtures with alcohols (e.g., isopropanol, n-butanol) using vapor pressure osmometry (VPO) reveal deviations from the Debye-Hückel limiting law. This indicates complex pseudophase separation and critical aggregation behaviors that directly influence bulk viscosity[6].
Quantitative Data Summary
| Property / Metric | Value | Reference |
| Chemical Formula | C₉H₂₀IN | [1] |
| Molecular Weight | 269.17 g/mol | [1] |
| State at 25 °C | Solid (Crystalline Powder) | [1] |
| Melting Point | 189 °C | [7] |
| Density (25 °C) | 1.453 g/cm³ | [1] |
| DSSC Conversion Efficiency | 6.52% (Highest among cyclic ILs) | [2] |
| Key Kinetic Advantage | Lowest viscosity, highest diffusion coefficient | [4] |
Experimental Workflows for Physicochemical Characterization
To ensure rigorous scientific integrity and reproducibility, the following protocols represent self-validating systems for measuring the viscosity and conductivity of Pyr14I-based electrolytes.
Protocol 1: Rheological and Viscometric Profiling of Pyr14I Blends
Causality Check: Trace water acts as a severe confounder in ionic liquids, artificially lowering viscosity by disrupting hydrogen bonding networks. Moisture quantification is a mandatory prerequisite.
-
Sample Preparation: Weigh Pyr14I (purity >98%) and the target solvent (e.g., propylene carbonate or isopropanol) inside an argon-filled glovebox (H₂O < 1 ppm, O₂ < 1 ppm).
-
Moisture Quantification: Perform Coulometric Karl Fischer titration. The sample must register a water content of < 0.5% mass fraction before proceeding.
-
Viscometer Loading: Transfer the anhydrous sample to a rotational rheometer equipped with a cone-and-plate geometry (e.g., 60 mm diameter, 1° cone angle) featuring a Peltier temperature control system.
-
Thermal Sweeping: Measure the dynamic viscosity ( η ) across a temperature gradient of 293.15 K to 353.15 K at 5 K intervals. Allow exactly 10 minutes of thermal equilibration per step to prevent thermal lag.
-
Data Modeling: Fit the temperature-dependent viscosity data to the Vogel-Tammann-Fulcher (VTF) equation rather than the Arrhenius equation. The VTF model ( η=η0exp[B/(T−T0)] ) accurately accounts for the free volume and polymer/solvent segmental motion that governs ion transport in these systems[4].
Protocol 2: Electrochemical Impedance Spectroscopy (EIS) for Ionic Conductivity
-
Cell Assembly: Assemble a symmetric CR2032 coin cell or a dip-cell utilizing platinum blocking electrodes. Inject the Pyr14I electrolyte solution under inert atmospheric conditions.
-
Thermal Equilibration: Place the sealed cell in a thermostatic chamber. Equilibrate at the target temperature (e.g., 25 °C) for a minimum of 30 minutes.
-
EIS Measurement: Apply an AC perturbation of 10 mV (rms) across a frequency range of 1 MHz down to 0.1 Hz using a high-precision potentiostat/galvanostat.
-
Nyquist Plot Analysis: Extract the bulk resistance ( Rb ) from the high-frequency intercept on the real axis ( Z′ ) of the generated Nyquist plot.
-
Conductivity Calculation: Calculate the intrinsic ionic conductivity ( σ ) using the cell constant formula: σ=d/(Rb⋅A) , where d is the distance between electrodes and A is the active electrode area.
Step-by-step experimental workflow for measuring viscosity and ionic conductivity of Pyr14I systems.
Applications in Advanced Energy Systems
Beyond standard physicochemical studies, Pyr14I is actively utilized in next-generation electrochemical architectures:
-
Dye-Sensitized Solar Cells (DSSCs): Pyr14I serves as a critical component of the I⁻/I₃⁻ redox couple. Its high diffusion coefficient ensures rapid charge transport, minimizing electron recombination at the photoanode interface[2].
-
Lithium-Oxygen (Li-O₂) Batteries: Pyr14I is employed as a conductive additive to improve electrolyte accepting and donating properties. It demonstrates exceptional stability against superoxide radical (O₂•⁻) intermediaries, which typically degrade standard organic solvents[3].
Sources
Theoretical and Computational Profiling of 1-Butyl-1-methylpyrrolidinium Iodide ([BMPyrr][I]): A Technical Guide for Advanced Solvent and Biomedical Applications
Executive Summary
1-Butyl-1-methylpyrrolidinium iodide (commonly abbreviated as [BMPyrr][I], [BmPr][I], or Pyr14I) is a highly tunable, alicyclic room-temperature ionic liquid (IL). While historically dominant in the development of electrolytes for dye-sensitized solar cells (DSSCs) and lithium-ion batteries, its unique solvation dynamics and low toxicity profile have increasingly positioned it as a disruptive solvent in pharmaceutical sciences and drug delivery.
This whitepaper provides an in-depth technical analysis of [BMPyrr][I], bridging quantum mechanical profiling (Density Functional Theory) with macroscopic thermodynamic behavior (Molecular Dynamics and Vapor Pressure Osmometry). By understanding the causality behind its molecular interactions, researchers can rationally design binary solvent mixtures for active pharmaceutical ingredient (API) stabilization and advanced electrochemical biosensors.
The Molecular Logic of [BMPyrr][I]
The physicochemical properties of [BMPyrr][I]—namely its low melting point, high thermal stability, and tunable viscosity—are dictated by the asymmetric nature of its cation and the nucleophilicity of the iodide anion.
Theoretical calculations reveal that the length of the butyl group in the pyrrolidinium cation perfectly balances Coulombic interactions (which drive rigid crystallization) and hydrophobic interactions (which promote liquidity)[1]. The flexibility of this alkyl chain is the causal factor behind the liquid state of [BMPyrr][I] at room temperature. Understanding these weak anion-cation interactions at the nanoscopic level is critical for predicting how the IL will behave when introduced to complex biological or chemical environments.
Quantum Mechanical Profiling: Density Functional Theory (DFT)
To predict the electrostatic potential surfaces (EPS) and preferential solvation sites of [BMPyrr][I], Density Functional Theory (DFT) is employed. DFT provides a self-validating mathematical framework to calculate the rotational activation energies and binding energies of the ion pair.
Causality in DFT Selection
Why focus on the rotational barrier of the butyl chain? DFT calculations demonstrate that the rotational activation energy of the butyl group ranges between 10–40 kJ/mol, whereas the pyrrolidinium ring itself possesses a much lower barrier (<6 kJ/mol)[1]. This structural flexibility prevents tight crystal packing. Furthermore, analyzing the charge transfer between the [BMPyrr]+ cation and [I]- anion via Natural Bond Orbital (NBO) analysis explains the high ionic conductivity observed in bulk applications[2].
Protocol 1: Quantum Mechanical Evaluation of Ion-Pair Interactions
This step-by-step methodology outlines the standard computational protocol for evaluating [BMPyrr][I] isolated ion pairs.
-
Initial Coordinate Generation: Construct the 3D geometries of the isolated [BMPyrr]+ cation and [I]- anion using a molecular builder. Position the iodide anion at various spatial coordinates around the pyrrolidinium ring to sample multiple interaction sites.
-
Level of Theory Selection: Select a hybrid functional (e.g., B3LYP or M06-2X) paired with an appropriate basis set (e.g., 6-311+G(d,p) for C, H, N, and a pseudopotential like LANL2DZ for the heavy Iodine atom) to account for dispersion forces[1].
-
Geometry Optimization: Execute an unconstrained energy minimization to locate the global minimum of the ion pair.
-
Vibrational Frequency Analysis: Perform harmonic vibrational frequency calculations on the optimized geometry. Validation Check: The absence of imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface (PES).
-
Electronic Property Extraction: Calculate the interaction energy ( Eint ) by subtracting the energies of the isolated ions from the complex, applying the Basis Set Superposition Error (BSSE) correction via the counterpoise method.
Fig 1. Quantum mechanical workflow for [BMPyrr][I] geometry optimization and property calculation.
Macroscopic Behavior Prediction: Molecular Dynamics (MD)
While DFT provides static, gas-phase insights, Molecular Dynamics (MD) simulations bridge the gap to bulk liquid behavior. For pharmaceutical applications, [BMPyrr][I] is rarely used pure; it is formulated as a binary mixture with water or alcohols to enhance API solubility.
Causality in Solvation Thermodynamics
When [BMPyrr][I] is mixed with solvents like isopropanol or n-butanol, it exhibits noticeable deviation from the Debye–Hückel limiting law[3]. MD simulations reveal the causality: the structural effect of the solvent directly alters the hydrogen-bonding network. For instance, the excess Gibbs free energy of [BMPyrr][I] in isopropanol is higher than in n-butanol because the steric hindrance of the branched isopropanol disrupts the [BMPyrr]+ - [I]- interaction more aggressively[3].
Protocol 2: MD Simulation of Solvation Thermodynamics
To computationally validate experimental osmotic coefficients, the following MD protocol is utilized:
-
Force Field Parameterization: Assign OPLS-AA or AMBER force field parameters to the[BMPyrr]+ cation. Derive partial atomic charges from the prior DFT ESP calculations (Protocol 1).
-
System Construction: Generate a simulation box containing a statistically significant number of [BMPyrr][I] ion pairs solvated in the target solvent (e.g., TIP3P water or alcohol models) at varying molalities.
-
Energy Minimization: Run a steepest descent algorithm to eliminate steric clashes and high-energy overlaps created during system packing.
-
Equilibration Phase:
-
NVT Ensemble: Heat the system to the target temperature (e.g., 298.15 K) using a Berendsen thermostat for 1 ns.
-
NPT Ensemble: Equilibrate the system pressure to 1 atm using a Parrinello-Rahman barostat for 5 ns to achieve stable density.
-
-
Production Run: Execute a 50–100 ns production run, saving trajectory coordinates every 2 ps.
-
Trajectory Analysis: Calculate the Radial Distribution Function (RDF) to map cation-anion and ion-solvent coordination shells, and Mean Squared Displacement (MSD) to derive diffusion coefficients.
Fig 2. Molecular dynamics simulation pipeline for evaluating bulk solvation behavior of[BMPyrr][I].
Quantitative Data and Experimental Validation
To ensure the trustworthiness of theoretical models, computational outputs must be validated against empirical data. Vapor Pressure Osmometry (VPO) is the gold standard for measuring the osmotic coefficients of IL-solvent mixtures. Experimental VPO data confirms that the osmotic coefficient, mean molal activity coefficient, and vapor pressure of [BMPyrr][I] mixtures decrease with increasing molality[3].
Table 1: Theoretical and Experimental Physicochemical Parameters of [BMPyrr][I]
| Parameter | Derivation Method | Value / Observation | Scientific Significance |
| Butyl Chain Rotational Barrier | DFT (B3LYP/6-311+G) | 10 – 40 kJ/mol | Confirms structural flexibility, dictating low viscosity and melting point[1]. |
| Ring Inversion Barrier | DFT (B3LYP/6-311+G) | < 6 kJ/mol | High conformational plasticity of the pyrrolidinium core[1]. |
| Osmotic Coefficient ( ϕ ) | VPO / Pitzer Model | Decreases with molality | Indicates non-ideal thermodynamic behavior and pseudophase separation in binary mixtures[4],[3]. |
| Excess Gibbs Free Energy | VPO / Thermodynamics | Isopropanol > n-Butanol | Demonstrates that steric hindrance in branched solvents disrupts ion pairing[3]. |
| Cell Efficiency (DSSC) | Experimental Photovoltaics | Up to 6.52% | High diffusion coefficient of [BMPyrr][I] enables rapid dye regeneration[5]. |
Implications for Drug Development and Advanced Materials
The theoretical insights gathered from DFT and MD simulations of [BMPyrr][I] have profound implications across multiple disciplines:
-
Pharmaceutical Formulation: The ability to predict the critical aggregation concentration of [BMPyrr][I] in aqueous and alcoholic solutions allows formulation scientists to design highly specific microemulsions. Because the pyrrolidinium cation is highly flexible and less toxic than rigid aromatic imidazolium cations, it serves as a superior solubilizing agent for hydrophobic APIs, enhancing bioavailability in topical and transdermal patches.
-
Electrochemical Biosensors & Energy Devices: In Dye-Sensitized Solar Cells (DSSCs), the electrolyte requires a solvent with high thermal stability and a low viscosity redox couple. [BMPyrr][I] has demonstrated superior cell efficiency (6.52%) compared to other cyclic ILs due to its optimal diffusion coefficient[5]. The theoretical models provided herein allow engineers to rationally design binary IL mixtures that maximize ionic conductivity while preventing thermal degradation.
References
-
Thermodynamic Behavior of Binary Mixtures of 1-Butyl-1-methylpyrrolidinium Iodide and Alcohols Source: Journal of Chemical & Engineering Data - ACS Publications URL:[Link]
-
Thermodynamic studies of ionic interactions in aqueous solutions of N-butyl-pyridinium bromide at 298.15 K (Includes data on Osmotic properties of binary mixtures of 1-butyl-1-methylpyrrolidinium iodide and water) Source: ResearchGate / Journal of Molecular Liquids URL:[Link]
-
Ionic Liquids Roles and Perspectives in Electrolyte for Dye-Sensitized Solar Cells Source: MDPI Sustainability URL:[Link]
-
Comprehensive Conformational and Rotational Analyses of the Butyl Group in Cyclic Cations: DFT Calculations for Imidazolium, Pyridinium, Pyrrolidinium, and Piperidinium Source: The Journal of Physical Chemistry A - ACS Publications URL:[Link]
-
A density functional theory insight towards the rational design of ionic liquids for SO2 capture Source: Physical Chemistry Chemical Physics - RSC Publishing URL:[Link]
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- 2. A density functional theory insight towards the rational design of ionic liquids for SO 2 capture - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP00076A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Preparation and Validation of 1-Butyl-1-methylpyrrolidinium Iodide (BMPyrrI) Electrolytes for High-Efficiency DSSCs
Introduction & Mechanistic Insights
In the optimization of Dye-Sensitized Solar Cells (DSSCs), the electrolyte acts as the critical lifeblood of the device, mediating dye regeneration and charge transport. While traditional organic solvents offer high efficiencies, their volatility severely limits long-term device stability[1]. To bridge the gap between performance and durability, room-temperature ionic liquids (RTILs) are employed either as pure solvents or as high-concentration additives[1].
As a Senior Application Scientist, I frequently observe that the choice of the RTIL cation dictates the mass transport limits of the cell. Imidazolium-based liquids, while common, possess an acidic C2 proton that can lead to parasitic side reactions and long-term degradation. Cyclic ammonium-based ionic liquids—specifically 1-butyl-1-methylpyrrolidinium iodide (BMPyrrI , also known as Pyr14I )—resolve this issue. The asymmetric 5-membered pyrrolidinium ring disrupts crystal lattice formation, remaining liquid at room temperature while offering superior electrochemical stability.
Crucially, compared to 6-membered piperidinium (Pip14) or oxygen-containing morpholinium (Mor14) analogues, BMPyrrI exhibits the lowest dynamic viscosity[2]. This low viscosity directly translates to a higher diffusion coefficient for the triiodide/iodide ( I3−/I− ) redox couple, minimizing mass-transport resistance at the counter electrode and yielding superior short-circuit currents ( Jsc ) and overall Power Conversion Efficiencies (PCE)[2].
Fig 1: DSSC operational mechanism and electron transfer pathway.
Quantitative Performance Analysis
The structural causality of the ionic liquid directly impacts the macroscopic photovoltaic parameters. Table 1 summarizes the performance of various cyclic ammonium-based electrolytes under standard AM 1.5G ( 100 mW/cm2 ) illumination[2].
Table 1: Photovoltaic Parameters of Cyclic Ammonium-Based IL Electrolytes
| Ionic Liquid Cation | Voc (V) | Jsc (mA/cm²) | PCE (%) | Viscosity Profile |
| Pyr14 (BMPyrrI) | 0.685 | 14.53 | 6.52 | Lowest |
| Mor14 | N/A | N/A | 6.19 | High |
| Pip14 | N/A | N/A | 5.55 | Medium |
Data demonstrates that the 5-membered Pyr14 structure achieves the highest PCE (6.52%) due to optimized mass transport kinetics[2].
Materials and Reagents
To ensure a self-validating and reproducible system, strict adherence to reagent purity is required. Impurities, particularly water, will rapidly degrade the excited dye state and shift the TiO2 conduction band.
| Reagent | Function | Purity Requirement |
| Acetonitrile (ACN) | Primary low-viscosity solvent | ≥99.9% , anhydrous |
| Valeronitrile (VN) | Co-solvent (reduces volatility) | ≥99.5% , anhydrous |
| 1-Butyl-1-methylpyrrolidinium iodide (BMPyrrI) | Iodide source & ionic liquid | ≥99.0% , dried under vacuum |
| Iodine ( I2 ) | Redox couple generator ( I3− ) | ≥99.99% , resublimed |
| 4-tert-butylpyridine (4-TBP) | Voc enhancer (shifts TiO2 band) | ≥98.0% |
| Guanidinium thiocyanate (GuSCN) | Jsc enhancer (passivates traps) | ≥99.0% |
Experimental Protocol: Electrolyte Formulation
This protocol details the preparation of a high-efficiency binary solvent electrolyte utilizing BMPyrrI.
Step 1: Binary Solvent Preparation
-
Inside an Argon-filled glovebox ( H2O<1 ppm , O2<1 ppm ), measure 8.5 mL of anhydrous Acetonitrile and 1.5 mL of Valeronitrile.
-
Mix thoroughly in a clean, dry glass vial. Causality: ACN provides the high dielectric constant and low viscosity required for ion mobility, while the 15% VN fraction significantly suppresses the vapor pressure of the mixture, preventing device dry-out during thermal stress[1].
Step 2: Redox Couple Integration
-
Add 1.615 g (0.6 M) of BMPyrrI to the binary solvent. Stir magnetically at 300 RPM until complete dissolution is achieved (approx. 10 minutes).
-
Add 0.076 g (0.03 M) of resublimed I2 . Causality: The 20:1 molar ratio of I− to I2 is deliberately chosen. It ensures a sufficient concentration of I3− for rapid dye regeneration while preventing excessive optical absorption by the dark-colored I3− ions, which would otherwise compete with the dye for incoming photons.
Step 3: Additive Incorporation
-
Add 0.676 g (0.5 M) of 4-TBP to the solution.
-
Add 0.118 g (0.1 M) of GuSCN. Causality: 4-TBP adsorbs onto the TiO2 surface, shifting its conduction band edge negatively and suppressing the dark current (recombination of injected electrons with I3− ), thereby boosting Voc . Concurrently, GuSCN passivates surface trap states and prevents dye aggregation, enhancing hole injection and boosting Jsc [1].
Step 4: Processing and Storage
-
Stir the complete formulation in the dark for 2 hours at room temperature to ensure complete complexation.
-
Filter the electrolyte through a 0.2 μm PTFE syringe filter into an amber glass vial.
-
Degas the solution by bubbling Argon through it for 15 minutes. Causality: I2 is highly light-sensitive; dark processing prevents premature degradation. Filtration removes undissolved particulates that could bridge the 25 μm gap between the photoanode and counter electrode, causing a short circuit. Degassing purges dissolved oxygen, a known electron scavenger.
Fig 2: Step-by-step workflow for the formulation of BMPyrrI-based DSSC electrolytes.
Quality Control & Validation Workflows
To ensure the protocol acts as a self-validating system, the electrolyte must be tested prior to device fabrication. Do not proceed to cell assembly without verifying the redox kinetics.
Validation 1: Cyclic Voltammetry (CV)
-
Setup: Use a three-electrode system with a Pt disk working electrode, a Pt wire counter electrode, and an Ag/Ag+ reference electrode.
-
Procedure: Scan from -0.4 V to 1.2 V at a scan rate of 50 mV/s.
-
Acceptance Criteria: You must observe two distinct reversible redox pairs. The lower potential pair corresponds to the 3I−⇌I3−+2e− reaction, and the higher potential pair corresponds to 2I3−⇌3I2+2e− . A peak-to-peak separation ( ΔEp ) close to 59 mV indicates highly reversible kinetics driven by the BMPyrrI.
Validation 2: Electrochemical Impedance Spectroscopy (EIS)
-
Setup: Inject the electrolyte into a symmetric dummy cell consisting of two identical Pt-coated FTO glasses separated by a 25 μm Surlyn spacer.
-
Procedure: Apply a 0 V DC bias with a 10 mV AC amplitude over a frequency range of 100 kHz to 0.1 Hz in the dark.
-
Acceptance Criteria: The Nyquist plot should display two semicircles. Extract the Warburg diffusion resistance ( ZW ) from the low-frequency region. A low ZW confirms that the low viscosity of the BMPyrrI is successfully facilitating rapid I3− diffusion, validating the batch for high Jsc applications[2].
Sources
Application Notes & Protocols: The Role of 1-Butyl-1-methylpyrrolidinium Iodide in Electrochemical Deposition
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
Ionic liquids (ILs) have emerged as highly versatile and environmentally benign alternatives to traditional aqueous and organic electrolytes for electrochemical applications.[1][2] Their unique properties, including low vapor pressure, high thermal stability, and wide electrochemical windows, make them ideal for the electrodeposition of materials that are otherwise difficult or impossible to plate from conventional solutions.[1][3][4] Among the vast library of available ILs, those based on the 1-Butyl-1-methylpyrrolidinium ([BMP]⁺) cation are particularly noteworthy for their stability.[5][6] This guide focuses on 1-Butyl-1-methylpyrrolidinium iodide ([BMP]I), exploring its fundamental properties and its nuanced application in the field of electrochemical deposition. We will delve into the causal mechanisms by which this specific IL influences deposition processes and provide detailed, field-proven protocols for its use.
Foundational Principles: Understanding Ionic Liquids in Electrodeposition
Electrochemical deposition is a process governed by the transport of ions to an electrode surface, followed by charge transfer to form a solid deposit.[1] The electrolyte is the heart of this process. Traditional aqueous electrolytes are limited by the electrochemical window of water (~1.23 V), preventing the deposition of reactive metals like aluminum, tantalum, or silicon.[3][4] Volatile organic solvents can overcome this but introduce significant flammability and toxicity concerns.[1]
Ionic liquids, which are salts with melting points below 100°C, offer a compelling solution.[1] They consist entirely of ions, providing high ionic conductivity, and their bespoke nature allows for the tuning of properties by selecting specific cation-anion pairs.[3][5][7] The [BMP]⁺ cation, for instance, is part of a family of pyrrolidinium-based ILs known for excellent thermal and electrochemical stability.[5][8]
Physicochemical Profile of 1-Butyl-1-methylpyrrolidinium Iodide ([BMP]I)
Understanding the intrinsic properties of [BMP]I is crucial for designing and troubleshooting any electrochemical deposition experiment. Unlike many common pyrrolidinium-based ILs which are liquid at room temperature, [BMP]I is a solid, a critical factor for its application.
| Property | Value | Source |
| IUPAC Name | 1-butyl-1-methylpyrrolidin-1-ium iodide | [9] |
| Molecular Formula | C₉H₂₀IN | [9][10] |
| Molecular Weight | 269.17 g/mol | [9][10] |
| Appearance | Powder | [10] |
| Melting Point | 189 °C | [11] |
| Density | 1.453 g/cm³ (at 25 °C) | [11] |
| CAS Number | 56511-17-2 | [10] |
The high melting point of [BMP]I dictates that it must be used either at elevated temperatures as a molten salt or, more commonly, as an additive or component in a solvent mixture (e.g., with other ILs or organic solvents).[12]
The Mechanistic Role of [BMP]I in the Deposition Process
The influence of [BMP]I in an electrochemical bath is a tale of its two constituent ions: the [BMP]⁺ cation and the I⁻ anion. Each plays a distinct but synergistic role at the electrode-electrolyte interface.
The [BMP]⁺ Cation: A Surface Architect
The relatively bulky [BMP]⁺ cation is a key component of the electrical double layer that forms on the cathode surface. Its adsorption onto the electrode can influence the deposition process in several ways:
-
Steric Hindrance: By occupying space at the interface, it can influence the nucleation and growth mechanism of the depositing metal, often leading to finer grain structures.[3]
-
Mass Transport: The viscosity of the electrolyte, influenced by the IL's cation, affects the diffusion of metal ions to the electrode, thereby impacting the limiting current density and deposition rate.[4]
The Iodide (I⁻) Anion: A Chemical Modulator
The iodide anion is not merely a charge carrier; it is an active chemical participant:
-
Complexation: Iodide can form complexes with dissolved metal precursors. This complexation changes the metal ion's solvation shell and reduction potential, which can be leveraged to control the deposition voltage and kinetics.
-
Surface Adsorption: Like the cation, iodide can adsorb onto the substrate. This can act as a leveling agent, promoting smoother deposits by inhibiting preferential growth at high-energy sites.
-
Electrochemical Window Limitation: A critical consideration is the oxidation of iodide (2I⁻ → I₂ + 2e⁻) at the anode. This reaction limits the anodic potential that can be applied, a factor that must be accounted for in cell design and operation.
The interplay between these ionic roles allows [BMP]I to be a powerful tool for modifying the morphology, adhesion, and properties of electrodeposited films.[3][11]
Experimental Workflow & Protocols
The following sections provide a detailed, self-validating protocol for utilizing a [BMP]I-containing electrolyte for metal deposition. The causality behind each step is explained to provide a framework for adaptation and troubleshooting.
Diagram of the Experimental Workflow
Caption: Standard workflow for electrochemical deposition using an ionic liquid-based electrolyte.
Protocol 1: General Procedure for Metal Deposition
This protocol provides a robust baseline for the electrodeposition of a target metal (e.g., Cu, Ni, Sn, Ag) using [BMP]I as an additive in another IL, such as 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ([BMP][TFSA]), which is liquid at room temperature.
Core Principle: The success of electrodeposition from ILs hinges on the rigorous exclusion of water and oxygen. All preparations and experiments must be conducted in an inert atmosphere (e.g., an argon-filled glovebox).[4][13]
Materials & Equipment:
-
1-Butyl-1-methylpyrrolidinium iodide ([BMP]I), >98% purity
-
Host Ionic Liquid (e.g., [BMP][TFSA]), electrochemical grade
-
Metal Precursor Salt (e.g., NiCl₂, Cu(TFSA)₂, SnCl₂), anhydrous
-
Working Electrode (e.g., Gold, Glassy Carbon, Copper)
-
Counter Electrode (e.g., Platinum coil, Graphite rod)
-
Reference Electrode (e.g., Ag/Ag⁺, or a Pt quasi-reference electrode)[4]
-
Potentiostat/Galvanostat
-
Glovebox with <1 ppm H₂O and O₂
-
Vacuum oven, magnetic stirrer, electrochemical cell
Methodology:
-
Pre-treatment (Causality: Remove Impurities):
-
Dry the [BMP]I, host IL, and metal precursor salt under vacuum at an appropriate temperature (e.g., 80-100°C) for at least 24 hours. Water is a common impurity that drastically narrows the usable electrochemical window of the electrolyte.[4]
-
Prepare the working electrode by polishing to a mirror finish (if applicable), followed by sonication in acetone and isopropanol to remove organic residues and polishing debris.
-
-
Electrolyte Formulation (Causality: Create the Deposition Medium):
-
Inside the glovebox, prepare the electrolyte. For example: 0.1 M of the metal precursor salt and 0.05 M [BMP]I dissolved in the host IL ([BMP][TFSA]).
-
Stir the mixture gently at a slightly elevated temperature (e.g., 60°C) until the salts are completely dissolved. The iodide from [BMP]I may aid in the dissolution of certain metal salts through complexation.
-
-
Electrochemical Analysis (Causality: Identify Deposition Potential):
-
Assemble the three-electrode cell with the formulated electrolyte.
-
Perform Cyclic Voltammetry (CV) to probe the electrochemical behavior of the metal ion.[14][15]
-
Scan from the open-circuit potential towards a negative potential until the reduction peak for the target metal is observed, then reverse the scan. The potential at which the current begins to increase negatively corresponds to the onset of deposition. This step is critical for identifying the optimal potential for potentiostatic deposition and for understanding the reduction mechanism (e.g., one-step vs. multi-step reduction).[16]
-
-
Electrochemical Deposition (Causality: Grow the Film):
-
Potentiostatic (Constant Potential) Mode: Apply a constant potential, chosen from the CV data (typically on the rising edge of the reduction wave), for a set duration. This method is ideal for controlling morphology.[15]
-
Galvanostatic (Constant Current) Mode: Apply a constant current density (e.g., -1 mA/cm²). This method is often used in industrial applications for controlling the thickness and deposition rate.[3]
-
The choice between modes depends on the desired outcome. Potentiostatic control offers better selectivity and morphological control, while galvanostatic control is simpler for achieving a target thickness.[3]
-
-
Post-Deposition Treatment (Causality: Isolate and Analyze the Deposit):
-
Carefully remove the working electrode from the cell.
-
Rinse it thoroughly with a solvent that is miscible with the IL but does not react with the deposit (e.g., acetonitrile) to remove residual electrolyte.
-
Dry the electrode under a stream of argon or nitrogen.
-
The deposit is now ready for characterization using techniques like Scanning Electron Microscopy (SEM) for morphology, Energy-Dispersive X-ray Spectroscopy (EDX) for elemental composition, and X-ray Diffraction (XRD) for crystal structure.[13][17]
-
Concluding Remarks for the Field Scientist
1-Butyl-1-methylpyrrolidinium iodide is a specialized but valuable tool in the electrochemical deposition toolkit. While its solid state at room temperature precludes its use as a standalone solvent under ambient conditions, its true potential is realized when used as a functional additive. The [BMP]⁺ cation and, more significantly, the chemically active I⁻ anion, provide powerful levers to control the deposition process at a fundamental level. By influencing metal ion complexation and modifying the electrode surface, [BMP]I can be used to refine grain size, improve deposit morphology, and alter the kinetics of deposition. The protocols and principles outlined in this guide provide a scientifically grounded framework for researchers to harness the unique capabilities of [BMP]I, paving the way for the development of advanced materials with tailored properties.
References
- Progress on Electrodeposition of Metals and Alloys Using Ionic Liquids as Electrolytes. (2022). MDPI.
- Building an electrochemical series of metals in pyrrolidinium-based ionic liquids. (n.d.). Royal Society of Chemistry.
- Electrodeposition in Ionic Liquids. (2014). The Electrochemical Society Interface.
- Pyrrolidinium and Imidazolium-Based Ionic Liquids as Electrolytes for Na0.67Ni0.33Mn0.
- 1-Butyl-1-methylpyrrolidinium iodide | C9H20IN. (n.d.). PubChem.
- Synthesis of Pyrrolidinium-Based Poly(ionic liquid) Electrolytes with Poly(ethylene glycol) Side Chains. (2012).
- Electrodeposition
- Electrochemical reduction of tantalum and titanium halides in 1-butyl-1-methylpyrrolidinium bis (trifluoromethyl-sulfonyl)imide. (2023). SpringerLink.
- Metal anodes meet ionic liquids: An interfacial perspective. (2024). AIP Publishing.
- On the Electrodeposition of Niobium from 1-Butyl-1-Methylpyrrolidinium Bis(trifluoromethylsulfonyl)imide at Conductive Diamond Substrates. (2013).
- Physicochemical properties and toxicities of hydrophobic piperidinium and pyrrolidinium ionic liquids. (n.d.).
- Ionic Liquids and DES in the Electrodesign of Nanostructures for Energy, Catalysis, and Environmental Applic
- Thermodynamic Behavior of Binary Mixtures of 1-Butyl-1-methylpyrrolidinium Iodide and Alcohols. (n.d.).
- Electrodeposition of Niobium from 1-Butyl-1-Methylpyrrolidinium bis(trifluoromethylsulfonyl)amide Ionic Liquid. (2025).
- Electrodeposition of Silicon from 1-butyl-3-methyl-pyridinium bis(trifluromethylsulfonyl) imide ionic liquid. (2013). International Journal of Electrochemical Science.
- 1-Butyl-1-methylpyrrolidinium iodide, >98%. (n.d.). RoCo Global.
- 1-Butyl-1-methylpyrrolidinium iodide 56511-17-2. (n.d.). MilliporeSigma.
- Progress on Electrodeposition of Metals and Alloys Using Ionic Liquids as Electrolytes. (2025). MDPI.
- Ionic liquid (1‐butyl‐1‐methylpyrrolidinium trifluoromethanesulfonate) doped polyethylene polymer electrolyte for energy. (2024). IPPT PAN.
- Electrodeposition of aluminium–copper alloy from 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl) imide ionic liquid. (2016).
- Potential Application of Ionic Liquids for Electrodeposition of the Material Targets for Production of Diagnostic Radioisotopes. (2020). MDPI.
-
Electrodeposition of tin and tin based alloys from ionic liquids: Nanowires, thin films and macroporous structures. (n.d.). Publikationsserver der TU Clausthal. [Link]
- Electrodeposition of gold thin films from 1-butyl-1-methylpyrrolidinium dicyanamide Au3+ solutions. (2011). ULisboa Research Portal.
- Application of Ionic Liquids in Electrochemistry—Recent Advances. (2020). MDPI.
- Ionic Liquid-Based Electrolytes for Energy Storage Devices: A Brief Review on Their Limits and Applic
- Physicochemical properties and toxicities of hydrophobicpiperidinium and pyrrolidinium ionic liquids. (2007). OSTI.GOV.
- Ionic liquid 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)azanide. (n.d.). Monils Chemical Engineering Science & Technology (Shanghai) co., Ltd.
- Electrodeposition of Zirconium from 1-Butyl-1-Methylpyrrolidinium-Bis(Trifluoromethylsulfonyl)imide: Electrochemical Behavior and Reduction Pathway. (2025).
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- 6. Physicochemical properties and toxicities of hydrophobicpiperidinium and pyrrolidinium ionic liquids (Journal Article) | OSTI.GOV [osti.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Pyrrolidinium and Imidazolium-Based Ionic Liquids as Electrolytes for Na0.67Ni0.33Mn0.67O2 Positive Electrode for Sodium–Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-Butyl-1-methylpyrrolidinium iodide | C9H20IN | CID 11076461 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 17. researchgate.net [researchgate.net]
Advanced Electrochemical Characterization of 1-Butyl-1-methylpyrrolidinium Iodide via Cyclic Voltammetry
Audience: Researchers, Electroanalytical Scientists, and Energy Storage/Drug Development Professionals Document Type: Application Note & Standard Operating Protocol (SOP)
Executive Summary & Mechanistic Rationale
1-Butyl-1-methylpyrrolidinium iodide (BMPyrrI, also referred to as Pyr14I or MBPI) is a high-purity, pyrrolidinium-based ionic liquid that has become a cornerstone material in advanced electrochemical systems[1]. Unlike traditional supporting electrolytes, BMPyrrI plays an active, multifunctional role in solution.
In the context of Dye-Sensitized Solar Cells (DSSCs), electrolytes employing BMPyrrI have demonstrated superior photovoltaic conversion efficiencies (up to 6.52%) because the pyrrolidinium cation imparts the lowest kinematic viscosity and the highest ion diffusion coefficient among cyclic ammonium ionic liquids[2][3]. Furthermore, in next-generation aqueous energy storage—such as membraneless Zn–I₂ batteries—BMPyrrI acts as a critical complexing agent. During oxidation, it binds with higher-order polyiodides (e.g., I₅⁻) to induce phase separation, effectively suppressing self-discharge and preventing zinc dendrite proliferation[4].
Understanding the redox behavior of the iodide/polyiodide transitions in the presence of the BMPyrr⁺ cation is essential. This guide provides a self-validating Cyclic Voltammetry (CV) protocol designed to isolate and quantify these diffusion-controlled kinetics.
Quantitative Data: Physicochemical Properties
To design an accurate electrochemical cell, the bulk properties of the electrolyte must dictate the experimental parameters.
| Property | Value | Causality / Impact on Experimental Design |
| Molecular Weight | 269.17 g/mol [1] | Dictates stoichiometric calculations for precise molarity in non-aqueous or aqueous solvents. |
| Melting Point | 189 °C[1] | Solid at room temperature; requires complete dissolution and magnetic stirring prior to scanning. |
| Density (25 °C) | 1.453 g/cm³[1] | Influences the localized viscosity at the electrode-electrolyte interface, impacting mass transport. |
| Cation Nature | Hydrophobic[1] | Promotes electrostatic binding and phase separation of polyiodides, altering standard diffusion profiles. |
Experimental Design & Causality
A standard CV experiment is only as reliable as its boundary conditions. To ensure a self-validating system , every component of the three-electrode cell is chosen based on specific mechanistic requirements.
| Parameter | Recommended Value | Mechanistic Rationale |
| Working Electrode (WE) | Glassy Carbon (GC, 3 mm Ø) | GC provides a wide anodic potential window and is chemically inert to highly oxidative polyiodide species, preventing surface fouling. |
| Reference Electrode (RE) | Ag/AgCl (3M KCl) | Provides a stable thermodynamic reference point. (Note: Use Ag/Ag⁺ in anhydrous organic solvents to prevent liquid junction potentials). |
| Counter Electrode (CE) | Platinum (Pt) Wire/Mesh | The high surface area of Pt ensures that the electron transfer rate at the CE never rate-limits the faradaic processes occurring at the WE. |
| Scan Rates ( ν ) | 10, 20, 50, 100 mV/s | Varying the scan rate is mandatory to assess whether the reaction is diffusion-controlled or adsorption-limited via the Randles-Sevcik equation. |
| Potential Window | -0.2 V to +1.2 V | Captures the full I⁻ ↔ I₃⁻ ↔ I₂ redox transitions without triggering solvent electrolysis. |
Step-by-Step Protocol
Phase 1: Preparation and Cell Assembly
-
Electrolyte Formulation: Dissolve BMPyrrI in the chosen solvent (e.g., Acetonitrile for DSSC modeling, or Deionized Water for flow battery modeling) to achieve a 10 mM concentration. Add 0.1 M of a supporting electrolyte (e.g., Tetrabutylammonium hexafluorophosphate for non-aqueous, or KCl for aqueous) to minimize migration currents.
-
Electrode Polishing: Polish the Glassy Carbon WE using a micro-cloth and alumina slurries (descending from 1.0 µm to 0.05 µm). Rinse with absolute ethanol and sonicate in ultrapure water for 3 minutes to remove embedded nanoparticles. Causality: A pristine surface ensures that electron transfer kinetics are not artificially depressed by surface oxides or contaminants.
-
Cell Assembly: Submerge the WE, RE, and CE into the electrolyte. Ensure the WE and RE are positioned as close as possible (without touching) to minimize uncompensated solution resistance ( Ru ).
Phase 2: Deaeration and System Validation
-
Purging: Bubble high-purity Argon or Nitrogen gas through the solution for 15 minutes. Causality: Dissolved oxygen reduces at ~ -0.4 V, creating background cathodic currents that obscure polyiodide reduction peaks.
-
Open Circuit Potential (OCP) Validation: Measure the OCP for 5 minutes. Self-Validation Check: The protocol may only proceed if the OCP drift is less than ± 5 mV. A drifting OCP indicates a leaking reference electrode or incomplete thermal/chemical equilibrium.
Phase 3: Execution and Data Acquisition
-
Cyclic Voltammetry: Initiate the potential sweep from OCP towards the anodic direction (up to +1.2 V), then reverse to the cathodic limit (-0.2 V).
-
Scan Rate Variation: Record complete voltammograms at 10, 20, 50, and 100 mV/s. Ensure the solution is allowed to rest for 2 minutes between scans to restore the diffusion layer to its bulk state.
Electrochemical workflow for BMPyrrI cyclic voltammetry.
Mechanistic Pathway & Data Interpretation
When scanning BMPyrrI anodically, you will typically observe two distinct oxidation peaks, followed by two corresponding reduction peaks on the reverse sweep.
-
First Anodic Peak ( Epa1 ): Represents the oxidation of iodide to triiodide:
3I−→I3−+2e− -
Second Anodic Peak ( Epa2 ): Represents the further oxidation of triiodide to iodine/higher polyiodides:
2I3−→3I2+2e−
The Role of BMPyrr⁺: In high-concentration systems (like Zn-I₂ batteries), the generated I3− and I2 combine to form I5− . The hydrophobic BMPyrr⁺ cation electrostatically binds to these large polyiodide anions, creating a phase-separated complex[4]. This complexation alters the diffusion coefficient, which will manifest in the CV as a slight shift in peak potential and a dampening of peak current compared to simple alkali-iodide salts.
Redox and complexation mechanism of BMPyrrI with polyiodides.
Post-Scan Validation (The Randles-Sevcik Check)
To validate the integrity of your experiment, plot the anodic peak current ( Ipa1 ) against the square root of the scan rate ( ν1/2 ).
-
If the plot is strictly linear ( R2>0.99 ): The system is successfully diffusion-controlled, and the diffusion coefficient ( D ) of the iodide species can be accurately extracted.
-
If the plot curves at higher scan rates: The system is suffering from uncompensated resistance ( Ru ) or the electrode surface has been fouled by irreversible iodine adsorption. Re-polish the electrode and decrease the BMPyrrI concentration.
References
-
Title: 1-Butyl-1-methylpyrrolidinium iodide, >98% - RoCo Global Source: RoCo Global URL: 1
-
Title: Ionic Liquids Roles and Perspectives in Electrolyte for Dye-Sensitized Solar Cells Source: MDPI (Sustainability 2020) URL: 2
-
Title: Cyclic Ammonium-Based Ionic Liquids as Potential Electrolytes for Dye-Sensitized Solar Cells Source: ResearchGate URL: 3
-
Title: Complexing Agent-Assisted Membraneless Zinc–Iodine Aqueous Batteries Source: Journal of Physical Chemistry Letters (ORNL) URL: 4
Sources
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of Bis(1-butyl-1-methylpyrrolidinium) perthiodicarbonate from 1-Butyl-1-methylpyrrolidinium iodide
Abstract
This document provides a comprehensive, research-grade protocol for the synthesis of the novel ionic liquid complex, bis(1-butyl-1-methypyrrolidinium) perthiodicarbonate. Recognizing the common availability of 1-butyl-1-methylpyrrolidinium iodide ([BmPyrr][I]) as a starting material, this guide details a robust two-part methodology. The initial, critical step involves an anion exchange to replace the non-reactive iodide with a basic anion capable of activating carbon disulfide (CS₂). The subsequent part describes the reaction of the activated ionic liquid with CS₂ to yield the target perthiodicarbonate complex. This protocol is designed for researchers in materials science, ionic liquid development, and sulfur chemistry, providing not only a step-by-step procedure but also the underlying chemical principles, troubleshooting guidance, and necessary safety precautions.
Introduction and Scientific Rationale
Ionic liquids (ILs) are a class of salts with melting points below 100 °C, exhibiting unique properties such as negligible vapor pressure, high thermal stability, and tunable solvency.[1] These characteristics have made them highly attractive as green solvents, catalysts, and electrolytes in a wide range of applications.[2][3][4] The functionalization of ILs, particularly with sulfur-containing moieties, can introduce novel chemical reactivity and physical properties.[5][6]
Bis(1-butyl-1-methylpyrrolidinium) perthiodicarbonate, C₂S₆·2C₉H₂₀N, is a fascinating complex where two pyrrolidinium cations are paired with a single perthiodicarbonate anion ([C₂S₆]²⁻).[7] The synthesis of this compound has been reported via the direct reaction of 1-butyl-1-methylpyrrolidinium acetate ([BmPyrro][Ac]) with carbon disulfide (CS₂).[7][8] In this reaction, the basic acetate anion is crucial for activating the electrophilic CS₂, leading to the formation of intermediates such as the trithiocarbonate anion (CS₃²⁻), which ultimately yields the perthiodicarbonate product.[7]
However, many commercially available pyrrolidinium-based ILs are supplied as halide salts, such as 1-butyl-1-methylpyrrolidinium iodide ([BmPyrr][I]).[9][10][11] The iodide anion is a very weak base and, unlike acetate, is incapable of initiating the requisite reaction with CS₂. Therefore, a direct synthesis from the iodide salt is not feasible.
This application note addresses this synthetic challenge by presenting a validated two-step protocol:
-
Anion Metathesis: Conversion of the starting material, [BmPyrr][I], to a reactive intermediate, 1-butyl-1-methylpyrrolidinium acetate ([BmPyrr][Ac]), via anion exchange.
-
Perthiodicarbonate Formation: Reaction of the resulting [BmPyrr][Ac] with carbon disulfide to synthesize the target complex, following an adaptation of the established literature procedure.[7]
This guide provides the detailed causality behind each experimental choice, ensuring a reproducible and well-understood synthetic process.
Overall Synthetic Workflow
The synthesis is logically divided into two primary stages, as illustrated in the workflow diagram below. The initial stage focuses on preparing the necessary reactive ionic liquid precursor, while the second stage details the formation of the final sulfur-rich complex.
Figure 1: Overall workflow for the synthesis of the target complex from the iodide starting material.
Part 1: Protocol for Anion Exchange
Principle of the Method: The conversion of [BmPyrr][I] to [BmPyrr][Ac] is achieved using a basic anion-exchange resin. The resin is first charged with an excess of acetate ions. When the aqueous solution of [BmPyrr][I] is passed through the resin column, the iodide ions are captured by the resin, and acetate ions are released into the solution, pairing with the [BmPyrr]⁺ cation. This method is clean, efficient, and avoids metal contaminants that can arise from methods involving silver salts.
Materials and Reagents:
| Reagent/Material | Specification | Supplier Example |
| 1-Butyl-1-methylpyrrolidinium iodide | >98% Purity | Sigma-Aldrich (713139) |
| Amberlite® IRA-400(Cl) resin | Basic Anion Exchanger | Sigma-Aldrich (233358) |
| Sodium Acetate (NaOAc) | Anhydrous, ≥99% | Fisher Scientific |
| Deionized Water | Type 1 (18.2 MΩ·cm) | In-house |
| Ethanol | 200 Proof, ACS Grade | VWR |
| Carbon Disulfide (CS₂) | ≥99.9%, ACS Grade | Sigma-Aldrich (340013) |
| Celite® 545 | Filter Aid | Sigma-Aldrich |
Experimental Protocol:
Step 1: Resin Preparation and Charging 1.1. Prepare a slurry of ~50 g of Amberlite® IRA-400 resin in 200 mL of deionized water. 1.2. Pack the slurry into a glass chromatography column (approx. 2.5 cm diameter) to a bed height of ~20 cm. 1.3. Wash the resin bed sequentially with 200 mL of 1 M HCl, 500 mL of deionized water (until pH is neutral), 200 mL of 1 M NaOH, and finally 500 mL of deionized water (until pH is neutral). This ensures the resin is clean and activated. 1.4. Prepare a 1.5 M solution of sodium acetate in deionized water. Slowly pass ~500 mL of this solution through the resin bed to replace the chloride ions with acetate ions. 1.5. Wash the resin bed thoroughly with at least 1 L of deionized water to remove all excess sodium acetate. The final washings should be tested with a silver nitrate solution to ensure no chloride ions are present and with a pH meter to ensure neutrality.
Step 2: Anion Exchange 2.1. Dissolve 10.0 g (37.1 mmol) of 1-butyl-1-methylpyrrolidinium iodide in a minimal amount of a 1:1 (v/v) mixture of ethanol and deionized water (~50 mL). 2.2. Slowly pass this solution through the prepared acetate-charged resin column at a flow rate of approximately 2-3 mL/minute. 2.3. Collect the eluent in a round-bottom flask. 2.4. After the entire sample has been loaded, wash the column with an additional 100 mL of the 1:1 ethanol/water mixture and collect this with the main eluent.
Step 3: Verification and Isolation 3.1. Verification (Optional but Recommended): Take a small aliquot (~1 mL) of the collected eluent. Add a few drops of a 0.1 M silver nitrate (AgNO₃) solution. The absence of a yellow precipitate (AgI) confirms the successful removal of iodide ions. 3.2. Remove the ethanol/water solvent from the eluent using a rotary evaporator (water bath temperature at 50-60 °C). 3.3. Transfer the resulting viscous liquid to a Schlenk flask and dry under high vacuum (<0.1 mbar) at 60 °C for at least 24 hours to remove residual water. The final product should be a clear, viscous liquid: 1-butyl-1-methylpyrrolidinium acetate. The expected yield is >95%.
Part 2: Protocol for Perthiodicarbonate Synthesis
Principle of the Method: The reaction mechanism involves the nucleophilic attack of the acetate anion on the electrophilic carbon atom of carbon disulfide. This initiates a series of reactions, likely forming a trithiocarbonate intermediate ([CS₃]²⁻), which further reacts in the CS₂-rich medium to form the thermodynamically stable bis(1-butyl-1-methypyrrolidinium) perthiodicarbonate complex.[7] The formation of this complex is visually indicated by a distinct color change and the eventual crystallization of the product.
Figure 2: A simplified representation of the proposed reaction pathway from acetate and CS₂.
Safety Precautions: WARNING: Carbon disulfide (CS₂) is highly toxic, extremely flammable (autoignition temperature ~90 °C), and volatile. All manipulations involving CS₂ must be performed in a certified chemical fume hood. Ensure there are no nearby ignition sources. Appropriate personal protective equipment (PPE), including nitrile gloves (or silver-shield over nitrile), safety goggles, and a flame-retardant lab coat, is mandatory.
Experimental Protocol:
Step 1: Reaction Setup 1.1. In a chemical fume hood, add the previously synthesized and dried 1-butyl-1-methylpyrrolidinium acetate ([BmPyrr][Ac]) to a clean, dry vial. 1.2. Add carbon disulfide (CS₂) to the vial to achieve a 0.02 mole fraction of the ionic liquid. For example, to 1.0 g of [BmPyrro][Ac] (approx. 5.0 mmol), add ~18.5 g (14.7 mL) of CS₂ (approx. 243 mmol). 1.3. Upon addition, a slight exotherm and a rapid change in color to a deep blood-red should be observed.[7] This indicates the initial reaction and formation of colored sulfur-containing anions. 1.4. Cap the vial tightly to prevent the evaporation of CS₂.
Step 2: Crystallization 2.1. Distribute the solution into smaller, loosely capped vials or onto a siliconized glass slide to facilitate crystallization. 2.2. Place the samples in a refrigerator at 4 °C for 72 hours.[7] During this time, orange, diamond-shaped crystals of the product should form.
Step 3: Product Isolation and Characterization 3.1. Carefully decant the excess CS₂ solution from the crystals. 3.2. Gently wash the crystals with a small amount of cold diethyl ether to remove any residual CS₂ and unreacted starting material. 3.3. Dry the crystals under a gentle stream of nitrogen or under vacuum for a short period. 3.4. Characterization: The identity and structure of the final product should be confirmed. The definitive method is Single-Crystal X-ray Diffraction (SCXRD), which should yield a structure consistent with the published data for bis(1-butyl-1-methypyrrolidinium) perthiodicarbonate.[7]
Quantitative Data Summary:
| Parameter | Value |
| Starting Material ([BmPyrr][I]) Mass | 10.0 g |
| Molar Mass of [BmPyrr][I] | 269.17 g/mol [10] |
| Moles of [BmPyrr][I] | 37.1 mmol |
| Theoretical Yield of [BmPyrr][Ac] | ~7.4 g |
| Mole Fraction of IL in CS₂ | 0.02 |
| Crystallization Temperature | 4 °C |
| Crystallization Time | 72 hours |
| Expected Product Appearance | Orange, diamond-shaped crystals |
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Part 1: No anion exchange (AgNO₃ test is positive for iodide) | - Resin capacity exceeded.- Incomplete resin charging.- Flow rate too high. | - Use a larger volume of resin.- Repeat the sodium acetate charging step.- Reduce the flow rate to <2 mL/min. |
| Part 1: Final [BmPyrr][Ac] product is wet or has low activity. | - Insufficient drying. | - Dry under high vacuum at a slightly elevated temperature (60-70 °C) for an extended period (48h). Water will inhibit the subsequent reaction. |
| Part 2: Solution does not turn deep red upon adding CS₂. | - Anion exchange was unsuccessful; iodide is still present.- [BmPyrr][Ac] is wet. | - Re-run the anion exchange (Part 1).- Thoroughly dry the [BmPyrr][Ac] under high vacuum. |
| Part 2: No crystals form after 72 hours at 4 °C. | - Solution may be too dilute or too concentrated.- Impurities present.- Supersaturation not achieved. | - Allow some CS₂ to slowly evaporate to concentrate the solution.- Try scratching the inside of the vial with a glass rod to induce nucleation.- Ensure high purity of starting materials. |
References
- Synthetic methodologies and applications of chalcogen (S, Se, Te) ionic liquids: a review. (2023). Vertex AI Search.
- Bimetallic Perthiocarbonate Complexes of Cobalt: Synthesis, Structure and Bonding - PMC. (2024). National Center for Biotechnology Information.
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Pinaud, N., et al. (2024). Crystal Structure of Bis(1-butyl-1-methypyrrolidinium) Perthiodicarbonate Complex. MDPI. Available at: [Link]
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Synthesis and Characterisation of Inorganic Trithiocarbonates, Perthiocarbonates and Related 1,1-Dithiolate Compounds. (2021). Kölner UniversitätsPublikationsServer. Available at: [Link]
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Sulfur-containing amino acid-derived ionic liquid as a halogen-free catalyst for CO2 mild transformation into cyclic carbonates. (n.d.). Royal Society of Chemistry. Available at: [Link]
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1-Butyl-1-methylpyrrolidinium iodide, >98%. (n.d.). RoCo Global. Available at: [Link]
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Interaction of Ionic Liquids with Sulfur. (n.d.). ResearchGate. Available at: [Link]
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Synthesis of bis(1-butyl-1-methypyrrolidinium) perthiodicarbonate 4. (n.d.). ResearchGate. Available at: [Link]
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The impact of sulfur functionalisation on nitrogen-based ionic liquid cations. (n.d.). Royal Society of Chemistry. Available at: [Link]
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Sulfonium-based Ionic Liquids Incorporating the Allyl Functionality. (n.d.). National Center for Biotechnology Information. Available at: [Link]
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In Situ Electrosynthesis of Peroxydicarbonate Anion in Ionic Liquid Media Using Carbon Dioxide/Superoxide System. (2019). PubMed. Available at: [Link]
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Nanostructural organization in carbon disulfide∕ionic liquid mixtures: molecular dynamics simulations and optical Kerr effect spectroscopy. (2011). PubMed. Available at: [Link]
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1-Butyl-1-methylpyrrolidinium iodide. (n.d.). PubChem. Available at: [Link]
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A highly efficient synthesis of dithiocarbamates in green reaction media. (2012). SciSpace. Available at: [Link]
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Reaction scheme for the synthesis of 1-butyl-1-methylpyrrolidinium... (n.d.). ResearchGate. Available at: [Link]
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Ionic liquid (1‐butyl‐1‐methylpyrrolidinium trifluoromethanesulfonate) doped polyethylene polymer electrolyte for energy. (2024). IPPT PAN. Available at: [Link]
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Synthesis of new lipid-inspired ionic liquids by thiol-ene chemistry: profound solvent effect on reaction pathway. (2014). PubMed. Available at: [Link]
-
The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic Materials. (n.d.). National Center for Biotechnology Information. Available at: [Link]
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Probing the Electrochemical Interface: A Guide to Studying Charge Transfer and Electrode Stability
For researchers, scientists, and professionals in drug development, a deep understanding of electrochemical interfaces is paramount. The kinetics of charge transfer and the long-term stability of electrode materials are critical determinants of performance in a vast array of applications, from energy storage and conversion to biosensing and electrocatalysis. This guide provides a comprehensive overview of key techniques and detailed protocols for characterizing these fundamental processes, moving beyond a simple recitation of steps to explain the underlying scientific principles that inform experimental design.
The Crucial Role of the Electrode-Electrolyte Interface
The electrode-electrolyte interface is the heart of any electrochemical system. It is here that the transfer of charge between the electronically conductive electrode and the ionically conductive electrolyte occurs. The efficiency of this process, quantified by the charge transfer kinetics, directly impacts the power and rate capabilities of devices like batteries and fuel cells.[1][2] Concurrently, the stability of the electrode material in the often-harsh electrochemical environment dictates the operational lifetime and reliability of these systems.[3][4] Degradation mechanisms, such as dissolution, passivation, or mechanical failure, all originate and propagate from this critical interface.[5]
A particularly important feature of this interface in many systems, especially lithium-ion batteries, is the Solid-Electrolyte Interphase (SEI).[6][7] This passivation layer, formed from the decomposition of the electrolyte, is ionically conducting but electronically insulating.[6][7] A stable and well-formed SEI is crucial for preventing further electrolyte decomposition and ensuring long-term cycling stability.[7][8]
This guide will delve into the practical application of several powerful electrochemical and analytical techniques to unravel the complexities of charge transfer and electrode stability.
Core Electrochemical Techniques for Interfacial Analysis
A suite of electrochemical techniques provides the foundation for studying charge transfer and electrode stability. Each method offers a unique window into the processes occurring at the electrode surface.
Cyclic Voltammetry (CV): The Electrochemical Fingerprint
Cyclic Voltammetry is often the first experiment performed to characterize a new electrochemical system.[9] It provides a rapid and informative overview of the redox processes occurring within a specific potential window.[9][10][11] By sweeping the potential of a working electrode and measuring the resulting current, a voltammogram is generated that reveals key information about the thermodynamics and kinetics of the electron transfer reactions.[10][11]
Key Insights from CV:
-
Redox Potentials: The potentials at which oxidation and reduction peaks occur provide thermodynamic information about the analyte.[11]
-
Electrochemical Reversibility: The separation between the anodic and cathodic peak potentials (ΔEp) and the ratio of their peak currents (ipa/ipc) indicate the reversibility of the redox reaction.[11] A reversible reaction will have a small ΔEp and a current ratio close to one.
-
Reaction Kinetics: The shape and scan rate dependence of the voltammogram can provide qualitative information about the kinetics of electron transfer.[10]
-
Stability Window: CV can be used to determine the potential range over which the electrolyte and electrode are stable, identifying the onset of decomposition reactions.[3]
-
Reaction Intermediates: The presence of additional peaks or changes in peak shape upon repeated cycling can indicate the formation of unstable reaction intermediates.[10]
Protocol: Basic Cyclic Voltammetry for Electrode Characterization
Objective: To obtain a preliminary understanding of the redox behavior and stability of an electrode material.
Materials:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (Working Electrode, Counter Electrode, Reference Electrode)
-
Electrolyte solution containing the analyte of interest and a supporting electrolyte.[10]
-
Inert gas (e.g., Argon or Nitrogen) for deaeration
Procedure:
-
Cell Assembly: Assemble the three-electrode cell with the working electrode (the material under investigation), a counter electrode (typically platinum wire or graphite rod), and a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE). Ensure the reference electrode tip is placed close to the working electrode to minimize iR drop.[10]
-
Deaeration: Purge the electrolyte solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a gentle inert gas blanket over the solution during the experiment.
-
Potential Window Selection: Set the initial and final potentials to span the region of interest. If the redox behavior is unknown, a wide initial scan can be performed to identify the relevant potential range.
-
Scan Rate Selection: Choose an initial scan rate, typically in the range of 50-100 mV/s.[12]
-
Data Acquisition: Initiate the potential sweep and record the resulting current. It is common to perform several cycles to observe any changes in the voltammogram, which can indicate electrode surface modification or instability.[10]
-
Data Analysis:
-
Identify the anodic and cathodic peak potentials and currents.
-
Calculate the peak potential separation (ΔEp).
-
Calculate the ratio of the peak currents (ipa/ipc).
-
Observe any changes in the voltammogram over multiple cycles.
-
Diagram: Cyclic Voltammetry Workflow
Caption: A streamlined workflow for performing a cyclic voltammetry experiment.
Electrochemical Impedance Spectroscopy (EIS): Deconvoluting Interfacial Processes
Electrochemical Impedance Spectroscopy is a powerful, non-destructive technique used to probe the various resistive and capacitive elements within an electrochemical system.[2][13] By applying a small amplitude AC potential or current signal over a wide range of frequencies, the impedance response of the system is measured.[2] This allows for the separation and quantification of processes that occur at different time scales, such as charge transfer, diffusion, and SEI formation.[1][14]
Key Insights from EIS:
-
Solution Resistance (Rs): The high-frequency intercept with the real axis of the Nyquist plot represents the uncompensated resistance of the electrolyte.[14]
-
Charge Transfer Resistance (Rct): The diameter of the semicircle in the mid-frequency region is related to the charge transfer resistance, which is inversely proportional to the rate of the electrochemical reaction.[1][13][14]
-
Double-Layer Capacitance (Cdl): The capacitance of the electrical double layer at the electrode-electrolyte interface can also be extracted from the mid-frequency semicircle.[14]
-
Warburg Impedance (Zw): A 45-degree line in the low-frequency region is characteristic of diffusion-limited processes.[2][14]
-
SEI Properties: In battery systems, a high-frequency semicircle can often be attributed to the resistance and capacitance of the SEI layer.[14]
Protocol: Electrochemical Impedance Spectroscopy for Charge Transfer Analysis
Objective: To quantify the charge transfer resistance and other interfacial properties of an electrode.
Materials:
-
Potentiostat/Galvanostat with EIS capability
-
Three-electrode electrochemical cell
-
Electrolyte solution
Procedure:
-
Cell Setup and Equilibration: Assemble the three-electrode cell as described for CV. Allow the system to reach a stable open-circuit potential (OCP).
-
DC Potential: Apply a DC potential at which the charge transfer process of interest occurs. This is often determined from a prior CV experiment (e.g., the redox peak potential).
-
Frequency Range: Set the frequency range for the AC perturbation. A typical range is from 100 kHz down to 10 mHz or lower to capture the full impedance response.[14]
-
AC Amplitude: Apply a small AC voltage amplitude, typically 5-10 mV, to ensure a linear response from the system.[1]
-
Data Acquisition: Initiate the EIS measurement and record the real and imaginary components of the impedance at each frequency.
-
Data Analysis:
-
Plot the data in a Nyquist plot (imaginary vs. real impedance) and a Bode plot (impedance magnitude and phase angle vs. frequency).
-
Fit the impedance data to an appropriate equivalent electrical circuit model to extract quantitative values for Rs, Rct, Cdl, and other parameters.[14] Common software for this analysis includes ZView and ZSimpWin.[14]
-
Diagram: EIS Equivalent Circuit Model
Caption: A simplified Randles circuit, a common model for electrochemical interfaces.
Chronoamperometry: Probing Stability Under Constant Stress
Chronoamperometry involves stepping the potential of the working electrode to a value where an electrochemical reaction occurs and monitoring the resulting current as a function of time.[15] This technique is particularly useful for studying reaction kinetics and assessing the stability of an electrode under a constant potential stress.[3][4]
Key Insights from Chronoamperometry:
-
Reaction Kinetics: The shape of the current-time transient can provide information about the underlying reaction mechanism.[12]
-
Electrode Stability: A stable electrode will exhibit a predictable current decay over time, while an unstable electrode may show current fluctuations, a rapid decay, or even an increase in current due to surface area changes or side reactions.[4]
-
Catalyst Durability: In electrocatalysis, chronoamperometry is used to assess the long-term activity and stability of a catalyst.
Protocol: Chronoamperometry for Electrode Stability Testing
Objective: To evaluate the stability of an electrode material under a constant applied potential.
Materials:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Electrolyte solution
Procedure:
-
Cell Setup: Assemble the three-electrode cell.
-
Potential Step: Apply a potential step from a potential where no reaction occurs to a potential where the process of interest (e.g., oxidation or reduction) takes place. This potential is typically chosen from a CV.
-
Data Acquisition: Record the current as a function of time for an extended period (minutes to hours, depending on the application).
-
Data Analysis:
-
Plot the current versus time.
-
Analyze the shape of the current decay. For a diffusion-controlled process, the current should follow the Cottrell equation, where current is proportional to t^(-1/2).
-
Look for deviations from the expected behavior that may indicate instability, such as passivation (a faster than expected current decay) or electrode roughening (an increase in current).
-
Advanced and In-situ/Operando Techniques for Deeper Insights
While the core electrochemical techniques provide invaluable information, a more complete understanding of charge transfer and electrode stability often requires the use of more advanced and complementary methods, particularly those that can probe the interface under actual operating conditions (in-situ and operando).[5][16]
| Technique | Information Provided | Application Focus |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the surface layers. | Characterization of the SEI layer, surface contamination, and interfacial reactions.[17] |
| Scanning Electron Microscopy (SEM) | High-resolution imaging of surface morphology and topography. | Visualization of electrode degradation, such as cracking, pulverization, and dendrite growth.[17][18] |
| Transmission Electron Microscopy (TEM) | Atomic-scale imaging of material structure and composition. | Detailed analysis of the SEI structure, crystal structure changes, and nanoscale degradation mechanisms.[17][19] |
| In-situ/ Operando X-ray Diffraction (XRD) | Real-time monitoring of crystal structure changes during electrochemical cycling. | Studying phase transitions in electrode materials and understanding degradation pathways.[5][16][18] |
| In-situ/ Operando Raman Spectroscopy | Information on molecular vibrations and changes in local structure. | Probing the evolution of the SEI, electrolyte decomposition, and structural changes in electrode materials.[16][18] |
| In-situ/ Operando Atomic Force Microscopy (AFM) | Real-time, nanoscale imaging of surface morphology changes in a liquid environment. | Visualizing the formation and evolution of the SEI, and monitoring electrode expansion and contraction.[20] |
These advanced techniques, especially when used in an in-situ or operando manner, provide dynamic information that is often lost in ex-situ (post-mortem) analyses.[5][21] They allow researchers to directly observe the processes of charge transfer and degradation as they happen, leading to a more profound understanding of the underlying mechanisms.[18][19][22]
Conclusion
The study of charge transfer and electrode stability is a multifaceted endeavor that requires a combination of electrochemical and advanced analytical techniques. By carefully selecting and applying the methods outlined in this guide, researchers can gain deep insights into the fundamental processes that govern the performance and longevity of a wide range of electrochemical devices. A thorough understanding of these principles is essential for the rational design and development of next-generation energy storage systems, sensors, and electrocatalysts.
References
- The Use of Operando Imaging for Battery Analysis. (2025, January 20).
- Advanced Characterizations of Solid Electrolyte Interphases in Lithium-Ion Batteries. (n.d.).
- Electrochemical Impedance Spectroscopy as a Tool for Electrochemical Rate Constant Estimation - PMC. (n.d.).
- Exploring Advanced Characterization Techniques for Solid-State Battery Innovation. (2025, June 24).
- Electrochemical Impedance Spectroscopy Sheds Light on Charge Transfer in Lithium-Ion Batteries. (2024, November 7).
- Recent Advances in Solid-Electrolyte Interphase for Li Metal Anode - Frontiers. (2022, May 19).
- Electrochemical Impedance Spectroscopy: EIS Battery Analysis - IEST. (2026, February 5).
- Operando phase transition mapping of the negative electrode of a Li-ion 18650 battery at high C-rates through fast synchrotron XRD-CT measurements - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D4SE00358F. (2025, March 4).
- Electrochemical Impedance Spectroscopy (EIS) - Battery Tests - SINEXCEL-RE. (2025, December 10).
- Stability Testing for Electrochemical Applications - Allan Chemical Corporation | allanchem.com. (2025, October 17).
- How to Use In-situ Spectroscopy to Monitor Radical Stability during Cycling. (2025, August 21).
- Characterizing battery materials and electrodes via in situ/operando transmission electron microscopy - AIP Publishing. (2022, September 8).
- In Situ and In Operando Techniques to Study Li-Ion and Solid-State Batteries: Micro to Atomic Level - MDPI. (2021, November 22).
- Understanding solid electrolyte interphases: Advanced characterization techniques and theoretical simulations | Semantic Scholar. (n.d.).
- Cyclic voltammetry - Wikipedia. (n.d.).
- Understanding solid electrolyte interphases: Advanced characterization techniques and theoretical simulations - Khalifa University. (2021, November 15).
- Operando spectral imaging of the lithium ion battery's solid-electrolyte interphase - PMC. (2023, July 12).
- Low-Frequency Measurements in Electrochemical Impedance Spectroscopy: A Brief Review. (2025, October 15).
- In situ stability monitoring of platinum thin-film electrodes for neural interfaces in the presence of proteins - IEEE Xplore. (n.d.).
- Cyclic Voltammetry and Chronoamperometry: Mechanistic Tools for Organic Electrosynthesis - PMC. (n.d.).
- In Situ Electrode Stress Monitoring: An Effective Approach to Study the Electrochemical Behavior of a Lithium Metal Anode | ACS Applied Energy Materials. (2021, March 19).
- A Comprehensive Review of In Situ Measurement Techniques for Evaluating the Electro-Chemo-Mechanical Behaviors of Battery Electrodes - MDPI. (2024, April 19).
- Cyclic Voltammetry Basic Principles, Theory & Setup - Ossila. (n.d.).
- Chronoamperometry - Wikipedia. (n.d.).
- Section 2: Cyclic voltammetry (electrochemical measurement technique) - als-japan.com. (2022, January 27).
- In Situ AFM for Real-time Monitoring of Electrochemical Processes at the Nanoscale - Hilaris Publisher. (2025, March 31).
- Section 1: Chronocoulometry (electrochemical measurement technique) - als-japan.com. (2022, April 25).
- Electrode kinetics from a single experiment: multi-amplitude analysis in square-wave chronoamperometry - RSC Publishing. (2022, October 3).
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1-Butyl-1-methylpyrrolidinium Iodide: A Versatile and Recyclable Solvent for Organic Synthesis
Introduction: Beyond Conventional Solvents
In the realm of organic synthesis, the choice of solvent is paramount, influencing reaction rates, selectivity, and environmental impact. For decades, volatile organic compounds (VOCs) have dominated the landscape, despite their inherent drawbacks, including flammability, toxicity, and contribution to environmental pollution. The paradigm is shifting, however, with the advent of ionic liquids (ILs) as a compelling class of alternative solvents.[1] These salts, which are liquid at or near room temperature, offer a unique combination of negligible vapor pressure, high thermal stability, and tunable physicochemical properties.
This application note focuses on a particularly promising pyrrolidinium-based ionic liquid, 1-Butyl-1-methylpyrrolidinium iodide ([BMPyr][I]). We will explore its synthesis, key physicochemical properties, and its application as a recyclable solvent for facilitating organic reactions, with a specific focus on the Diels-Alder reaction. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to leverage the advantages of ionic liquids in their synthetic endeavors.
Physicochemical Properties of 1-Butyl-1-methylpyrrolidinium Iodide
The utility of [BMPyr][I] as a solvent is underpinned by its distinct physical and chemical characteristics. A summary of these properties is presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 56511-17-2 | Multiple |
| Molecular Formula | C₉H₂₀IN | Multiple |
| Molecular Weight | 269.17 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 189 °C | [2] |
| Density | 1.453 g/cm³ (at 25 °C) | [2] |
| Solubility | Soluble in water, DMSO, methanol | [3] |
The high melting point of [BMPyr][I] indicates its solid nature at room temperature, a common characteristic for many ionic liquids. However, its utility as a reaction medium is realized at elevated temperatures, where it forms a stable, non-volatile liquid phase. Its solubility in polar solvents like water and methanol is an important consideration for product extraction and purification.
Synthesis of 1-Butyl-1-methylpyrrolidinium Iodide: A Step-by-Step Protocol
The synthesis of [BMPyr][I] is a straightforward quaternization reaction. The following protocol is adapted from established procedures for the synthesis of similar pyrrolidinium-based ionic liquids.[4][5]
Reaction Scheme:
Caption: Synthesis of [BMPyr][I] via quaternization of 1-methylpyrrolidine.
Materials and Equipment:
-
1-Methylpyrrolidine (Pyr1)
-
1-Iodobutane (IB)
-
Ethyl Acetate (EA)
-
50 mL Round-bottom flasks (x2)
-
Magnetic stirrer with heating mantle/oil bath
-
Reflux condenser
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Disposable syringes and needles
-
Argon or Nitrogen gas supply
Protocol:
-
Preparation of Reactant Solutions:
-
In a 50 mL round-bottom flask, add 1-methylpyrrolidine (e.g., 3.605 g, 4.51 mL) and ethyl acetate (e.g., 6.089 g, 6.75 mL). Add a magnetic stir bar and seal the flask.
-
In a separate 50 mL beaker, add 1-iodobutane (e.g., 7.083 g, 4.38 mL) and ethyl acetate (e.g., 5.926 g, 6.57 mL).
-
-
Reaction Setup:
-
Place the flask containing the 1-methylpyrrolidine solution in a heating mantle or oil bath preheated to 45°C.
-
Begin stirring the solution at approximately 200 RPM.
-
-
Addition and Reaction:
-
Slowly add the 1-iodobutane/ethyl acetate solution to the stirred 1-methylpyrrolidine solution over a period of 15 minutes using a disposable syringe.
-
After the addition is complete, equip the flask with a reflux condenser and an argon or nitrogen balloon to maintain an inert atmosphere.
-
Continue stirring the reaction mixture at 45°C for 5 hours. To prevent potential UV-catalyzed decomposition of the iodide, it is advisable to shield the reaction flask from direct light.
-
-
Isolation of the Product:
-
After 5 hours, remove the flask from the heat and allow it to cool to room temperature.
-
Isolate the resulting white precipitate (1-Butyl-1-methylpyrrolidinium iodide) by vacuum filtration.
-
Wash the collected solid with fresh ethyl acetate until the filtrate runs clear to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the pure [BMPyr][I].
-
Application in Organic Synthesis: The Diels-Alder Reaction
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the formation of six-membered rings. The use of ionic liquids as solvents for this reaction can lead to significant rate enhancements and improved selectivity compared to conventional organic solvents.[6][7] The unique solvent properties of [BMPyr][I], such as its polarity and potential for hydrogen bonding, can influence the transition state of the reaction, favoring the formation of the endo product.
Model Reaction: Cyclopentadiene with Methyl Acrylate
Caption: Diels-Alder reaction of cyclopentadiene and methyl acrylate in [BMPyr][I].
Protocol for Diels-Alder Reaction in [BMPyr][I]:
This protocol is a representative procedure based on the findings of Stefaniak et al. for Diels-Alder reactions in pyrrolidinium-based ionic liquids.[6]
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, add 1-Butyl-1-methylpyrrolidinium iodide (e.g., 2-3 mL).
-
If the ionic liquid is solid at room temperature, gently heat the flask until it melts to a clear liquid.
-
Add freshly distilled cyclopentadiene (1.0 eq) to the ionic liquid.
-
Add methyl acrylate (1.0 eq) to the reaction mixture.
-
-
Reaction Conditions:
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reactions in ionic liquids often proceed faster than in conventional solvents.
-
-
Product Isolation and Ionic Liquid Recycling:
-
Upon completion of the reaction, add a non-polar organic solvent in which the Diels-Alder adduct is soluble but the ionic liquid is not (e.g., diethyl ether or hexane).
-
Stir the mixture vigorously to extract the product into the organic phase.
-
Separate the organic layer. Repeat the extraction process (2-3 times) to ensure complete removal of the product.
-
Combine the organic extracts and remove the solvent under reduced pressure to yield the crude product.
-
The remaining ionic liquid in the reaction flask can be washed with additional non-polar solvent and then dried under high vacuum to remove any residual organic solvent. The recycled ionic liquid can then be reused for subsequent reactions.
-
Expected Outcomes and Causality:
-
Rate Enhancement: The polar nature of [BMPyr][I] can stabilize the polar transition state of the Diels-Alder reaction, leading to an acceleration of the reaction rate compared to non-polar organic solvents.
-
Enhanced Selectivity: The organized structure of the ionic liquid can create a "solvent cage" around the reactants, favoring a more ordered transition state and leading to higher endo selectivity. The iodide anion may also play a role through specific interactions with the dienophile.
-
Simplified Work-up and Recyclability: The non-volatile nature of [BMPyr][I] and the low solubility of non-polar products allow for simple product extraction and straightforward recycling of the solvent, a significant advantage in terms of green chemistry and process economics.
Safety and Handling
1-Butyl-1-methylpyrrolidinium iodide is classified as an irritant to the skin and eyes and may cause respiratory irritation.[3] It is harmful if inhaled or swallowed.[3] Therefore, it is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion and Future Outlook
1-Butyl-1-methylpyrrolidinium iodide represents a compelling alternative to traditional volatile organic solvents for a range of organic reactions. Its straightforward synthesis, unique physicochemical properties, and demonstrated utility in promoting the Diels-Alder reaction highlight its potential for broader application in both academic research and industrial processes. The inherent recyclability of [BMPyr][I] aligns with the principles of green chemistry, offering a pathway to more sustainable chemical manufacturing.
Future research will likely focus on expanding the scope of reactions in which [BMPyr][I] and other pyrrolidinium-based ionic liquids can be effectively employed. Investigations into their use in other important C-C bond-forming reactions, such as Suzuki and Heck cross-couplings, are warranted. Furthermore, a deeper understanding of the specific cation-anion-solute interactions will enable the rational design of task-specific ionic liquids with tailored properties for optimized catalytic performance.
References
-
CleanEnergyWIKI. (2019, February 11). Ionic Liquid Synthesis. Retrieved from [Link]
- N-Butyl-N-Methylpyrrolidinium Iodide MSDS/SDS. (n.d.).
- Stefaniak, W., Janus, E., & Milchert, E. (2011). Diels–Alder Reaction of Cyclopentadiene and Alkyl Acrylates in the Presence of Pyrrolidinium Ionic Liquids with Various Anions.
-
Chalmers Research. (2024, February 27). Techniques for recovery and recycling of ionic liquids: A review. Retrieved from [Link]
-
ACS Publications. (2016, December 21). Physical–Chemical Characterization of Binary Mixtures of 1-Butyl-1-methylpyrrolidinium Bis{(trifluoromethyl)sulfonyl}imide and Aliphatic Nitrile Solvents as Potential Electrolytes for Electrochemical Energy Storage Applications. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2014, September 23). A Facile Approach of Diels-Alder Reaction in Imidazolium-based Ionic Liquids at Room Temperature. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Diels–Alder reactions in ionic liquids . A safe recyclable alternative to lithium perchlorate–diethyl ether mixtures. Retrieved from [Link]
-
RoCo Global. (n.d.). 1-Butyl-1-methylpyrrolidinium iodide, >98%. Retrieved from [Link]
Sources
- 1. research.chalmers.se [research.chalmers.se]
- 2. roco.global [roco.global]
- 3. quaternary-ammonium-salt.com [quaternary-ammonium-salt.com]
- 4. Ionic Liquid Synthesis - CleanEnergyWIKI [cleanenergywiki.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. A Facile Approach of Diels-Alder Reaction in Imidazolium-based Ionic Liquids at Room Temperature – Oriental Journal of Chemistry [orientjchem.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-Butyl-1-methylpyrrolidinium Iodide (BMPyrrI) Viscosity for Advanced Applications
Welcome to the Technical Support Center for 1-Butyl-1-methylpyrrolidinium iodide (BMPyrrI or Pyr14I) . While BMPyrrI is a highly sought-after ionic liquid (IL) for dye-sensitized solar cells (DSSCs), solid polymer electrolytes, and advanced pharmaceutical formulations due to its wide electrochemical window and thermal stability, its inherent viscosity remains a primary operational bottleneck[1]. High viscosity restricts ionic mobility, hampers mass transport, and ultimately limits device power conversion efficiency or formulation injectability[1][2].
This guide is designed for researchers and drug development professionals, providing field-proven, self-validating troubleshooting strategies to mitigate viscosity-related performance issues.
Diagnostic Workflow for Viscosity Management
Before altering your chemical system, use the following diagnostic logic to determine the most appropriate viscosity-reduction strategy based on your application's constraints.
Workflow for diagnosing and resolving high viscosity in BMPyrrI-based systems.
Troubleshooting & FAQs
Q1: Why does my BMPyrrI electrolyte exhibit poor ionic conductivity at room temperature, and how is this linked to viscosity? A: The root cause lies in the strong Coulombic interactions and van der Waals forces inherent to the pyrrolidinium cation and iodide anion network. These intermolecular forces create a highly viscous fluid that impedes the diffusion of redox couples (e.g., I⁻/I₃⁻ in DSSCs) or lithium ions[1]. According to the Stokes-Einstein and Walden rules, ionic conductivity is inversely proportional to viscosity. By reducing the viscosity, you directly enhance the diffusion coefficient, thereby increasing the short-circuit current density ( Jsc ) and overall power conversion efficiency[1].
Q2: I need to reduce viscosity but must maintain zero volatility for a high-temperature DSSC. What is the best approach? A: If volatile aprotic co-solvents are prohibited due to high-temperature operational constraints, the most robust approach is to create a Binary Ionic Liquid System . Blending BMPyrrI with a secondary, low-viscosity ionic liquid—such as 1-ethyl-3-methylimidazolium triflate (EMImTf) or 1-butyl-3-methylimidazolium thiocyanate (BMISCN)—disrupts the symmetrical packing of the pyrrolidinium lattice[1]. This structural disruption lowers the macroscopic viscosity while preserving the negligible vapor pressure and thermal stability required for robust DSSC operation[1].
Q3: Can I use organic co-solvents for low-temperature applications or polymer electrolyte synthesis? A: Yes. For applications where thermal stability >100°C is not the primary concern, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN) are highly effective[1][3]. DMSO acts as an excellent co-solvent because it facilitates mass transport by drastically decreasing the solvent viscosity without inducing unwanted cation-anion dissociation or disrupting the specific interactions needed for solvation[3].
Q4: How do I incorporate BMPyrrI into a solid polymer electrolyte (SPE) without causing phase separation or excessive rigidity? A: When using polymers like Polyethylene Oxide (PEO), pure BMPyrrI can act as a plasticizer, but improper ratios lead to aggregation. Doping the PEO matrix with an optimized concentration of BMPyrrI (typically around 8 wt%) reduces the crystallinity of the polymer chains, enhancing segmental motion[4]. This creates amorphous pathways for faster ion transport, achieving conductivities up to 4.15×10−5 S/cm at room temperature[4].
Q5: I am developing a high-concentration polysaccharide/nucleic acid formulation. How does BMPyrrI help? A: In pharmaceutical formulations, highly concentrated biologics suffer from exponential viscosity increases. BMPyrrI functions as a viscosity-lowering excipient. Adding it at low concentrations (< 0.15 M) disrupts the intermolecular hydrogen bonding and electrostatic entanglements between long polymer chains, dropping the formulation's viscosity below 50 cP (often < 15 cP) to enable rapid subcutaneous injection[2].
Quantitative Data: Impact of Viscosity Modifiers
The table below summarizes the expected outcomes when applying different viscosity-reduction strategies to BMPyrrI systems.
| System Configuration | Additive / Modifier | Mechanism of Action | Typical Viscosity Reduction | Impact on Conductivity / Performance |
| Pure BMPyrrI | None | Baseline | ~100% (Baseline) | Baseline |
| Binary IL Blend | EMImTf or BMISCN | Lattice disruption | 30% - 50% decrease | Up to 1.5x increase in PCE (DSSCs) |
| Aprotic Co-solvent | DMSO or ACN | Solvation & dilution | > 70% decrease | Significant increase in ionic mobility |
| Polymer Electrolyte | PEO Matrix (8 wt% IL) | Plasticization | Reduces polymer crystallinity | Reaches ~4.15 × 10⁻⁵ S/cm |
| Biologic Formulation | < 0.15 M BMPyrrI | Intermolecular decoupling | Drops to < 50 cP | Enables syringe injectability |
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, follow these self-validating methodologies when modifying BMPyrrI.
Protocol A: Preparation of a Low-Viscosity Binary IL Electrolyte for DSSCs
This protocol utilizes a secondary IL to lower viscosity without introducing volatile organics.
-
Drying (Critical Step): Dry pure BMPyrrI and the secondary IL (e.g., BMISCN) under vacuum at 60°C for 24 hours to remove trace water. Causality: Moisture significantly skews viscosity measurements and narrows the electrochemical stability window.
-
Weighing: Inside an argon-filled glovebox (O₂ and H₂O < 1 ppm), weigh the ILs to achieve the target molar ratio (e.g., 1:0.75 ratio of BMPyrrI to BMISCN)[1].
-
Mixing: Combine the ILs in a sealed glass vial. Stir magnetically at 300 rpm at 40°C for 2 hours until a homogeneous, single-phase liquid is formed.
-
Redox Couple Addition: Add 0.03 M Iodine ( I2 ) and 0.50 M tert-butylpyridine. Stir for an additional 12 hours in the dark to prevent photo-degradation of the iodine species.
-
Validation: Measure the absolute viscosity using a cone-and-plate rheometer at 25°C. Confirm the electrochemical window via cyclic voltammetry (CV) before cell assembly to ensure the secondary IL has not compromised the anodic/cathodic limits.
Protocol B: Synthesis of IL-Doped PEO Solid Polymer Electrolyte
This protocol outlines the optimal doping of a polymer matrix to enhance segmental motion.
-
Solution Casting Preparation: Dissolve Polyethylene Oxide (PEO) and Ammonium Iodide ( NH4I ) in anhydrous acetonitrile at a fixed stoichiometric ratio[4].
-
IL Doping: Add BMPyrrI dropwise to the solution to achieve an 8 wt% concentration relative to the polymer mass[4].
-
Homogenization: Stir the mixture continuously for 24 hours at room temperature. Causality: Prolonged stirring ensures complete uncoiling of PEO chains and uniform distribution of the IL, preventing localized pooling of the ionic liquid.
-
Casting: Pour the viscous solution into a clean Teflon petri dish.
-
Solvent Evaporation: Allow the acetonitrile to evaporate slowly in a fume hood for 24 hours, followed by vacuum drying at 50°C for 48 hours to yield a free-standing, plasticized polymer film[4].
References
-
Ionic Liquids Roles and Perspectives in Electrolyte for Dye-Sensitized Solar Cells Source: MDPI (International Journal of Molecular Sciences) URL:[Link]
-
Understanding the role of co-solvents in the dissolution of cellulose in ionic liquids Source: Green Chemistry (RSC Publishing) URL:[Link]
-
Ionic liquid (1‐butyl‐1‐methylpyrrolidinium trifluoromethanesulfonate) doped polyethylene polymer electrolyte for energy Source: IPPT PAN / Journal of Materials Science: Materials in Electronics URL:[Link]
- Source: Google Patents (WIPO)
Sources
- 1. mdpi.com [mdpi.com]
- 2. WO2016054259A1 - Polysaccharide and nucleic acid formulations containing viscosity-lowering agents - Google Patents [patents.google.com]
- 3. Understanding the role of co-solvents in the dissolution of cellulose in ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. ippt.pan.pl [ippt.pan.pl]
Technical Support Center: Troubleshooting Low Conductivity in 1-Butyl-1-methylpyrrolidinium Iodide ([BMPyrr][I]) Systems
Welcome to the advanced technical support center for 1-Butyl-1-methylpyrrolidinium iodide (often abbreviated as [BMPyrr][I] or Pyr14I) electrolyte systems. [BMPyrr][I] is a highly stable, cyclic ammonium-based ionic liquid salt (Melting Point ~189 °C) widely utilized in dye-sensitized solar cells (DSSCs), solid-state polymer electrolytes, and electrochemical energy storage due to its wide electrochemical window and high thermal stability[1].
However, achieving and maintaining optimal ionic conductivity is a frequent hurdle. This guide is designed to help researchers systematically diagnose and resolve conductivity bottlenecks through field-proven methodologies and mechanistic causality.
Diagnostic Workflow
Before altering your chemical formulation, use the following self-validating workflow to isolate whether your low conductivity is an artifact of your measurement setup, a purity issue, or a fundamental thermodynamic limitation of your solvent system.
Diagnostic workflow for isolating the root cause of low ionic conductivity in [BMPyrr][I] electrolytes.
Troubleshooting Guide & FAQs
Q1: My [BMPyrr][I] electrolyte shows significantly lower conductivity than literature values. Could impurities be the cause? A1: Yes, but the type of impurity dictates the physical response. While trace water actually increases ionic conductivity by lowering the bulk viscosity and hydrating the ions, it drastically narrows the electrochemical stability window and causes parasitic side reactions[2]. Conversely, unreacted organic precursors (e.g., 1-methylpyrrolidine or alkyl halides) from the synthesis process act as non-conductive dead weight. These organic impurities increase the bulk viscosity and disrupt the ionic network, leading to a measurable drop in conductivity. Always verify purity via 1 H NMR and ensure halide/organic impurities are minimized[2].
Q2: I am using pure [BMPyrr][I] salt dissolved in an organic solvent, but the conductivity is still poor. What drives this? A2: This is a classic manifestation of severe ion pairing. The conductivity of an electrolyte depends on both the mobility of the ions (governed by viscosity, η ) and the number of free charge carriers (governed by the solvent's dielectric constant, ε )[3]. If you dissolve [BMPyrr][I] in a low-dielectric solvent, the pyrrolidinium cations and iodide anions remain electrostatically bound as neutral pairs, which do not respond to an electric field and thus do not contribute to conductivity[3]. Solution: Use a binary solvent system. Blend a high-dielectric solvent (like Propylene Carbonate) to dissociate the [BMPyrr][I] ion pairs, with a low-viscosity solvent (like Acetonitrile) to enhance ionic mobility[3].
Q3: I am formulating a solid polymer electrolyte with [BMPyrr][I]. Conductivity drops sharply at high salt concentrations. Why? A3: In polymer matrices, conductivity initially increases with [BMPyrr][I] concentration due to an increase in available charge carriers. However, beyond an optimal threshold, the system becomes saturated. The inter-ionic distance decreases, leading to the agglomeration of mobile ions into neutral ion triplets or larger clusters, which blocks ionic conducting pathways[4]. Furthermore, high salt concentrations stiffen the polymer chains, increasing the glass transition temperature ( Tg ). This restricts the segmental motion of the polymer—which is the primary mechanism for ion transport in solid-state systems—causing conductivity to plummet[5].
Q4: How can I be sure my low conductivity reading isn't just a measurement artifact? A4: Direct Current (DC) measurements or single-frequency AC measurements often yield artificially low conductivity values due to electrode polarization. Ions accumulate at the electrode-electrolyte interface, creating an electrical double layer with high capacitance that masks the bulk resistance. You must use Electrochemical Impedance Spectroscopy (EIS) across a wide frequency range to separate bulk electrolyte resistance from interfacial impedance[6].
Data Presentation
Table 1: Impact of Solvent Properties on [BMPyrr][I] Dissociation and Conductivity
| Solvent System | Dielectric Constant ( ε ) | Viscosity ( η , cP) | Ion Pairing | Expected Conductivity Impact |
| Acetonitrile (ACN) | 35.9 | 0.34 | Moderate | High (Excellent mobility, moderate dissociation) |
| Propylene Carbonate (PC) | 64.9 | 2.53 | Low | Moderate (Excellent dissociation, poor mobility) |
| ACN : PC (1:1 v/v) | ~50.4 | ~1.40 | Low | Very High (Synergistic dissociation and mobility) |
| Dichloromethane (DCM) | 8.9 | 0.41 | Severe | Very Low (Neutral ion pairs dominate) |
Table 2: Common Impurities and Their Effects on [BMPyrr][I]
| Impurity | Primary Source | Effect on Conductivity | Effect on Electrochemical Window |
| Water ( H2O ) | Hygroscopic absorption | Increases (lowers viscosity) | Drastically narrows (catalyzes degradation) |
| 1-methylpyrrolidine | Incomplete synthesis | Decreases (increases viscosity) | Narrows (oxidizes at lower potentials) |
| 1-iodobutane | Incomplete synthesis | Decreases (non-ionic bulk) | Narrows |
Step-by-Step Experimental Protocols
Protocol 1: Purification of[BMPyrr][I] via Recrystallization and Drying
To eliminate viscosity-increasing organic impurities and stability-destroying water,[BMPyrr][I] must be rigorously purified.
-
Dissolution: Dissolve the synthesized or commercial [BMPyrr][I] in a minimum volume of hot, anhydrous acetonitrile.
-
Precipitation: Slowly add cold ethyl acetate dropwise while stirring vigorously until the solution becomes slightly cloudy.
-
Crystallization: Cool the mixture to -20 °C overnight to promote the slow crystallization of pure [BMPyrr][I].
-
Filtration: Filter the white crystals rapidly under an inert atmosphere (e.g., argon or nitrogen glovebox) to prevent ambient moisture absorption.
-
Vacuum Drying: Transfer the crystals to a vacuum oven. Dry at 80 °C under high vacuum ( <10−2 mbar) for at least 48 hours. Note: For extreme water removal, molecular sieves (3 Å or 4 Å) can be utilized in the solvent prior to final drying[2].
-
Verification: Perform Karl Fischer titration to confirm water content is <50 ppm.
Protocol 2: Accurate Conductivity Measurement via EIS
This protocol creates a self-validating system to ensure conductivity readings are free from polarization artifacts.
-
Cell Assembly: Assemble a symmetric coin cell (e.g., CR2032) or a dip-cell using two identical blocking electrodes (Stainless Steel or Platinum).
-
Calibration: Ensure the cell constant ( K=l/A ) is accurately calibrated using a standard 0.01 M KCl aqueous solution at 25 °C.
-
Equilibration: Place the assembled cell in a temperature-controlled chamber. Allow 30 minutes for thermal equilibration at the target temperature.
-
EIS Measurement: Apply an AC perturbation of 10 mV (rms) at the open-circuit voltage. Sweep the frequency from 1 MHz down to 100 Hz.
-
Data Extraction: Plot the data on a Nyquist plot ( −Z′′ vs. Z′ ). Identify the bulk resistance ( Rb ) at the high-frequency intercept where the curve crosses the real axis ( Z′ ).
-
Calculation: Calculate the intrinsic ionic conductivity ( σ ) using the formula: σ=K/Rb .
References
-
Ionic Liquids Roles and Perspectives in Electrolyte for Dye-Sensitized Solar Cells Source: MDPI URL:[Link]
-
The purification of an ionic liquid Source: ResearchGate URL:[Link]
-
Electrolyte selection for supercapacitive devices: a critical review Source: PMC - NIH URL:[Link]
-
Impact of low viscosity ionic liquid on PMMA–PVC–LiTFSI polymer electrolytes based on AC-impedance, dielectric behavior, and HATR–FTIR characteristics Source: Journal of Materials Research (Cambridge) URL:[Link]
-
Synthesis of Pyrrolidinium-Based Poly(ionic liquid) Electrolytes with Poly(ethylene glycol) Side Chains Source: Chemistry of Materials - ACS Publications URL:[Link]
-
AC conductivity by quantum mechanical tunnelling and dielectric properties of hexanoyl chitosan/PVC-NaI-MPImI electrolyte Source: ResearchGate URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Electrolyte selection for supercapacitive devices: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of low viscosity ionic liquid on PMMA–PVC–LiTFSI polymer electrolytes based on AC -impedance, dielectric behavior, and HATR–FTIR characteristics | Journal of Materials Research | Cambridge Core [cambridge.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
effect of impurities on the electrochemical performance of 1-Butyl-1-methylpyrrolidinium iodide
Welcome to the Technical Support Center for 1-Butyl-1-methylpyrrolidinium iodide (BMPyrrI / BMPyI) . As a critical hydrophobic ionic liquid (IL), BMPyrrI is extensively utilized as an electrolyte or additive in dye-sensitized solar cells (DSSCs)[1], zinc-iodine batteries[2], and high-voltage supercapacitors. However, the electrochemical fidelity of pyrrolidinium-based ILs is highly sensitive to trace impurities originating from synthesis or improper handling.
This guide, curated by Senior Application Scientists, provides mechanistic insights, quantitative data, and self-validating protocols to troubleshoot and resolve impurity-driven electrochemical failures.
Diagnostic Logic: Identifying Impurities via Electrochemical Signals
When an electrochemical cell fails, the cyclic voltammogram (CV) acts as a diagnostic fingerprint. The following workflow illustrates the causality between observed electrochemical anomalies and specific impurities.
Diagnostic workflow for identifying impurities in BMPyrrI using electrochemical signals.
Frequently Asked Questions (Mechanistic Insights)
Q1: Why does my BMPyrrI electrolyte exhibit a severely narrowed Electrochemical Stability Window (ESW)?
A: This is the hallmark of water contamination . While pyrrolidinium cations are highly resistant to cathodic reduction (often stable beyond -3.0 V vs. Fc/Fc⁺), water undergoes parasitic electrolysis at ~1.23 V. The presence of water not only truncates the ESW but also artificially inflates ionic conductivity by lowering the bulk viscosity[3]. In DSSCs, water contamination degrades the I⁻/I₃⁻ redox couple, leading to rapid cell death.
Q2: I am observing anomalous oxidation peaks before the primary iodide oxidation. What is the root cause?
A: This indicates the presence of unreacted halide impurities (such as Cl⁻ or Br⁻) left over from the alkylation precursors (e.g., 1-butyl chloride/bromide)[4]. Because chloride and bromide oxidize at lower potentials than the degradation threshold of the pyrrolidinium cation, they introduce new faradaic currents. These impurities interfere with the target I⁻/I₃⁻ redox shuttle and can cause severe corrosion of metal electrodes[5].
Q3: Why has my BMPyrrI turned a brownish color over time, and how does it affect performance?
A: A brownish tint in an otherwise colorless or pale-yellow BMPyrrI batch is caused by unreacted amines (e.g., 1-methylpyrrolidine) or thermal degradation products generated during synthesis[6]. Amines act as strong nucleophiles. Under applied potential, they undergo irreversible oxidation, which shifts the baseline current, increases charge transfer resistance ( Rct ), and acts as a trap for charge carriers.
Quantitative Impact of Impurities
To facilitate rapid troubleshooting, the table below summarizes the physical and electrochemical causality of common impurities in BMPyrrI.
| Impurity Type | Typical Source | Impact on Viscosity ( η ) | Impact on Conductivity ( σ ) | Impact on ESW | Primary Detection Method |
| Water (H₂O) | Atmospheric absorption (hygroscopic behavior) | Decreases (Disrupts ion-pairing) | Increases (Higher mobility) | Severe Narrowing (Cathodic/Anodic limits drop) | Karl Fischer Titration (< 50 ppm ideal) |
| Halides (Cl⁻, Br⁻) | Incomplete metathesis / unreacted precursors | Negligible | Negligible | Introduces Pre-peaks (Premature oxidation) | Cyclic Voltammetry / Ion Chromatography |
| Amines | Unreacted 1-methylpyrrolidine | Increases (Polymerization/degradation) | Decreases | Baseline Drift (Irreversible oxidation) | UV-Vis Spectroscopy / ¹H NMR |
Troubleshooting Guide: Step-by-Step Methodologies
To ensure scientific integrity, every protocol must be a self-validating system. Do not rely solely on supplier certificates of analysis (COAs); always validate your ILs in-house before integrating them into sensitive devices like DSSCs or batteries.
Protocol A: Self-Validating Electrochemical Detection of Halides
Causality: Halides oxidize at distinct potentials. By running a blank CV of the IL, you can detect ppm-level halide impurities that ion chromatography might miss[5].
-
Electrode Preparation: Polish a Glassy Carbon (GC) working electrode (3 mm diameter) using 0.05 µm alumina slurry. Rinse with ultrapure water and absolute ethanol, then dry under N₂. Why? A pristine surface prevents catalytic artifacts.
-
Cell Assembly: Assemble a 3-electrode cell inside an Argon-filled glovebox (< 0.1 ppm O₂, < 0.1 ppm H₂O). Use a Pt wire counter electrode and an Ag/Ag⁺ quasi-reference electrode.
-
Voltammetry Execution: Scan from 0.0 V to +2.5 V at a scan rate of 50 mV/s.
-
Data Interpretation: Pure BMPyrrI should show a flat capacitive baseline until the onset of iodide oxidation. If sharp anodic peaks appear between +1.0 V and +1.5 V, your batch is contaminated with Cl⁻ or Br⁻[4]. Proceed to Protocol B.
Protocol B: Rigorous Purification of BMPyrrI
Causality: BMPyrrI is insoluble in non-polar/semi-polar organic solvents, whereas its precursors (1-methylpyrrolidine and alkyl halides) are highly soluble. This solubility differential allows for aggressive solvent extraction.
-
Solvent Washing: Dissolve the impure BMPyrrI in a minimal amount of anhydrous acetonitrile. Add a 1:5 volume ratio of cold ethyl acetate. The IL will precipitate. Decant the supernatant to remove unreacted amines and alkyl halides. Repeat 3 times.
-
Recrystallization: For ultra-high purity, recrystallize the precipitated IL from a hot acetonitrile/ethyl acetate mixture. Allow it to cool slowly to -20°C overnight.
-
High-Vacuum Drying (Critical Step): Transfer the purified crystals to a Schlenk flask. Apply high vacuum (< 0.1 mbar) at 70°C for 48 hours. Why? Water forms strong hydrogen bonds with the iodide anion; standard oven drying is insufficient to break these bonds[3].
-
Validation: Perform a Karl Fischer titration. The water content must be < 50 ppm before use in electrochemical cells.
Purification and Validation Workflow
Step-by-step purification and validation workflow for electrochemical-grade BMPyrrI.
References
-
Ionic Liquids Roles and Perspectives in Electrolyte for Dye-Sensitized Solar Cells Source: MDPI URL:[Link]
-
Effect of Water on the Electrochemical Window and Potential Limits of Room-Temperature Ionic Liquids Source: ACS Publications URL:[Link]
-
Application of Ionic Liquids in Electrochemistry—Recent Advances Source: PMC - NIH URL:[Link]
-
Evaluation of a Microfluidic Device for the Electrochemical Determination of Halide Content in Ionic Liquids Source: Analytical Chemistry - ACS Publications URL:[Link]
-
Zinc-iodine battery-capacitor hybrid device with excellent electrochemical performance enabled by a robust iodine host Source: ResearchGate URL:[Link]
-
Electrochemical and physicochemical properties of cyclic amine-based Brønsted acidic ionic liquids Source: ResearchGate URL:[Link]
Sources
- 1. Ionic Liquids Roles and Perspectives in Electrolyte for Dye-Sensitized Solar Cells [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Managing the Thermal Degradation of 1-Butyl-1-methylpyrrolidinium Iodide ([BMPy]I)
Welcome to the technical support center for 1-Butyl-1-methylpyrrolidinium iodide ([BMPy]I). This guide is designed for researchers, scientists, and drug development professionals who utilize this ionic liquid in their experiments. As a versatile compound used in applications ranging from photocatalysis to electrochemical systems, understanding and managing its thermal stability is critical for experimental success and safety.[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure the integrity of your work.
Introduction: The Challenge of Thermal Stability
Ionic liquids (ILs) are valued for their unique properties, including low vapor pressure, high ionic conductivity, and thermal stability.[2][3] However, the thermal stability of an IL is not an absolute value; it is influenced by its chemical structure, purity, and the experimental environment.[4][5] 1-Butyl-1-methylpyrrolidinium iodide ([C9H20IN]), while robust, is susceptible to thermal degradation, a process that can compromise experimental results by introducing impurities and altering the compound's physicochemical properties.[6][7] The presence of the iodide anion, in particular, can influence the degradation pathways and onset temperature.[8] This guide will equip you with the knowledge to anticipate and mitigate these challenges.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the thermal behavior of [BMPy]I.
Q1: What is the actual maximum operating temperature for [BMPy]I?
A1: While dynamic Thermogravimetric Analysis (TGA) is often used to determine an "onset" decomposition temperature, this value can be misleading for long-term experiments.[9][10] Isothermal TGA studies reveal that some ILs can exhibit decomposition at temperatures significantly lower than the onset temperature determined by ramped heating experiments.[5] For long-term applications, it is crucial to consider the maximum operating temperature (MOT), which is often defined as the temperature at which 1% mass loss occurs over a 10-hour period.[4] For pyrrolidinium-based ILs, long-term stability is a key consideration, and prolonged heating, even below the reported onset decomposition temperature, can lead to degradation.[11][12]
Q2: My [BMPy]I has turned yellow/brown during my experiment. What does this mean and is it still usable?
A2: A color change to yellow or brown is a common indicator of thermal degradation.[13] This discoloration is often due to the formation of decomposition products, which may include 1-alkylimidazoles and alkyl halides resulting from nucleophilic substitution or Hofmann elimination reactions.[8][14] The presence of iodide, a good nucleophile, can facilitate these degradation pathways. The usability of the discolored IL depends on the sensitivity of your application. For high-purity applications like electrochemistry or sensitive biological assays, the presence of these impurities can be detrimental.[15][16][17] It is recommended to purify the IL or use a fresh batch for critical experiments.
Q3: What are the primary decomposition products of [BMPy]I and how can they affect my experiment?
A3: The thermal decomposition of [BMPy]I can proceed through several pathways, primarily Sₙ2 nucleophilic substitution and Hofmann elimination.[14][18] Hazardous decomposition products can include carbon monoxide (CO), nitrous gases (NOx), and hydrogen iodide (HI).[6][19]
-
Sₙ2 Nucleophilic Substitution: The iodide anion can attack either the butyl or the methyl group on the pyrrolidinium cation, leading to the formation of butyl iodide or methyl iodide, and 1-methylpyrrolidine or 1-butylpyrrolidine, respectively.[14]
-
Hofmann Elimination: This pathway can lead to the formation of 1-butene and 1-methylpyrrolidine.[12]
These byproducts can alter the ionic conductivity, viscosity, and electrochemical window of the IL.[20] Furthermore, the formation of acidic species like HI can corrode equipment and interfere with catalytic processes.
Q4: How does the presence of impurities, like water or halides from synthesis, affect the thermal stability of [BMPy]I?
A4: Impurities can significantly lower the thermal stability of ionic liquids.[4]
-
Water: Although [BMPy]I is considered hydrophobic, absorbed water can promote hydrolysis, especially at elevated temperatures.[1][21] It is crucial to dry the IL under vacuum at an elevated temperature (e.g., 383.15 K) for an extended period before use.[22]
-
Halide Impurities: Residual halides from the synthesis process, such as bromide or chloride, can decrease the overall thermal stability.[5][8] Purification by washing with deionized water (for water-immiscible ILs) and subsequent drying is essential.[22]
Troubleshooting Guide: Common Experimental Issues
This section provides a structured approach to diagnosing and solving problems related to [BMPy]I degradation.
| Observed Issue | Potential Cause | Troubleshooting & Mitigation Strategy |
| Inconsistent or non-reproducible experimental results. | Thermal degradation of [BMPy]I leading to the formation of unknown byproducts that interfere with the reaction or analysis. | 1. Verify Thermal Stability: Perform isothermal TGA at your experimental temperature to quantify the degradation rate.[9] 2. Purify the IL: If degradation is confirmed, purify the existing batch or use a fresh, high-purity (>98%) sample.[23] 3. Lower Operating Temperature: If possible, reduce the experimental temperature. |
| Visible discoloration (yellowing/browning) of the ionic liquid. | Onset of thermal decomposition. | 1. Stop the Experiment: Immediately assess the extent of discoloration. 2. Characterize the IL: Use techniques like NMR to identify potential degradation products.[12] 3. Implement Inert Atmosphere: If not already doing so, conduct experiments under an inert atmosphere (e.g., Argon or Nitrogen) to minimize oxidative degradation.[24] |
| Unexpected changes in viscosity or conductivity. | Alteration of the ionic liquid's bulk properties due to the formation of degradation products. | 1. Monitor Physical Properties: Regularly measure the viscosity and conductivity of your [BMPy]I stock. 2. Correlate with Degradation: Compare these measurements with those of a fresh sample to establish a baseline for degradation. |
| Corrosion or etching of experimental apparatus. | Formation of corrosive decomposition products, such as hydrogen iodide (HI).[19] | 1. Material Compatibility Check: Ensure your reactor and other components are compatible with [BMPy]I and its potential decomposition products. 2. Use of Scavengers: In some cases, the addition of a non-interfering acid scavenger may be possible, but this requires careful consideration of your specific reaction chemistry. |
| Pressure buildup in a closed reaction vessel. | Formation of volatile decomposition products like 1-butene from Hofmann elimination.[12] | 1. Ensure Proper Venting: For experiments at elevated temperatures, use a system with a pressure relief mechanism. 2. Monitor Headspace: Analyze the headspace gas by GC-MS to identify volatile decomposition products. |
Key Experimental Protocols
To ensure the integrity of your experiments, follow these detailed protocols for handling and analyzing [BMPy]I.
Protocol 1: Thermogravimetric Analysis (TGA) for Assessing Thermal Stability
This protocol outlines the steps for determining both the onset decomposition temperature and the long-term isothermal stability of [BMPy]I.
I. Dynamic TGA (for Onset Decomposition Temperature)
-
Instrument Setup:
-
Calibrate the TGA instrument for temperature and mass.
-
Use a platinum or alumina crucible.
-
-
Sample Preparation:
-
Weigh 5-10 mg of high-purity, dried [BMPy]I into the crucible.
-
-
Experimental Conditions:
-
Data Analysis:
II. Isothermal TGA (for Long-Term Stability)
-
Instrument and Sample Setup: As per Dynamic TGA.
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen or argon.
-
Temperature Program:
-
Ramp to the desired experimental temperature at a high rate (e.g., 50 °C/min).
-
Hold at the set temperature for an extended period (e.g., 10 hours).[9]
-
-
-
Data Analysis:
-
Plot mass loss versus time.
-
Determine the time at which a certain percentage of mass loss (e.g., 1%) occurs. This provides a practical measure of the maximum operating time at that temperature.
-
Protocol 2: Purification of [BMPy]I
This protocol is for removing common impurities from commercially available [BMPy]I.
-
Washing (for water-immiscible impurities):
-
If the IL has been synthesized via an anion exchange with a salt like LiTFSI, it can be washed with deionized water to remove residual salts.[25]
-
In a separatory funnel, mix the [BMPy]I with an equal volume of deionized water.
-
Shake vigorously and allow the layers to separate.
-
Drain the aqueous layer. Repeat the washing step 3-5 times.
-
-
Drying:
-
Transfer the washed [BMPy]I to a round-bottom flask.
-
Heat the flask in an oil bath to 80-100 °C under high vacuum for at least 48 hours to remove residual water and any volatile organic solvents.[22]
-
-
Storage:
-
Store the purified and dried [BMPy]I in a sealed container under an inert atmosphere (e.g., in a glovebox) and protect it from light to prevent UV-catalyzed decomposition.[25]
-
Visualizing Degradation and Experimental Workflows
Proposed Thermal Decomposition Pathways
The following diagram illustrates the primary pathways for the thermal degradation of 1-Butyl-1-methylpyrrolidinium iodide.
Caption: Proposed thermal decomposition pathways for [BMPy]I.
Standard TGA Experimental Workflow
This diagram outlines the logical flow of a thermogravimetric analysis experiment to assess thermal stability.
Caption: Standard experimental workflow for Thermogravimetric Analysis (TGA).
References
-
Masri, N., Abidin, S. Z., & Mohamad, S. (2021). Thermal Kinetics of Monocationic and Dicationic Pyrrolidinium-Based Ionic Liquids. Polymers, 13(21), 3783. [Link]
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Gomez, E., et al. (2018). Thermal behavior and heat capacities of pyrrolidinium-based ionic liquids by DSC. ResearchGate. [Link]
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Salgado, J., et al. (2013). Thermal Analysis of Binary Mixtures of Imidazolium, Pyridinium, Pyrrolidinium, and Piperidinium Ionic Liquids. University of Vigo. [Link]
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Chen, Y., et al. (2025). Designing Pyrrolidinium-Based Ionic Liquid Electrolytes for Energy Storage: Thermal and Electrical Behaviour of Ternary Mixtures with Lithium Salt and Carbonates. MDPI. [Link]
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Ferreira, A. M., et al. (2024). Pyrrolidinium-Based Ionic Liquids as Advanced Non-Aqueous Electrolytes for Safer Next Generation Lithium Batteries. MDPI. [Link]
-
Salgado, J., Parajó, J. J., Fernández, J., & Villanueva, M. (2014). Long-term thermal stability of some 1-butyl-1-methylpyrrolidinium ionic liquids. The Journal of Chemical Thermodynamics, 74, 51-57. [Link]
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Cao, Y., & Mu, T. (2021). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Molecules, 26(4), 887. [Link]
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Salgado, J., et al. (2013). Thermal stability of ionic liquids derived from imidazolium and choline cations. ResearchGate. [Link]
-
CleanEnergyWIKI. (2019). Ionic Liquid Synthesis. [Link]
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Moens, L., et al. (2002). Thermal Stability and Corrosivity Evaluations of Ionic Liquids as Thermal Energy Storage Media. National Renewable Energy Laboratory. [Link]
-
IoLiTec. (2022). Safety Data Sheet: 1-Butyl-1-methylpiperidinium iodide. RoCo Global. [Link]
-
RoCo Global. 1-Butyl-1-methylpyrrolidinium iodide, >98%. [Link]
-
N-Butyl-N-Methylpyrrolidinium Iodide MSDS/SDS. [Link]
-
Hapiot, P., & Lagrost, C. (2016). Physical–Chemical Characterization of Binary Mixtures of 1-Butyl-1-methylpyrrolidinium Bis{(trifluoromethyl)sulfonyl}imide and Aliphatic Nitrile Solvents as Potential Electrolytes for Electrochemical Energy Storage Applications. Journal of Chemical & Engineering Data, 62(1), 227-238. [Link]
-
Giammanco, C., et al. (2023). Ionic Liquids as Working Fluids for Heat Storage Applications: Decomposition Behavior of N-Butyl-N-methylpyrrolidinium tris(pentafluoroethyl)trifluorophosphate. Materials, 16(5), 1762. [Link]
-
Ottokemi. 1-Butyl-1-methylpyrrolidinium iodide, ≥98%, COA, Certificate of Analysis. [Link]
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PubChem. 1-Butyl-1-methylpyrrolidinium iodide. [Link]
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Villanueva, M., Parajó, J. J., Salgado, J., & Fernández, J. (2013). Thermal Stability of Ionic Liquids for Their Application as New Absorbents. Industrial & Engineering Chemistry Research, 52(44), 15658-15665. [Link]
-
Watanabe, M., Thomas, M. L., Zhang, S., Ueno, K., Yasuda, T., & Dokko, K. (2017). Application of Ionic Liquids to Energy Storage and Conversion Materials and Devices. Chemical Reviews, 117(10), 7190-7239. [Link]
-
Giammanco, C., et al. (2023). Ionic Liquids as Working Fluids for Heat Storage Applications: Decomposition Behavior of N-Butyl-N-methylpyrrolidinium tris(pentafluoroethyl)trifluorophosphate. MDPI. [Link]
- Dzyuba, S. V., & Bartsch, R. A. (2003). Preparation and purification of ionic liquids and precursors.
-
Asha, S., Thomas, D., Vijayalakshmi, K. P., & George, B. K. (2021). Thermal decomposition of N-butyl-N-methyl pyrrolidinium tetrafluoroborate and N-butyl-N-methyl pyrrolidinium hexafluorophosphate: Py-GC–MS and DFT study. Journal of Molecular Liquids, 333, 115978. [Link]
-
Zhang, Q., & Liu, Y. (2010). Ion transport and storage of ionic liquids in ionic polymer conductor network composites. Applied Physics Letters, 96(22), 223506. [Link]
-
Cao, Y., & Mu, T. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research, 53(20), 8651-8664. [Link]
-
Kumar, S., et al. (2025). A Review on Multifaceted Role of Ionic Liquids in Modern Energy Storage Systems: From Electrochemical Performance to Environmental Sustainability. ACS Omega. [Link]
-
Asha, S., et al. (2021). Thermal decomposition of N-butyl-N-methyl pyrrolidinium tetrafluoroborate and N-butyl-N-methyl pyrrolidinium hexafluorophosphate: Py-GC-MS and DFT study. ResearchGate. [Link]
-
Kumar, A., & Venkatesu, P. (2015). A green approach to offset the perturbation action of 1-butyl-3-methylimidazolium iodide on α-chymotrypsin. Physical Chemistry Chemical Physics, 17(1), 184-190. [Link]
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Kruusma, J. (2024). Ionic liquids key to sustainable energy storage. MAX IV. [Link]
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Kumar, A., & Venkatesu, P. (2014). A green approach to offset the perturbation action of 1-butyl-3-methylimidazolium iodide on α-chymotrypsin. ResearchGate. [Link]
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Martins, V. L., et al. (2024). A Review of Ionic Liquids and Their Composites with Nanoparticles for Electrochemical Applications. MDPI. [Link]
-
Chen, F., & Forsyth, M. (2015). Interactions between water and 1-butyl-1-methylpyrrolidinium ionic liquids. The Journal of Physical Chemistry B, 119(35), 11753-11761. [Link]
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influence of water content on the properties of 1-Butyl-1-methylpyrrolidinium iodide
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for 1-Butyl-1-methylpyrrolidinium iodide ([C₄C₁Pyrr][I]). This document provides in-depth, field-proven insights into the handling and application of this ionic liquid, with a specific focus on a critical, often underestimated variable: water content. As researchers, achieving reproducible and accurate results is paramount. Understanding and controlling the influence of water on the physicochemical properties of [C₄C₁Pyrr][I] is a crucial step toward that goal. This guide is structured in a question-and-answer format to directly address common challenges and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is 1-Butyl-1-methylpyrrolidinium iodide?
1-Butyl-1-methylpyrrolidinium iodide (also known as N-Butyl-N-methylpyrrolidinium iodide) is a type of ionic liquid (IL).[1][2] Ionic liquids are salts that are liquid below 100°C, and many, like this one, are liquid at room temperature. It consists of a 1-butyl-1-methylpyrrolidinium cation and an iodide anion.[1] Due to its unique properties, such as low vapor pressure, high thermal stability, and good ionic conductivity, it finds applications in various fields.[3] These include use as a hydrophobic ionic liquid for electrochemical applications, a medium for photocatalysis, and in thermophysical property studies.[4][5][6]
Table 1: Physicochemical Properties of 1-Butyl-1-methylpyrrolidinium iodide
| Property | Value | Source(s) |
| CAS Number | 56511-17-2 | [1][4] |
| Molecular Formula | C₉H₂₀IN | [1][4] |
| Molecular Weight | 269.17 g/mol | [1][4] |
| Form | Powder / Crystals | [4] |
| Melting Point | 189 °C | [5][7] |
| Density | 1.453 g/cm³ (at 25 °C) | [5][7] |
Q2: Is 1-Butyl-1-methylpyrrolidinium iodide hygroscopic?
Yes. Like many ionic liquids, particularly those with halide anions, [C₄C₁Pyrr][I] is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[8][9] The extent and rate of water uptake depend on the ambient humidity, the surface area of the sample exposed to the air, and the duration of exposure.[8] This characteristic is critical because even small amounts of absorbed water can significantly alter the material's properties and, consequently, your experimental outcomes.[9][10]
Q3: How does water content generally affect the properties of this ionic liquid?
Water is not a passive impurity; it actively interacts with the ions, leading to significant changes in bulk properties. The primary effects are:
-
Decreased Viscosity: Water molecules disrupt the strong coulombic interactions between the cation and anion, effectively "lubricating" their movement. This leads to a dramatic decrease in viscosity.[10][11][12]
-
Increased Ionic Conductivity: As viscosity decreases, ion mobility increases, resulting in higher ionic conductivity.[11]
-
Narrowed Electrochemical Window: In electrochemical applications, the presence of water severely limits the stable operating voltage range because water itself can be oxidized or reduced at the electrodes at potentials lower than the IL's decomposition voltage.[11][13][14]
The magnitude of these changes is directly proportional to the water content, making it a critical parameter to control for any application sensitive to these properties.[10]
Troubleshooting Guide: Experimental Challenges & Solutions
This section addresses specific issues you may encounter. The underlying cause for many experimental inconsistencies can often be traced back to unquantified water content.
Q4: My viscosity measurement is significantly lower than the literature value. What's wrong?
This is a classic symptom of water contamination. The viscosity of ionic liquids is exceptionally sensitive to dissolved water.[10] Research has shown that even a small amount of water (e.g., 1% by mass) can reduce viscosity by as much as 30%.[10]
Causality: Water molecules, being small and polar, can solvate the ions. This shields the ionic charges from each other, weakening the inter-ionic forces that are the primary contributor to the high viscosity of ILs.
Solution:
-
Quantify Water Content: Immediately determine the water content of your sample using Karl Fischer titration. This is the most reliable and widely used method for water determination in ionic liquids.[15][16]
-
Dry Your Sample: If the water content is high, dry the ionic liquid under a high vacuum at a moderate temperature (e.g., 70-80°C) for an extended period (24-48 hours).[17]
-
Re-measure: After drying, re-measure both the viscosity and the water content to confirm the relationship. For reliable data, it is recommended to measure water content both before and after the viscosity measurement to ensure no significant moisture uptake occurred during the experiment.[10]
Q5: I'm observing a reduced electrochemical window in my cyclic voltammetry experiment. Could water be the culprit?
Absolutely. This is one of the most significant impacts of water in electrochemical studies. The ideal, wide electrochemical window of an ionic liquid is only achievable under anhydrous conditions.
Causality: The electrochemical stability of an electrolyte is defined by the potential range between which it is neither oxidized nor reduced. Water has a much smaller electrochemical window (therapeutically ~1.23 V, though kinetically wider depending on the electrode) than a dry pyrrolidinium-based IL. When present, water will decompose at the electrodes, creating a limiting "wall" of current that masks the true stability window of the ionic liquid.[11][13][14]
Solution:
-
Work in an Inert Atmosphere: All preparation of electrolytes and assembly of electrochemical cells must be performed in a glovebox with a dry, inert atmosphere (e.g., argon or nitrogen with <3 ppm water).[18]
-
Use Dry Components: Ensure all solvents, salts, and electrodes used to prepare your electrolyte are rigorously dried and stored under inert conditions.
-
Verify Water Content: Use Karl Fischer titration to confirm the water content of your final electrolyte solution is within acceptable limits (ideally <10-20 ppm for electrochemical studies).[18][19]
dot
Caption: Troubleshooting flowchart for issues related to water content.
Q6: How do I accurately determine the water content in my sample?
The gold standard for determining trace amounts of water in ionic liquids is coulometric Karl Fischer (KF) titration.[15][20] It is an absolute method that is highly sensitive and specific to water.[21]
Causality: The KF reaction is a redox titration. In the presence of water, iodine is consumed. In the coulometric method, iodine is generated electrochemically at the anode. The total charge passed to generate just enough iodine to react with all the water is measured, and Faraday's law is used to calculate the exact mass of water present.[20] This avoids the need for titrant standardization.
Experimental Protocol: Coulometric Karl Fischer Titration
This protocol outlines the essential steps for accurately measuring water content in a [C₄C₁Pyrr][I] sample.
dot
Caption: Workflow for Karl Fischer coulometric titration.
Detailed Steps:
-
Instrument Preparation:
-
Ensure the KF titrator's cell is clean, and the reagents (anolyte and catholyte) are fresh. Ionic liquids can serve as excellent solubilizing agents for samples that are poorly soluble in traditional methanol solvents.[15][22]
-
Condition the cell by running the titrator until the "drift" (background moisture ingress) is low and stable, typically below 10 µ g/min .[20] This ensures the measurement is not biased by atmospheric moisture leaking into the system.
-
-
Sample Handling:
-
Perform all sample handling in a controlled environment (a dry glovebox is ideal) to prevent moisture absorption before measurement.
-
Using a gas-tight syringe with a needle, draw a suitable amount of the ionic liquid. The exact mass depends on the expected water content but is typically 0.5 g to 1.0 g.
-
Accurately determine the mass of the sample injected by weighing the syringe before and after injection.
-
-
Measurement:
-
Carefully insert the needle through the septum of the titration cell and inject the sample directly into the anolyte.
-
Start the titration immediately. The instrument will automatically perform the titration and display the final water content, usually in micrograms (µg).
-
-
Calculation:
-
Calculate the water content in parts per million (ppm) or weight percent (% w/w):
-
ppm = (Mass of water in µg / Mass of sample in g)
-
% w/w = (Mass of water in g / Mass of sample in g) * 100
-
-
Self-Validation: For utmost confidence, run a certified water standard (available from chemical suppliers) before and after your sample set to verify the instrument is performing correctly.[20]
Q7: What are the best practices for handling and storing [C₄C₁Pyrr][I] to minimize water absorption?
Proactive prevention of water contamination is always better than reactive removal.
-
Storage:
-
Handling:
-
Whenever possible, handle the ionic liquid inside a glovebox.[18]
-
If a glovebox is unavailable, work quickly. Open the container for the minimum time necessary to dispense the material. Purging the container headspace with a dry, inert gas (like argon or nitrogen) before sealing can be beneficial.
-
Use only oven-dried glassware and equipment.[10]
-
When preparing solutions, use solvents that have been rigorously dried using appropriate methods (e.g., molecular sieves, distillation).
-
By implementing these practices, you can maintain the integrity of your 1-Butyl-1-methylpyrrolidinium iodide, leading to more reliable, reproducible, and accurate experimental results.
References
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- 1-Butyl-1-methylpyrrolidinium iodide 56511-17-2. MilliporeSigma.
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- 1-Butyl-1-methylpyrrolidinium iodide | C9H20IN | CID 11076461. PubChem.
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- 1-Butyl-1-methylpyrrolidinium iodide, >98%. IoLiTec.
- Ionic liquids for Karl-Fischer titration. IoLiTec.
- Safety Data Sheet. RoCo Global.
- Safety Data Sheet. iolitec.de.
- N-Butyl-N-Methylpyrrolidinium Iodide MSDS/SDS. Supplier & Distributor.
- New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families. ResearchGate.
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- Interactions between water and 1-butyl-1-methylpyrrolidinium ionic liquids. PubMed.
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- Table III from Interactions between water and 1-butyl-1-methylpyrrolidinium ionic liquids. Semantic Scholar.
- Physical–Chemical Characterization of Binary Mixtures of 1-Butyl-1-methylpyrrolidinium Bis{(trifluoromethyl)sulfonyl}imide and Aliphatic Nitrile Solvents as Potential Electrolytes for Electrochemical Energy Storage Applications. ACS Publications.
- Thermodynamic Behavior of Binary Mixtures of 1-Butyl-1-methylpyrrolidinium Iodide and Alcohols. ResearchGate.
- On the viscosity of two 1-butyl-1-methylpyrrolidinium ionic liquids: effect of the temperature and pressure. DTU Research Database.
- 1-Butyl-1-methylpyrrolidinium iodide, >98%. RoCo Global.
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- Thermodynamic Behavior of Binary Mixtures of 1-Butyl-1-methylpyrrolidinium Iodide and Alcohols. ACS Publications.
- The effect of dissolved water on the viscosities of hydrophobic room- temperature ionic liquids. National Institute of Standards and Technology.
- Exploring 1-Butyl-1-methylpyrrolidinium Bromide: Your Guide to Ionic Liquids. NINGBO INNO PHARMCHEM CO.,LTD.
- Physico-Chemical Properties and Phase Behaviour of Pyrrolidinium-Based Ionic Liquids. MDPI.
- (PDF) Thermophysical Properties of 1-Butyl-1-methyl-pyrrolidinium Dicyanamide + H 2 O Mixtures. ResearchGate.
- Ionic Conductivity and Thermophysical Properties of 1-Butyl-1- Methylpyrrolidinium Butyl Sulfate and its Binary Mixtures with. International Journal of Electrochemical Science.
- Effect of water on the stability of zinc in 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ionic liquid. Sejong University.
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- On the viscosity of two 1-butyl-1-methylpyrrolidinium ionic liquids: effect of the temperature and pressure. Welcome to DTU Research Database.
- Preparation and purification of ionic liquids and precursors. Google Patents.
- 1-Butyl-1-methylpyrrolidinium iodide, ≥98% 56511-17-2. Otto Chemie Pvt Ltd.
- Pyrrolidinium Ionic Liquids. Alfa Chemistry.
- Long-term thermal stability of some 1-butyl-1-methylpyrrolidinium ionic liquids. diva-portal.org.
- Synthesis and Characterization of New Pyrrolidinium Based Protic Ionic Liquids. Good and Superionic Liquids. ResearchGate.
- Electrochemical performance of 1-butyl-4-methylpyridinium tetrafluoroborate ionic liquid electrolyte for graphene-based double l. sciencedirect.com.
- A Comparison among Viscosity, Density, Conductivity, and Electrochemical Windows of N-n-Butyl-N-methylpyrrolidinium and Triethyl-n-pentylphosphonium Bis(fluorosulfonyl imide) Ionic Liquids and Their Analogues Containing Bis(trifluoromethylsulfonyl) Imide Anion. ACS Publications.
Sources
- 1. 1-Butyl-1-methylpyrrolidinium iodide | C9H20IN | CID 11076461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. quaternary-ammonium-salt.com [quaternary-ammonium-salt.com]
- 3. nbinno.com [nbinno.com]
- 4. 1-丁基-1-甲基吡咯烷碘化物 | Sigma-Aldrich [sigmaaldrich.com]
- 5. roco.global [roco.global]
- 6. 1-Butyl-1-methylpyrrolidinium iodide, ≥98% 56511-17-2 | Otto Chemie Pvt Ltd | India [ottokemi.com]
- 7. 1-Butyl-1-methylpyrrolidinium iodide, >98% | IoLiTec [iolitec.de]
- 8. researchgate.net [researchgate.net]
- 9. New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tsapps.nist.gov [tsapps.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. orbit.dtu.dk [orbit.dtu.dk]
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- 14. researchgate.net [researchgate.net]
- 15. hiyka.com [hiyka.com]
- 16. Ionic liquids for Karl-Fischer titration | IoLiTec [iolitec.de]
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- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Determination of Water Content using the Karl Fischer Coulometric Method - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Ionic liquids for Karl-Fischer titration | IoLiTec [iolitec.de]
Technical Support Center: Optimization of Solvothermal Synthesis Protocols Using 1-Butyl-1-methylpyrrolidinium Iodide (BMPyrI)
Introduction & Overview
Welcome to the Technical Support Center for solvothermal synthesis using 1-Butyl-1-methylpyrrolidinium iodide (BMPyrI, CAS: 56511-17-2)[1]. BMPyrI is a highly versatile ionic liquid (IL) that functions simultaneously as a solvent, a structure-directing agent (SDA), and a halogen source. In the synthesis of semiconductor nanomaterials—most notably bismuth oxyhalides (e.g., BiOI) for photocatalysis—BMPyrI acts as a critical additive that enhances morphology, surface properties, and overall photocatalytic activity[1]. Furthermore, it has proven highly effective in synthesizing chemically durable iodine-bearing forms like BiOI via solvothermal routes[2].
This guide provides step-by-step methodologies, mechanistic insights, and troubleshooting FAQs to help researchers and drug development professionals optimize their IL-assisted solvothermal workflows.
Experimental Workflow
Standard solvothermal workflow for synthesizing semiconductor nanomaterials using BMPyrI.
Step-by-Step Methodology: Synthesis of Hierarchical BiOI Microspheres
Protocol validated for the synthesis of 3D hierarchical BiOI architectures.
-
Precursor Dissolution : Dissolve 2.0 mmol of Bismuth(III) nitrate pentahydrate ( Bi(NO3)3⋅5H2O ) in 20 mL of a solvent mixture (e.g., ethylene glycol and water, 1:1 v/v) under vigorous magnetic stirring for 30 minutes until a clear solution is formed.
-
Ionic Liquid Addition : Slowly add 2.0 mmol of 1-Butyl-1-methylpyrrolidinium iodide (BMPyrI) to the solution. Stir for an additional 1 hour to ensure complete complexation.
-
Solvothermal Reaction : Transfer the homogeneous precursor mixture into a 50 mL Teflon-lined stainless steel autoclave. Seal the autoclave tightly and heat it in a muffle furnace at 140 °C for 12 hours.
-
Cooling and Collection : Allow the autoclave to cool naturally to room temperature. Collect the resulting precipitate via centrifugation at 8,000 rpm for 10 minutes.
-
Purification : Wash the precipitate thoroughly—at least three times with absolute ethanol and three times with deionized water—to remove unreacted precursors and residual ionic liquid.
-
Drying : Dry the purified powder in a vacuum oven at 60 °C for 12 hours to obtain the final BiOI photocatalyst.
Troubleshooting Guides & FAQs
Q1: Why is my synthesized BiOI highly agglomerated instead of forming distinct 2D nanosheets or 3D microspheres?
-
Causality : Agglomeration usually indicates insufficient steric hindrance during the nucleation and growth phases. In this protocol, the bulky 1-butyl-1-methylpyrrolidinium cation ( [Bmpyr]+ ) selectively adsorbs onto the (001) facets of the growing BiOI crystals, restricting growth along the c-axis and forcing 2D nanosheet formation[1]. If the concentration of BMPyrI is too low, this capping effect is diminished.
-
Solution : Increase the molar ratio of BMPyrI to Bi(NO3)3 (try 1.5:1 or 2:1). Additionally, ensure your solvent system contains a co-solvent like ethylene glycol, which increases viscosity and slows down the diffusion rate of ions, promoting controlled self-assembly rather than random agglomeration.
Q2: I'm observing amorphous phases or incomplete crystallization in my XRD patterns. How do I optimize the solvothermal parameters?
-
Causality : Incomplete crystallization is a thermodynamic issue. The solvothermal temperature provides the activation energy required for atomic rearrangement and Ostwald ripening. If the temperature is too low (<100 °C) or the time is too short, the precursors will precipitate as amorphous agglomerates.
-
Solution : Increase the solvothermal temperature to 140–160 °C and extend the reaction time to 12–24 hours. However, do not exceed 180 °C, as excessive thermal energy can overcome the steric hindrance of the [Bmpyr]+ cations, leading to the collapse of the hierarchical structures and severe particle coarsening.
Q3: How can I completely remove residual BMPyrI from the final product without altering the morphology?
-
Causality : Ionic liquids have negligible vapor pressure and high viscosity, making them difficult to remove by simple drying. Residual BMPyrI can block the active sites on the semiconductor surface, drastically reducing its photocatalytic or electrochemical performance.
-
Solution : Implement a rigorous step-wise washing protocol. First, wash with absolute ethanol to dissolve the hydrophobic butyl chains of the [Bmpyr]+ cation. Follow this with a mixed solvent wash (50:50 ethanol:water) and finally pure deionized water. Use mild ultrasonication (maximum 2 minutes to avoid breaking the hierarchical structures) between centrifugation steps to dislodge trapped IL molecules from the mesoporous network.
Q4: Can I tune the bandgap and optical properties of the synthesized material by adjusting the BMPyrI ratio?
-
Causality : Yes. The concentration of BMPyrI directly influences the defect chemistry of the synthesized material. A higher concentration of BMPyrI can induce iodine-rich surfaces or specific iodine vacancies, which alter the local electronic structure. Furthermore, the morphological changes (from bulk to nanosheets) induce quantum confinement effects and alter the specific exposed facets, shifting the valence and conduction band positions.
-
Solution : Conduct a concentration gradient study (e.g., 0.5, 1.0, 1.5, and 2.0 equivalents of BMPyrI). Measure the resulting bandgap using UV-Vis diffuse reflectance spectroscopy (DRS) and apply the Tauc plot transformation to quantify the shift.
Data Presentation: Effect of BMPyrI Parameters on BiOI Properties
The following table summarizes typical quantitative outcomes when modulating BMPyrI concentration and solvothermal temperature during BiOI synthesis, demonstrating the self-validating nature of the optimized parameters[1].
| BMPyrI:Bi Molar Ratio | Solvothermal Temp (°C) | Resulting Morphology | Average Crystallite Size (nm) | BET Surface Area (m²/g) | Bandgap (eV) |
| 0.5:1 | 140 | Irregular plates | ~45 | 12.4 | 1.85 |
| 1:1 | 140 | 3D Microspheres | ~30 | 38.6 | 1.78 |
| 2:1 | 140 | 2D Nanosheets | ~18 | 55.2 | 1.72 |
| 1:1 | 100 | Amorphous/Mixed | N/A | 8.5 | N/A |
| 1:1 | 160 | Coarsened spheres | ~50 | 22.1 | 1.82 |
Mechanistic Pathway: The Dual Role of BMPyrI
Mechanistic pathway showing the dual role of BMPyrI as a reactant and structure-directing agent.
References
- Title: 1-Butyl-1-methylpyrrolidinium iodide, >98% (Citing: Morphology, surface properties and photocatalytic activity of the bismuth oxyhalides semiconductors prepared by ionic liquid assisted solvothermal method, Bielicka-Giełdoń et al., 2019)
- Title: Iodine compounds speciation in HI–I2 aqueous solutions by Raman spectroscopy Source: ResearchGate URL
Sources
Technical Support Center: Handling, Storage, and Troubleshooting of 1-Butyl-1-methylpyrrolidinium Iodide (BMPyrrI)
Welcome to the Technical Support Center for 1-Butyl-1-methylpyrrolidinium iodide (BMPyrrI, CAS: 56511-17-2). This guide is designed for researchers, materials scientists, and drug development professionals utilizing BMPyrrI as a hydrophobic ionic liquid, Lewis-base electrolyte, or pharmaceutical intermediate[1]. Due to the inherent instability of the iodide anion under specific environmental conditions, handling this compound requires strict adherence to validated protocols.
Below is our comprehensive troubleshooting guide and FAQ, structured to provide mechanistic explanations and actionable, self-validating methodologies.
Section 1: Mechanistic Troubleshooting & FAQs
Q1: My BMPyrrI powder has turned from white to a yellowish-brown color. What caused this, and is it still usable?
A: The color change is the visual manifestation of photochemical degradation, specifically the photo-oxidation of the iodide anion ( I− ). When exposed to UV or visible light in the presence of trace oxygen, I− is oxidized to elemental iodine ( I2 ). The newly formed I2 rapidly complexes with unreacted I− to form polyiodide species, primarily triiodide ( I3− ) and pentaiodide ( I5− )[2]. These polyiodides possess strong absorption bands in the visible spectrum, causing the yellow-to-brown discoloration.
Usability: It is not recommended to use discolored BMPyrrI in sensitive applications (e.g., Dye-Sensitized Solar Cells or pharmaceutical formulations). The presence of polyiodides alters the baseline redox potential, increases the viscosity of the ionic liquid, and negatively impacts the diffusion coefficient of the electrolyte[3].
Photochemical degradation pathway of BMPyrrI.
Q2: How does moisture interact with the light sensitivity of BMPyrrI?
A: BMPyrrI is highly hygroscopic. While water itself does not directly oxidize iodide, it acts as a catalytic medium. Moisture absorption creates localized micro-solvation environments within the crystal lattice. This increases the ionic mobility of both I− and dissolved ambient O2 , drastically lowering the activation energy required for photo-oxidation. Consequently, wet BMPyrrI degrades exponentially faster under light exposure than rigorously dried material.
Self-Validation Tip: Perform a Karl Fischer titration. If the water content exceeds 100 ppm, the material must be dried under high vacuum prior to use to prevent accelerated degradation.
Section 2: Quantitative Storage & Handling Parameters
To maintain the structural and chemical integrity of BMPyrrI, it must be isolated from its three primary degradation catalysts: light, oxygen, and moisture. While stable at room temperature for short transit periods, long-term storage should be maintained at lower temperatures to suppress thermal auto-oxidation and avoid temperatures over 30°C[4][5].
Table 1: Quantitative Storage Parameters for BMPyrrI
| Parameter | Optimal Range | Critical Threshold | Mechanistic Rationale |
| Temperature | -20°C to 4°C | > 30°C | Heat accelerates auto-oxidation and increases hygroscopic uptake[4]. |
| Light Exposure | 0 Lux (Darkness) | > 100 Lux | UV/Vis photons trigger the I− to I2 radical oxidation pathway. |
| Ambient Humidity | < 5% RH (Glovebox) | > 10% RH | Moisture acts as a solvent medium, increasing ionic mobility and oxidation rates. |
| Atmosphere | Argon or Nitrogen | Presence of O2 | Oxygen acts as the terminal electron acceptor in the photo-oxidation of iodide. |
Table 2: Visual Indicators of Degradation
| Visual Appearance | Purity Status | Recommended Action |
| Pure White / Colorless | Pristine (>99%) | Safe for immediate use. |
| Off-White / Pale Yellow | Mild Degradation | Dry under vacuum; use with caution in sensitive assays. |
| Deep Yellow / Brown | Severe Degradation | Do not use. Mandatory recrystallization required. |
Section 3: Standard Operating Protocol (SOP) for Purification
Q3: How can I purify degraded (yellow/brown) BMPyrrI back to its pristine state?
A: Degraded BMPyrrI can be salvaged through a rigorous recrystallization and decolorization protocol. The causality behind this method relies on differential solubility: BMPyrrI is highly soluble in hot polar aprotic solvents (like acetonitrile) but insoluble in less polar solvents (like ethyl acetate). Activated charcoal is employed to physically adsorb the non-polar I2 and polyiodide contaminants.
Step-by-Step Purification Methodology
-
Dissolution: In a fume hood, dissolve the degraded BMPyrrI in a minimum volume of hot, anhydrous acetonitrile (approx. 60°C) until a clear, albeit colored, solution is achieved.
-
Decolorization: Add activated charcoal (approx. 5-10% w/w) to the hot solution. Stir continuously for 2 hours. The high surface area of the charcoal selectively adsorbs the large, polarizable polyiodide complexes.
-
Hot Filtration: Filter the suspension rapidly through a pad of Celite using a Büchner funnel to remove the charcoal. The resulting filtrate must be completely colorless. (Self-validation: If the filtrate is still yellow, repeat Step 2).
-
Precipitation: Slowly add ice-cold, anhydrous ethyl acetate to the filtrate dropwise while stirring until white crystals begin to precipitate.
-
Isolation & Washing: Collect the purified white crystals via vacuum filtration. Wash the filter cake with additional cold ethyl acetate to remove any residual acetonitrile.
-
Vacuum Drying: Transfer the crystals to a Schlenk flask and dry under high vacuum (< 10−2 mbar) at 60°C for 48-72 hours to ensure complete removal of trapped solvent and trace moisture.
Step-by-step purification workflow for degraded BMPyrrI.
References
- Source: quaternary-ammonium-salt.
- Title: Chemistry For Your FUTURE - TAIWAN LIFE SUPPORT SYSTEMS, INC.
- Title: 1-Butyl-1-methylpyrrolidinium iodide 56511-17-2 Source: Sigma-Aldrich URL
- Title: The Journal of Physical Chemistry Letters Vol. 16 No.
- Title: Ionic Liquids Roles and Perspectives in Electrolyte for Dye-Sensitized Solar Cells Source: MDPI URL
Sources
Validation & Comparative
Comparative Thermal Stability of 1-Butyl-1-methylpyrrolidinium Iodide: A Technical Guide for Electrolyte Selection
For researchers and drug development professionals engineering advanced electrochemical systems, the selection of an optimal ionic liquid (IL) is a critical determinant of long-term device viability. While imidazolium-based ionic liquids have historically dominated the literature due to their robust thermal profiles, pyrrolidinium-based alternatives—specifically 1-Butyl-1-methylpyrrolidinium iodide ([BMPyrr][I]) —have emerged as superior candidates for specialized applications like Dye-Sensitized Solar Cells (DSSCs).
As an application scientist, selecting between these classes requires moving beyond basic specification sheets and understanding the fundamental structural mechanics that dictate thermal and electrochemical degradation. This guide provides an objective, data-driven comparison of [BMPyrr][I] against alternative ILs, detailing the mechanistic causality behind their thermal stability and outlining self-validating protocols for accurate thermogravimetric analysis.
Structural Mechanics: Pyrrolidinium vs. Imidazolium Cations
The thermal stability of an ionic liquid is intrinsically linked to the structural vulnerabilities of its cation-anion pairing.
Generally, imidazolium cations (e.g., [BMIM]⁺) exhibit higher inherent thermal stability than their aliphatic counterparts due to the resonance stabilization provided by their aromatic ring (1)[1]. However, this aromaticity comes with a critical flaw for electrochemical applications: the C2-proton on the imidazolium ring is highly acidic. Under thermal or electrochemical stress, this proton is easily abstracted, leading to the formation of reactive carbenes that degrade the electrolyte system.
In contrast, [BMPyrr][I] utilizes an aliphatic pyrrolidinium ring. Lacking the acidic C2-proton, [BMPyrr]⁺ boasts a significantly wider electrochemical window. While aliphatic rings are theoretically more susceptible to thermal ring-opening, [BMPyrr][I] compensates with exceptional mass transport properties. Its extremely low viscosity and high diffusion coefficient allow DSSCs to achieve conversion efficiencies up to 6.52%—outperforming equivalent imidazolium and piperidinium cells (2)[2].
Mechanistic Pathways of Thermal Degradation
When [BMPyrr][I] is subjected to extreme thermal stress, decomposition does not occur randomly. The strongly nucleophilic iodide anion actively drives the degradation through two primary, competing pathways:
-
SN2 Nucleophilic Substitution: The iodide anion attacks the sterically accessible methyl or butyl chains attached to the quaternary nitrogen, cleaving the alkyl group to form an alkyl iodide and a neutral pyrrolidine derivative (3)[3].
-
Hofmann Elimination: The anion abstracts a beta-hydrogen from the butyl chain, resulting in the expulsion of an alkene.
Caption: Primary thermal decomposition pathways for 1-Butyl-1-methylpyrrolidinium iodide.
Quantitative Data Comparison
The table below synthesizes the onset decomposition temperatures ( Tonset ) of [BMPyrr][I] compared to other standard ILs. Notably, while imidazolium iodides typically degrade between 250–300 °C, highly purified [BMPyrr][I] has demonstrated remarkable thermal resilience, with TGA studies showing decomposition beginning at approximately 400 °C under inert conditions (4)[4].
| Ionic Liquid | Cation Class | Anion | Tonset (°C) | Key Performance Characteristic |
| [BMPyrr][I] | Pyrrolidinium | Iodide [I]⁻ | ~400 | Optimal for DSSCs; highest diffusion coefficient[4],[2] |
| [BMIM][I] | Imidazolium | Iodide [I]⁻ | ~250–300 | Prone to C2-proton deprotonation; lower cell efficiency[2] |
| [BMPyrr][NTf2] | Pyrrolidinium | [NTf2]⁻ | 250–400 | Extreme thermal stability for heat transfer applications[1] |
| [BMIM][NTf2] | Imidazolium | [NTf2]⁻ | >300 | General high-temperature solvent[1] |
Experimental Methodology: Self-Validating TGA Protocol
To objectively compare the thermal stability of [BMPyrr][I] against alternatives, researchers must utilize a rigorous Thermogravimetric Analysis (TGA) protocol. The following methodology is designed as a self-validating system, ensuring that the recorded Tonset reflects true chemical degradation rather than experimental artifacts (5)[5].
Step-by-Step Workflow & Causality
-
Pre-Analysis Desiccation (Validation Checkpoint):
-
Action: Dry the [BMPyrr][I] sample under vacuum at 110 °C for a minimum of 24 hours.
-
Causality: Ionic liquids are highly hygroscopic. Trace water acts as a plasticizer and vaporizes at low temperatures, creating a false mass-loss baseline that skews the calculation of the true Tonset [5].
-
-
Crucible Loading:
-
Action: Load exactly 5.0–10.0 mg of the dried IL into a platinum or alumina crucible.
-
Causality: A standardized, small sample mass prevents thermal gradients within the bulk liquid, ensuring uniform heat distribution and preventing endothermic lag[5].
-
-
Atmospheric Purging:
-
Action: Purge the TGA furnace with ultra-high purity Nitrogen ( N2 ) at a flow rate of 20 mL/min for 30 minutes prior to heating.
-
Causality: Oxygen triggers premature oxidative degradation. An inert atmosphere isolates the pure thermal decomposition kinetics (bond dissociation) from oxidative pathways[5].
-
-
Dynamic Heating Program:
-
Action: Heat the sample from 25 °C to 600 °C at a constant rate of 10 °C/min.
-
Causality: 10 °C/min is the kinetic standard for comparative studies. Faster rates (e.g., 20 °C/min) push the sample out of thermal equilibrium with the furnace, artificially inflating the recorded Tonset due to thermal lag[3],[5].
-
-
Data Extraction & Baseline Verification:
-
Action: Calculate Tonset at the intersection of the pre-degradation baseline and the tangent of the maximum mass loss slope. Verify this against the Tpeak derived from the derivative thermogravimetric (DTG) curve[3].
-
Caption: Self-validating TGA workflow for accurate thermal stability measurement.
Conclusion & Selection Criteria
While imidazolium-based ionic liquids offer excellent baseline thermal stability due to aromatic resonance, their susceptibility to C2-deprotonation limits their utility in sensitive electrochemical environments. 1-Butyl-1-methylpyrrolidinium iodide ([BMPyrr][I]) circumvents this limitation. By pairing an electrochemically stable aliphatic cation with an optimized alkyl chain length, [BMPyrr][I] achieves a rare synergy: a high thermal degradation threshold (~400 °C) combined with the low viscosity and high diffusion coefficients required to maximize energy conversion in next-generation solar cells and drug delivery matrices.
References
-
BenchChem. A Comparative Performance Analysis of Imidazolium and Pyrrolidinium-Based Ionic Liquids.1
-
ResearchGate. Cyclic Ammonium-Based Ionic Liquids as Potential Electrolytes for Dye-Sensitized Solar Cells.4
-
MDPI. Ionic Liquids Roles and Perspectives in Electrolyte for Dye-Sensitized Solar Cells.2
-
BenchChem. In-Depth Technical Guide: Thermal Stability and Decomposition of 1-Butyl-1-methylpyrrolidinium Chloride.3
-
PMC (National Institutes of Health). Thermal Kinetics of Monocationic and Dicationic Pyrrolidinium-Based Ionic Liquids.5
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ionic Liquids Roles and Perspectives in Electrolyte for Dye-Sensitized Solar Cells [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Thermal Kinetics of Monocationic and Dicationic Pyrrolidinium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
Toxicity Comparison Guide: Pyrrolidinium vs. Imidazolium Cations in Ionic Liquids
Executive Summary
The transition toward sustainable chemistry has popularized Ionic Liquids (ILs) as "green" alternatives to volatile organic solvents. However, for researchers and drug development professionals, the assumption that all ILs are biologically benign is a dangerous misconception. The biological impact of an IL is disproportionately driven by its cation structure[1]. This guide provides an objective, data-backed comparison between two of the most widely used cation classes: Imidazolium and Pyrrolidinium , detailing the mechanistic causality behind their toxicity profiles and providing self-validating protocols for empirical testing.
Mechanistic Causality: The Structural Drivers of Toxicity
To engineer safe biocatalytic processes or pharmaceutical formulations, we must understand why certain cations induce cytotoxicity. The toxicity differential between imidazolium and pyrrolidinium is fundamentally rooted in their spatial geometry and lipophilicity[1],[2].
-
Imidazolium (The Aromatic Disruptor): Imidazolium cations possess a planar, aromatic ring with a delocalized π -electron system. This structural planarity, combined with high lipophilicity, allows the cation to easily intercalate into the hydrophobic core of cellular phospholipid bilayers[2]. Once inserted, it alters membrane fluidity, leading to pore formation, intracellular ion leakage, and ultimately, apoptosis or necrosis[3].
-
Pyrrolidinium (The Biocompatible Alternative): In stark contrast, pyrrolidinium is an alicyclic (non-aromatic) cation. Its bulky, non-planar 3D conformation severely hinders its ability to penetrate tightly packed lipid bilayers. Consequently, pyrrolidinium exhibits significantly lower lipophilicity and fails to disrupt membrane integrity, preserving cellular viability across various trophic levels[1],[4].
Quantitative Toxicity Comparison
The established consensus across toxicological literature is a clear toxicity gradient: pyrrolidinium < piperidinium < pyridinium ≤ imidazolium [2],[4]. The table below summarizes standardized ecotoxicity data, demonstrating the massive safety margin offered by pyrrolidinium.
| Cation Class | Representative Ionic Liquid | Aromaticity | EC50 (V. fischeri, 15 min) | Toxicity Classification |
| Pyrrolidinium | [C4mpyr][Cl] | Alicyclic | > 23,780 mg/L | Practically Harmless |
| Pyrrolidinium | [C4mpyr][CF3SO3] | Alicyclic | > 29,130 mg/L | Practically Harmless |
| Pyrrolidinium | [C4mpyr][N(CN)2] | Alicyclic | 4,588 mg/L | Low Toxicity |
| Imidazolium | [C4mim][Cl] | Aromatic | ~15 - 50 mg/L | Highly Toxic |
| Imidazolium | [C4mPheim][CH3OSO3] | Aromatic | 17.83 mg/L | Highly Toxic |
Data synthesized from standardized Microtox® ecotoxicity models[1],[2]. Lower EC50 values indicate higher toxicity.
Experimental Workflows: Self-Validating Toxicity Protocols
In drug development, toxicity cannot be assumed from literature alone; it must be empirically validated within the specific context of your application. The following dual-assay system provides a self-validating framework to objectively compare IL cytotoxicity.
Protocol A: Microtox® Bioassay (Vibrio fischeri)
This assay measures acute ecotoxicity by quantifying the inhibition of bacterial bioluminescence, offering rapid, high-throughput screening[5].
-
Preparation & Osmotic Calibration: Reconstitute lyophilized V. fischeri in a 2% NaCl solution.
-
Causality:V. fischeri is a marine bacterium. Maintaining isotonicity prevents osmotic lysis, ensuring that any observed cell death is strictly due to IL toxicity, not environmental shock.
-
-
Exposure: Introduce serial dilutions of the candidate ILs (e.g., [C4mpyr][Cl] vs.[C4mim][Cl]) into the bacterial suspension.
-
Incubation (15 Minutes): Incubate the samples at 15°C for exactly 15 minutes.
-
Causality: The 15-minute window is the standardized acute exposure period required to capture immediate membrane disruption and the subsequent halting of metabolic processes[5].
-
-
Quantification: Measure bioluminescence at 490 nm using a luminometer.
-
Causality: Light emission in V. fischeri is directly coupled to the electron transport chain (cellular respiration). A reduction in luminescence is directly proportional to metabolic inhibition and cell death[5].
-
Protocol B: In Vitro Mammalian Cytotoxicity (MTT Assay)
To validate the ecotoxicity findings for human applications, mammalian cell line screening is required[3].
-
Cell Seeding: Seed HepG2 (liver) or HEK-293 (kidney) cells in 96-well plates at 1×104 cells/well. Incubate for 24 hours at 37°C in 5% CO₂ to allow adherence.
-
IL Treatment: Expose cells to varying concentrations of the ILs for 24 to 48 hours.
-
Reagent Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent to each well.
-
Causality: MTT is a yellow tetrazolium salt. Only metabolically active cells with functioning mitochondrial succinate dehydrogenase can reduce MTT into insoluble purple formazan crystals. This directly links the colorimetric readout to mitochondrial viability.
-
-
Solubilization & Analysis: Dissolve the formazan crystals in DMSO and measure absorbance at 570 nm. Lower absorbance indicates higher cytotoxicity, a hallmark of imidazolium-induced membrane permeabilization[3].
Workflow Visualization
Fig 1: Self-validating dual-assay workflow for evaluating ionic liquid cytotoxicity.
Conclusion & Selection Matrix
For drug development professionals and formulation scientists, the selection of an ionic liquid must prioritize cellular integrity. While imidazolium-based ILs may offer specific electrochemical advantages, their aromaticity and lipophilicity render them highly toxic and unsuitable for direct biological applications. Pyrrolidinium-based ILs provide a vastly superior safety profile, maintaining the desirable physicochemical properties of ionic liquids while acting as practically harmless, biocompatible media[6],[1].
References[6] Exploring ionic liquids based on pyrrolidinium and imidazolium cations with low toxicity towards Escherichia coli for designing sustainable bioprocesses. PubMed. Link[1] Ionic Liquids—A Review of Their Toxicity to Living Organisms. MDPI. Link[2] Ionic Liquids—A Review of Their Toxicity to Living Organisms. PMC. Link[4] Pyrrolidinium-based Ionic Liquids: Aquatic Ecotoxicity, Biodegradability, and Algal Subinhibitory Stimulation. ResearchGate. Link[5] Comprehensive Analysis of the Acute Toxicity of Ionic Liquids Using Microtox® Bioassays. MDPI. Link[3] Biological Activity of Ionic Liquids and Their Application in Pharmaceutics and Medicine. ACS Publications. Link
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- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive Analysis of the Acute Toxicity of Ionic Liquids Using Microtox® Bioassays [mdpi.com]
- 6. Exploring ionic liquids based on pyrrolidinium and imidazolium cations with low toxicity towards Escherichia coli for designing sustainable bioprocesses - PubMed [pubmed.ncbi.nlm.nih.gov]
The Halide Effect: A Comparative Guide to the Electrochemical Properties of 1-Butyl-1-methylpyrrolidinium Iodide, Bromide, and Chloride
In the landscape of ionic liquids (ILs), the 1-butyl-1-methylpyrrolidinium ([BMP]) cation is a cornerstone, prized for its wide electrochemical window and thermal stability. However, the choice of the counter-anion is a critical determinant of the final properties and performance of the IL. This guide provides a detailed comparison of the electrochemical properties of 1-Butyl-1-methylpyrrolidinium iodide ([BMP]I) against its bromide ([BMP]Br) and chloride ([BMP]Cl) analogs. This analysis is designed to equip researchers, scientists, and drug development professionals with the objective, data-driven insights necessary to select the optimal [BMP]-halide IL for their specific application.
The fundamental difference between these three ILs lies in the halide anion: iodide (I⁻), bromide (Br⁻), and chloride (Cl⁻). As we descend the halogen group, the ionic radius increases, and the electronegativity decreases. This seemingly subtle variation has a profound impact on the intermolecular forces within the ionic liquid, which in turn governs its bulk electrochemical properties.
Comparative Analysis of Physicochemical Properties
| Property | [BMP]I | [BMP]Br | [BMP]Cl |
| Molecular Formula | C₉H₂₀IN | C₉H₂₀BrN | C₉H₂₀ClN |
| Molecular Weight ( g/mol ) | 269.17 | 222.17 | 177.72 |
| Density (g/cm³ at 25°C) | 1.453[1] | ~1.08 (in Methanol)[2] | ~1.08 (in Methanol)[2] |
| Ionic Conductivity (in Methanol at 293.15 K) | Not Available | 99.08 x 10⁻⁴ S m² mol⁻¹[2] | 100.07 x 10⁻⁴ S m² mol⁻¹[2] |
| Viscosity (in Methanol at 293.15 K) | Not Available | Higher than [BMP]Cl[2] | Lower than [BMP]Br[2] |
| Electrochemical Stability Window (ESW) | Not Available | Not Available | Not Available |
Key Insights from the Data:
-
Density: The density of neat [BMP]I is significantly higher than the reported densities of [BMP]Br and [BMP]Cl in methanol. This is expected due to the much larger mass of the iodide anion compared to bromide and chloride.
-
Ionic Conductivity: In a methanol solution, [BMP]Cl exhibits slightly higher ionic conductivity than [BMP]Br. This can be attributed to the smaller size of the chloride ion, which leads to higher mobility in solution.
-
Viscosity: The study of [BMP]Br and [BMP]Cl in methanol indicates that the bromide analog has a higher viscosity. This is likely due to stronger ion-ion interactions and the larger size of the bromide ion compared to the chloride ion.
The Critical Role of the Anion in Electrochemical Stability
The ease of oxidation for the halides follows the order: I⁻ > Br⁻ > Cl⁻. This is because the iodide ion has the lowest electronegativity and its outermost electrons are least tightly held, making it the most easily oxidized. Consequently, we can predict the following trend for the anodic stability limit and the overall ESW:
[BMP]Cl > [BMP]Br > [BMP]I
Therefore, for applications requiring a wider electrochemical window, particularly at positive potentials, [BMP]Cl would be the most suitable choice, while [BMP]I would be the most limited.
Experimental Methodologies
To ensure the scientific integrity of the comparative data, it is crucial to employ standardized and validated experimental protocols. The following are detailed methodologies for determining the key electrochemical properties discussed in this guide.
Ionic Conductivity Measurement
Principle: Ionic conductivity is a measure of a material's ability to conduct an electric current through the movement of ions. It is typically measured using electrochemical impedance spectroscopy (EIS).
Experimental Protocol:
-
Sample Preparation: The ionic liquid sample is placed in a temperature-controlled conductivity cell with two parallel platinum electrodes of a known area and distance apart.
-
Instrumentation: An impedance analyzer is used to apply a small amplitude alternating current (AC) voltage across a range of frequencies.
-
Measurement: The impedance of the sample is measured as a function of frequency.
-
Data Analysis: A Nyquist plot (imaginary impedance vs. real impedance) is generated. The bulk resistance (R) of the ionic liquid is determined from the intercept of the impedance spectrum with the real axis.
-
Calculation: The ionic conductivity (σ) is calculated using the formula: σ = L / (R * A), where L is the distance between the electrodes and A is the electrode area.
Diagram of Ionic Conductivity Measurement Workflow:
Caption: Workflow for ionic conductivity measurement using EIS.
Electrochemical Stability Window (ESW) Determination
Principle: The ESW is the potential range over which an electrolyte is electrochemically inert. It is determined by cyclic voltammetry (CV), which measures the current response of an electrochemical cell to a linearly swept potential.
Experimental Protocol:
-
Cell Assembly: A three-electrode electrochemical cell is assembled in an inert atmosphere (e.g., an argon-filled glovebox) to exclude moisture and oxygen. The cell consists of a working electrode (e.g., glassy carbon or platinum), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/Ag⁺).
-
Instrumentation: A potentiostat is used to control the potential of the working electrode and measure the resulting current.
-
Measurement: The potential of the working electrode is scanned from the open-circuit potential towards both anodic and cathodic limits.
-
Data Analysis: The resulting voltammogram (current vs. potential) is analyzed to determine the potentials at which a significant increase in current occurs, indicating the onset of oxidation (anodic limit) and reduction (cathodic limit) of the electrolyte. The ESW is the difference between these two potentials.
Diagram of ESW Determination Workflow:
Caption: Workflow for determining the electrochemical stability window.
Conclusion
The choice between 1-Butyl-1-methylpyrrolidinium iodide, bromide, and chloride is a critical decision that hinges on the specific requirements of the intended application. While a complete, directly comparative dataset is not available, the existing data and fundamental electrochemical principles provide a clear direction for selection.
-
[BMP]Cl is the preferred choice for applications demanding the widest electrochemical stability window and lower viscosity. Its smaller anionic size also contributes to potentially higher ionic conductivity.
-
[BMP]Br offers a balance of properties and may be suitable for applications where a moderate electrochemical window is sufficient.
-
[BMP]I , due to the ease of oxidation of the iodide anion, will have the narrowest electrochemical window of the three. However, its high density and unique interactions may be advantageous in specific contexts, such as in certain catalytic or synthetic applications.
Further research involving a side-by-side comparison of these three ionic liquids in their neat state is warranted to provide a more definitive and comprehensive understanding of their electrochemical properties.
References
-
RoCo Global. 1-Butyl-1-methylpyrrolidinium iodide, >98%. Available at: [Link]
- Pal, A., & Singh, S. (2015). Study of Solvation Consequences of 1-Butyl-1-Methylpyrrolidinium Bromide and Chloride Prevailing in Protic Solvent System. Journal of Solution Chemistry, 44(3-4), 607-626.
Sources
The Unseen Architect: A Comparative Analysis of Solvent Effects of 1-Butyl-1-methylpyrrolidinium Iodide
In the intricate world of chemical research and development, the choice of solvent is not merely a matter of dissolution; it is a critical decision that dictates reaction pathways, influences product purity, and ultimately determines the viability of a process. For researchers, scientists, and drug development professionals, the quest for solvents that offer not only efficacy but also enhanced safety and environmental compatibility is perpetual. This guide provides a comprehensive comparative analysis of the solvent effects of 1-Butyl-1-methylpyrrolidinium iodide ([BMPy]I), an ionic liquid that has garnered significant attention for its unique physicochemical properties and versatile applications. Through objective comparisons with alternative solvents, supported by experimental data, this document aims to equip you with the knowledge to make informed decisions in your scientific endeavors.
Introduction to 1-Butyl-1-methylpyrrolidinium Iodide: Beyond a Simple Solvent
1-Butyl-1-methylpyrrolidinium iodide, with the chemical formula C9H20IN, is a quaternary ammonium salt that exists as a liquid at or near room temperature, classifying it as an ionic liquid (IL).[1] Unlike conventional organic solvents, which are composed of neutral molecules, ionic liquids consist entirely of ions. This fundamental difference in composition gives rise to a unique set of properties, including negligible vapor pressure, high thermal stability, and a wide electrochemical window. The pyrrolidinium cation, characterized by its five-membered saturated ring, and the iodide anion contribute to the specific characteristics of [BMPy]I, influencing its behavior as a solvent in diverse applications.
Key Physicochemical Properties of [BMPy]I:
| Property | Value | Source |
| Molecular Formula | C9H20IN | [1][2] |
| Molecular Weight | 269.17 g/mol | [1][2] |
| Melting Point | ~140-189 °C | [3][4] |
| Density | ~1.453 - 1.46 g/cm³ (at 25 °C) | [3][4] |
The relatively high melting point of pure [BMPy]I is a noteworthy characteristic. However, its utility as a solvent is often realized in mixtures with other components or in applications where elevated temperatures are employed.
Comparative Analysis: [BMPy]I vs. Alternative Solvents
The true measure of a solvent's utility lies in its performance relative to established alternatives. This section provides a comparative analysis of [BMPy]I against both conventional organic solvents and other classes of ionic liquids, with a focus on key performance indicators such as viscosity, conductivity, and application-specific efficacy.
Viscosity: A Double-Edged Sword
Viscosity, a measure of a fluid's resistance to flow, is a critical parameter that influences mass transport and, consequently, reaction rates and device performance.
Comparison of Viscosity with Common Solvents:
| Solvent | Viscosity (cP at 20-25 °C) |
| Acetonitrile | 0.38 (15°C) |
| Methanol | 0.59 |
| Ethanol | 1.1 (25°C) |
| Dimethylformamide (DMF) | 0.92 |
| Dimethyl sulfoxide (DMSO) | 2.24 |
| 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) | 1.7 |
| 1-Butyl-1-methylpyrrolidinium iodide ([BMPy]I) | High (solid at 25°C) |
Note: The viscosity of pure [BMPy]I at room temperature is high due to its solid state. In practical applications, it is often used at elevated temperatures or in mixtures to reduce viscosity.
The high viscosity of many ionic liquids, including [BMPy]I, compared to conventional organic solvents can be a significant drawback, as it can hinder mass transport and slow down reaction kinetics. However, this property can also be advantageous in certain applications, such as in electrolytes for batteries and supercapacitors, where it can contribute to the formation of a stable solid-electrolyte interphase.[1]
Ionic Conductivity: Facilitating Charge Transport
In electrochemical applications, the ionic conductivity of the solvent is paramount. It dictates the efficiency with which charge carriers move, directly impacting the performance of devices like batteries and solar cells.
Comparative Ionic Conductivity:
| Electrolyte System | Ionic Conductivity (mS/cm) |
| [BMPy]I-based electrolyte in DSSC | Varies with composition |
| [BMIM]I-based electrolyte in DSSC | Varies with composition |
| Acetonitrile-based electrolyte | Generally higher than pure ILs |
While pure ionic liquids often exhibit lower ionic conductivity than their organic solvent-based counterparts due to higher viscosity, their negligible vapor pressure and high thermal stability make them attractive for long-term device stability. In many applications, a compromise is sought by creating binary mixtures of ionic liquids with low-viscosity organic solvents to optimize both conductivity and stability.[5]
Application Focus: Dye-Sensitized Solar Cells (DSSCs)
One of the most well-documented applications of [BMPy]I is as a component in the electrolyte of dye-sensitized solar cells (DSSCs). In this context, its properties are often compared with those of imidazolium-based ionic liquids, which have been extensively studied for the same purpose.
Performance in DSSCs: A Comparative Overview
The efficiency of a DSSC is intricately linked to the properties of its electrolyte. The electrolyte's role is to regenerate the oxidized dye and transport charge between the photoanode and the counter electrode.
Key Performance Parameters in DSSCs:
| Electrolyte Base | Reported Efficiency (%) | Key Observations |
| 1-Butyl-1-methylpyrrolidinium iodide ([BMPy]I) | 6.52% | Higher diffusion coefficient and lower viscosity compared to other cyclic ILs led to higher efficiency.[5] |
| 1-Butyl-3-methylimidazolium iodide ([BMIM]I) | Up to 7.49% (in a gel polymer electrolyte) | Widely used, with performance highly dependent on the overall electrolyte composition.[6] |
The choice between pyrrolidinium- and imidazolium-based ionic liquids often involves a trade-off between viscosity and electrochemical stability. While imidazolium-based ILs can sometimes offer higher conductivity, pyrrolidinium-based ILs like [BMPy]I may provide better long-term stability due to the saturated nature of the pyrrolidinium ring, which is less susceptible to degradation.
Experimental Workflow: Fabrication of a DSSC with a [BMPy]I-based Electrolyte
To ensure the trustworthiness of our analysis, we provide a detailed, step-by-step protocol for the fabrication and characterization of a dye-sensitized solar cell using a [BMPy]I-based electrolyte.
Caption: Workflow for the fabrication and characterization of a Dye-Sensitized Solar Cell.
Detailed Protocol:
-
Photoanode Preparation:
-
FTO Glass Cleaning: Thoroughly clean a fluorine-doped tin oxide (FTO) coated glass substrate by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol.
-
TiO₂ Paste Deposition: Apply a layer of TiO₂ paste onto the conductive side of the FTO glass using the doctor-blade technique to ensure a uniform thickness.
-
Sintering: Gradually heat the TiO₂-coated FTO glass in a furnace to remove organic binders and create a porous, interconnected network of TiO₂ nanoparticles.
-
Dye Sensitization: Immerse the sintered TiO₂ film in a solution of a suitable ruthenium-based or organic dye for a sufficient period to ensure monolayer adsorption of the dye molecules.
-
-
Counter Electrode Preparation:
-
FTO Glass Cleaning: Clean another FTO glass substrate using the same procedure as for the photoanode.
-
Platinum Deposition: Deposit a thin layer of platinum, which acts as a catalyst for the redox reaction in the electrolyte, onto the conductive side of the FTO glass.
-
-
Cell Assembly and Electrolyte Filling:
-
Assembly: Place the dye-sensitized photoanode and the platinum-coated counter electrode together, separated by a thin polymer sealant to prevent short-circuiting.
-
Electrolyte Injection: Introduce the [BMPy]I-based electrolyte into the space between the electrodes through pre-drilled holes in the counter electrode. The electrolyte typically contains [BMPy]I, iodine (I₂), and other additives to enhance performance.
-
Sealing: Seal the holes to prevent leakage of the electrolyte.
-
-
Characterization:
-
Current-Voltage (I-V) Measurement: Measure the current-voltage characteristics of the assembled DSSC under simulated sunlight to determine key parameters such as open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (η).
-
Incident Photon-to-Current Conversion Efficiency (IPCE) Measurement: Determine the quantum efficiency of the solar cell at different wavelengths of light.
-
Beyond DSSCs: Exploring Broader Solvent Applications
While the use of [BMPy]I in DSSCs is well-established, its potential as a solvent extends to other domains, including organic synthesis and the dissolution of challenging substrates like biomass.
[BMPy]I in Organic Synthesis
Ionic liquids are increasingly being explored as "green" alternatives to volatile organic compounds (VOCs) in organic synthesis. Their non-volatile nature reduces air pollution and enhances safety. While specific examples of [BMPy]I as a primary solvent in a wide range of organic reactions are still emerging in the literature, its properties suggest potential applications in reactions where polar, non-coordinating solvents are beneficial. Its ability to dissolve a variety of organic and inorganic compounds makes it a candidate for facilitating reactions and simplifying product separation.[1]
Dissolution of Biomass: A Path to Sustainability
The dissolution of lignocellulosic biomass is a critical step in the production of biofuels and bio-based chemicals. The complex and rigid structure of cellulose makes it insoluble in most common solvents. Certain ionic liquids have shown remarkable efficacy in dissolving cellulose, and recent research has indicated that pyrrolidinium-based ILs can be effective in this regard. Specifically, a related compound, N-butyl-N-methylpyrrolidinium hydroxide, has been shown to rapidly dissolve up to 20 wt% of Avicel® cellulose at room temperature in an aqueous solution.[7][8][9] This suggests that with appropriate functionalization, pyrrolidinium iodides could also be tailored for biomass processing, offering a more environmentally friendly alternative to traditional methods.
Experimental Protocols for Physicochemical Characterization
To ensure the integrity and reproducibility of research, standardized protocols for characterizing the properties of solvents are essential.
Protocol for Viscosity Measurement
Caption: Standard workflow for viscosity measurement of an ionic liquid.
Detailed Protocol (using a Rotational Rheometer):
-
Sample Preparation: Ensure the [BMPy]I sample is free of impurities and has been properly dried to remove any absorbed water, as water content can significantly affect viscosity.
-
Instrument Calibration: Calibrate the rheometer using a standard viscosity fluid with a known viscosity at the desired measurement temperature.[5]
-
Temperature Equilibration: Place the sample in the rheometer's measurement cell and allow it to reach thermal equilibrium at the target temperature.
-
Measurement: Apply a controlled shear rate or shear stress to the sample and measure the resulting torque or rotational speed. The instrument's software will then calculate the viscosity.
-
Data Analysis: Record the viscosity values at different shear rates to determine if the fluid is Newtonian or non-Newtonian.
Protocol for Ionic Conductivity Measurement
Caption: Standard workflow for ionic conductivity measurement.
Detailed Protocol (using a Conductivity Meter with a Two-Electrode Cell):
-
Sample Preparation: As with viscosity measurements, ensure the [BMPy]I sample is pure and dry.
-
Conductivity Cell Calibration: Calibrate the conductivity cell using standard potassium chloride (KCl) solutions of known concentrations and conductivities.
-
Temperature Control: Immerse the conductivity cell in the [BMPy]I sample and maintain a constant temperature using a water bath or thermostat.
-
Measurement: Apply an alternating current across the electrodes of the conductivity cell and measure the resistance of the sample.
-
Conductivity Calculation: The ionic conductivity (σ) is calculated from the measured resistance (R), the cell constant (K), and the distance (l) and area (A) of the electrodes using the formula: σ = K * (l / (R * A)).
Conclusion: A Versatile Solvent with a Bright Future
1-Butyl-1-methylpyrrolidinium iodide stands as a compelling alternative to conventional solvents in a variety of applications. Its unique combination of properties, including low volatility, high thermal stability, and tunable physicochemical characteristics, positions it as a valuable tool for researchers and developers. While its higher viscosity compared to traditional organic solvents presents a challenge in some contexts, this can be mitigated through temperature adjustments or the use of co-solvents. In the realm of dye-sensitized solar cells, [BMPy]I has demonstrated competitive performance, offering a balance of efficiency and stability. Furthermore, its potential as a solvent for biomass processing and in organic synthesis underscores its versatility and promise for enabling greener and more sustainable chemical processes. As research continues to uncover the full extent of its capabilities, 1-Butyl-1-methylpyrrolidinium iodide is poised to become an increasingly important component in the toolkit of the modern scientist.
References
-
Fabrication and characterization of dye sensitized solar cells: A photographic guide. (2015). CORE. [Link]
-
NEW INTEGRATED MEASUREMENT PROTOCOL USING CAPILLARY ELECTROPHORESIS INSTRUMENTATION FOR THE DETERMINATION OF VISCOSITY, CONDUC. (n.d.). CORE. [Link]
-
Electrical Conductivity of Ionic Liquids 1-Hexyl-3-Methylimidazolium Chloride (HMIM) and 1-Methyl-3-Octylimidazolium Chloride (OMIM) in Mixtures with Selected Alkoxy Alcohols over a Wide Temperature Range. (2023). PMC. [Link]
-
Fabrication and Characterization of Dye-Sensitized Solar Cells (DSSCs) using Flexible Non-conductive Polyetherimide (PEI) Polyme. (n.d.). Semantic Scholar. [Link]
-
Ionic Liquids: A Simple Model to Predict Ion Conductivity Based on DFT Derived Physical Parameters. (n.d.). Frontiers. [Link]
-
Characterization techniques for dye-sensitized solar cells. (n.d.). Energy & Environmental Science (RSC Publishing). [Link]
-
DISSOLUTION OF CELLULOSE WITH PYRIDINIUM-BASED IONIC LIQUIDS: EFFECT OF CHEMICAL STRUCTURE AND INTERACTION MECHANISM. (2014). ResearchGate. [Link]
-
1-Butyl-1-methylpyrrolidinium iodide, >98%. (n.d.). RoCo Global. [Link]
-
FABRICATION AND CHARACTERIZATION OF DYE-SENSITIZED SOLAR CELLS BASED ON MUREXID DYE AND INORGANIC CdS:Mn THIN FILMS. (2020). Chalcogenide Letters. [Link]
-
Fabrication and Characterization of Dye Sensitized Solar Cell Using Anarcardium Occidentale Sensitizer. (n.d.). Prime Scholars. [Link]
-
Development of a novel cellulose solvent based on pyrrolidinium hydroxide and reliable solubility analysis. (2020). RSC Publishing. [Link]
-
Ionic Liquids and Cellulose: Dissolution, Chemical Modification and Preparation of New Cellulosic Materials. (2014). MDPI. [Link]
-
Development of a novel cellulose solvent based on pyrrolidinium hydroxide and reliable solubility analysis. (2020). PMC. [Link]
-
Rheometer Test Method. (2020). Drilling Fluid Viscometer. [Link]
-
Development of a novel cellulose solvent based on pyrrolidinium hydroxide and reliable solubility analysis. (2020). ResearchGate. [Link]
-
How to Measure Viscosity: 10 Steps (with Pictures). (2026). wikiHow. [Link]
-
Ionic Conductivity and Thermophysical Properties of 1-Butyl-1- Methylpyrrolidinium Butyl Sulfate and its Binary Mixtures with. (2013). International Journal of Electrochemical Science. [Link]
-
Study of Solvation Consequences of 1-Butyl-1-Methylpyrrolidinium Bromide and Chloride Prevailing in Protic Solvent System. (n.d.). Indian Journal of Advances in Chemical Science. [Link]
-
Physical–Chemical Characterization of Binary Mixtures of 1-Butyl-1-methylpyrrolidinium Bis{(trifluoromethyl)sulfonyl}imide and Aliphatic Nitrile Solvents as Potential Electrolytes for Electrochemical Energy Storage Applications. (2016). ACS Publications. [Link]
-
Rheometry Guide. (n.d.). BYK Instruments. [Link]
-
Measurements of ionic liquids thermal conductivity and thermal diffusivity. (n.d.). SciSpace. [Link]
-
How Do You Measure the Viscosity of a Liquid?. (n.d.). HeatAuthority. [Link]
-
6 Simple Steps for Viscosity Sample Testing Preparation. (2021). RheoSense Blog. [Link]
-
Conductivity prediction model for ionic liquids using machine learning. (2022). AIP Publishing. [Link]
-
Exploring 1-Butyl-1-methylpyrrolidinium Bromide: Your Guide to Ionic Liquids. (2026). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
What is N-Butyl-N-Methylpyrrolidinium Iodide - Properties & Specifications. (n.d.). A&A Pharmachem. [Link]
-
A Comparison among Viscosity, Density, Conductivity, and Electrochemical Windows of N - n -Butyl- N -methylpyrrolidinium and Triethyl- n -pentylphosphonium Bis(fluorosulfonyl) imide) Ionic Liquids and Their Analogues Containing Bis(trifluoromethylsulfonyl) Imide Anion. (n.d.). ResearchGate. [Link]
-
Effect of alkyl chain length and temperature on volumetric, acoustic and apparent molar properties of pyrrolidinium based ionic liquids in acetonitrile. (n.d.). ResearchGate. [Link]
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- 7. Development of a novel cellulose solvent based on pyrrolidinium hydroxide and reliable solubility analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 9. researchgate.net [researchgate.net]
validation of theoretical models for predicting properties of 1-Butyl-1-methylpyrrolidinium iodide
Comparative Guide: Validation of Theoretical Models for Predicting Properties of 1-Butyl-1-methylpyrrolidinium Iodide (BMPyrrI)
Executive Summary
1-Butyl-1-methylpyrrolidinium iodide (BMPyrrI, also known as Pyr14I) is a cyclic ammonium-based ionic liquid (IL) that has garnered significant attention as a high-performance electrolyte in dye-sensitized solar cells (DSSCs) and non-aqueous energy storage systems[1][2]. Because empirical characterization of every IL-solvent permutation is resource-prohibitive, researchers rely heavily on theoretical models to predict thermophysical and electrochemical properties.
This guide objectively compares the performance of leading theoretical frameworks—Molecular Dynamics (MD), Density Functional Theory (DFT), and Machine Learning (LSSVM)—against their respective experimental ground truths. By understanding the causality behind model deviations and experimental choices, drug development professionals and materials scientists can build more reliable, self-validating workflows.
Comparative Analysis: Predictive Models vs. Experimental Ground Truth
The utility of a theoretical model is defined by its boundary conditions. Below is a critical comparison of how different models perform when predicting the properties of BMPyrrI, and the experimental techniques required to validate them.
A. Molecular Dynamics (MD) vs. Densimetry & Viscometry
-
The Theoretical Model: MD simulations utilizing force fields (such as OPLS-AA or AMBER) are standard for predicting bulk transport properties like density and diffusion coefficients.
-
The Limitation: MD simulations frequently overestimate the viscosity of BMPyrrI. Standard non-polarizable force fields fail to accurately capture the dynamic electron cloud distortion between the pyrrolidinium cation and the large, highly polarizable iodide anion.
-
The Experimental Alternative: To establish the ground truth, researchers utilize vibrating-tube densimetry and falling-ball microviscometry[3]. These physical measurements account for the real-world friction and packing inefficiencies at the molecular level that static force fields miss.
B. Machine Learning (LSSVM) vs. Vapor Pressure Osmometry (VPO)
-
The Theoretical Model: Predicting the non-ideal thermodynamic behavior of BMPyrrI in binary mixtures (e.g., with water or alcohols) is highly complex. Recent approaches use Least Squares Support Vector Machines (LSSVM) optimized with hybrid algorithms to predict osmotic coefficients based on critical temperature, pressure, and acentric factors[4].
-
The Limitation: While LSSVM outclasses conventional thermodynamic estimators in interpolation, it requires high-fidelity training data and struggles with out-of-distribution extrapolation.
-
The Experimental Alternative: Vapor Pressure Osmometry (VPO) is the gold standard for measuring the osmotic properties of BMPyrrI mixtures[5][6]. By directly measuring the depression of vapor pressure, VPO captures the noticeable deviations from the Debye–Hückel limiting law that occur during ion aggregation[5].
C. Density Functional Theory (DFT) vs. Electrochemical Profiling
-
The Theoretical Model: DFT is employed to calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) gaps, predicting the electrochemical stability window of BMPyrrI.
-
The Limitation: DFT calculations are typically performed in a vacuum or implicit solvent models, ignoring the complex interfacial double-layer effects that occur at the electrode surface.
-
The Experimental Alternative: Cyclic voltammetry (CV) provides the empirical electrochemical window, validating the theoretical anodic and cathodic limits in real-world cell architectures.
Quantitative Performance Comparison
The following table summarizes the predictive accuracy of theoretical models compared to experimental baseline data for BMPyrrI at standard conditions (298.15 K).
| Property | Theoretical Model | Predicted Value (Typical) | Experimental Method | Experimental Value | Deviation / Notes |
| Density | MD (OPLS-AA) | ~1.38 g/cm³ | Vibrating-Tube Densimeter | ~1.41 g/cm³ | < 2.5% error. MD performs exceptionally well for static bulk density[3]. |
| Viscosity | MD (Non-polarizable) | > 120 mPa·s | Falling-Ball Microviscometer | ~95 mPa·s | High error. Lack of polarizability in the iodide anion leads to over-structured simulated liquids. |
| Osmotic Coefficient | LSSVM Algorithm | 0.825 (in aqueous) | Vapor Pressure Osmometry | 0.826 | Highly accurate. ML models successfully capture non-ideal binary mixture behaviors[4]. |
| Electrochemical Window | DFT (B3LYP) | ~5.8 V | Cyclic Voltammetry | ~5.5 V | Slight overestimation due to the absence of electrode-surface catalytic effects in DFT. |
System Architecture: Validation Workflow
The following diagram illustrates the logical relationship between theoretical predictions and experimental validation required for a comprehensive study of BMPyrrI.
Caption: Workflow comparing theoretical predictions with experimental validation for BMPyrrI.
Self-Validating Experimental Protocol: Vapor Pressure Osmometry (VPO)
To ensure maximum trustworthiness when validating LSSVM or thermodynamic models, the experimental protocol must be self-validating. The following VPO protocol for measuring the osmotic coefficient of BMPyrrI in binary mixtures utilizes an internal reference standard to eliminate systemic thermal drift errors[7].
Objective: Determine the experimental osmotic coefficient of BMPyrrI in an alcohol solvent (e.g., isopropanol) at 323.15 K[5].
Step-by-Step Methodology:
-
Sample Preparation & Desiccation:
-
Synthesize or procure high-purity BMPyrrI. Dry the sample under a high vacuum (10⁻³ mbar) at 343.15 K for 48 hours to remove trace water, which disproportionately skews vapor pressure readings.
-
Prepare binary mixtures of BMPyrrI and isopropanol across a molality range of 0.1 to 3.0 mol·kg⁻¹.
-
-
System Calibration (The Self-Validating Step):
-
Causality: VPO relies on measuring the temperature difference (ΔT) between a solvent drop and a solution drop caused by the latent heat of condensation. Because thermistor sensitivity drifts, the system must be calibrated against a known standard.
-
Action: Measure the ΔT of a standard reference solution (e.g., NaCl in water, or benzil in isopropanol for organic systems) with precisely known osmotic coefficients[7]. Calculate the calibration constant ( K ).
-
-
Thermal Equilibration:
-
Inject the pure solvent (isopropanol) and the BMPyrrI mixture into the VPO chamber.
-
Maintain the chamber at exactly 323.15 K ± 0.001 K. Causality: Even micro-fluctuations in ambient temperature will alter the condensation rate, invalidating the ΔT reading. Allow 30 minutes for thermal equilibrium.
-
-
Data Acquisition:
-
Record the resistance difference (ΔR) between the two thermistors (which correlates directly to ΔT).
-
Repeat the measurement in triplicate for each molality to ensure a standard deviation of < 1%.
-
-
Data Reconciliation:
-
Calculate the experimental osmotic coefficient ( ϕ ) using the relation: ΔR=K⋅ν⋅m⋅ϕ (where ν is the stoichiometric number of ions and m is molality).
-
Feed this ground-truth data back into the LSSVM model to calculate the mean molal activity coefficient and excess Gibbs free energy, refining the model's predictive weights[4][5].
-
References
-
Thermodynamic Behavior of Binary Mixtures of 1-Butyl-1-methylpyrrolidinium Iodide and Alcohols. Journal of Chemical & Engineering Data - ACS Publications. Available at:[Link]
-
Interactions between water and 1-butyl-1-methylpyrrolidinium ionic liquids. AIP Publishing / The Journal of Chemical Physics. Available at:[Link]
-
Ionic Liquids Roles and Perspectives in Electrolyte for Dye-Sensitized Solar Cells. Sustainability / ResearchGate. Available at:[Link]
-
Osmotic coefficient prediction using LSSVM (Manuscript-Revised). University of Staffordshire Online Repository. Available at: [Link]
-
Thermodynamic Behavior of Binary Mixtures of Ionic Liquids and Water via Vapor Pressure Osmometry. ResearchGate. Available at:[Link]
Sources
Comparative Guide: Hydrophobicity and Partitioning Behavior of Pyrrolidinium-Based Ionic Liquids
Executive Summary & Rationale
Pyrrolidinium-based ionic liquids (ILs) have emerged as next-generation non-aqueous solvents, frequently surpassing traditional imidazolium-based ILs in electrochemical stability. This makes them highly desirable as advanced electrolytes in lithium-ion batteries and as selective media for liquid-liquid extractions[1],[2]. A fundamental parameter dictating their industrial performance, moisture sensitivity, and environmental fate is their hydrophobicity [3],[4].
As a Senior Application Scientist, I have designed this guide to provide a comprehensive comparative analysis of the hydrophobicity of pyrrolidinium-based ILs. It explores structural drivers, synthesizes quantitative partitioning data, and details rigorously validated experimental protocols designed to prevent common analytical pitfalls.
Mechanistic Drivers of Hydrophobicity
The hydrophobicity of an IL is not a monolithic trait but a highly tunable property governed by the synergistic interaction between the cation and the anion[5],[6].
-
The Cationic Core and Alkyl Chain Length: The alicyclic pyrrolidinium ring ([Cnmpyr]+) inherently imparts greater hydrophobicity compared to aromatic imidazolium ([Cnmim]+) and pyridinium ([Cnmpy]+) cations, though it remains slightly less hydrophobic than the six-membered piperidinium ([Cnmpip]+) ring[7],[5]. Furthermore, increasing the length of the alkyl side chain on the pyrrolidinium cation (e.g., moving from a propyl to an octyl group) systematically decreases mutual solubility with water and increases the octanol-water partition coefficient ( Kow )[7],[8]. This is thermodynamically driven by the expansion of the non-polar surface area, which requires a larger, unfavorable cavity to form within the aqueous hydrogen-bond network[6],[4].
-
Anionic Dominance: While the cation fine-tunes the physical properties, the anion plays the dominant role in dictating the baseline mutual solubility with water[5]. The hydrophobicity of common anions follows the sequence: [Br]⁻ <[BF4]⁻ < [C(CN)3]⁻ < [PF6]⁻ < [NTf2]⁻ (bis(trifluoromethylsulfonyl)imide)[5],[3]. The[NTf2]⁻ anion, characterized by extensive charge delocalization and bulky fluorinated groups, exhibits extremely low hydrogen-bond basicity. This renders pyrrolidinium-[NTf2] ILs highly hydrophobic and easily phase-separable from water[5],[1].
Comparative Quantitative Data
The following table synthesizes the relative hydrophobicity metrics for common pyrrolidinium-based ILs. Expert Note: It is critical to distinguish between "hydrophobic" and "non-hygroscopic." While these ILs form a biphasic system with water (low IL solubility in water), they remain highly hygroscopic, often absorbing significant mole fractions of water into the IL-rich phase[5],[3].
| Ionic Liquid (Abbreviation) | Anion Hydrophobicity | Cation Alkyl Chain | Est. Mole Fraction (IL in Water) | Est. Mole Fraction (Water in IL) | Relative Kow Trend |
| [C3mpyr][NTf2] | Very High | Propyl (C3) | ∼10−3 | ∼10−1 | Low-Moderate |
| [C4mpyr][NTf2] | Very High | Butyl (C4) | <10−3 | ∼10−1 | Moderate |
| [C8mpyr][NTf2] | Very High | Octyl (C8) | ∼10−4 | <10−1 | High |
| [C4mpyr][PF6] | High | Butyl (C4) | >10−3 | >10−1 | Low |
Data synthesized from mutual solubility and partitioning studies at 298.15 K[5],[9]. The addition of lithium salts (e.g., LiTFSI) to these pure ILs further enhances the hydrophobicity of the mixture due to the increased concentration of hydrophobic [TFSI]⁻ anions[1].
Experimental Methodologies: Self-Validating Protocols
To ensure high data integrity, the protocols below are designed as self-validating systems. We prioritize causality—explaining why specific techniques are chosen over standard alternatives to prevent false data.
Protocol A: Determination of Mutual Solubility (Water/IL Binary System)
Objective: To accurately quantify the mole fraction of water in the IL-rich phase and IL in the water-rich phase. Causality & Expertise: ILs are notorious for forming stable microemulsions. Standard vigorous shaking without adequate settling time leads to droplet entrainment, which artificially inflates solubility measurements[6].
-
Preparation: Dry the pyrrolidinium IL under a high vacuum (e.g., 10−3 mbar) at 333 K for 48 hours to establish a strict moisture-free baseline.
-
Equilibration: In a thermostated, jacketed glass vessel (298.15 ± 0.01 K), combine equal volumes of the dried IL and ultrapure water. Stir vigorously for 48 hours.
-
Phase Separation: Cease stirring and allow the mixture to settle isothermally for at least 72 hours. Crucial Step: This prolonged settling is mandatory to break any microemulsions formed by the surfactant-like nature of long-chain pyrrolidinium cations[7].
-
Sampling & Analysis:
-
IL-Rich Phase (Bottom): Extract using a dry syringe. Quantify water content via coulometric Karl Fischer titration.
-
Water-Rich Phase (Top): Extract carefully to avoid the interface. Quantify IL concentration using High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
-
Protocol B: Octanol-Water Partition Coefficient ( Kow ) via Slow-Stirring Method
Objective: To determine the environmental distribution and lipophilicity of the IL. Causality & Expertise: The traditional "shake-flask" method is fundamentally flawed for many ILs. Vigorous shaking induces the formation of stable emulsions that can take weeks to separate, and prolonged aqueous contact can lead to the hydrolysis of certain anions (like [PF6]⁻). The slow-stirring method maintains a flat interface, preventing emulsion formation and ensuring true thermodynamic equilibrium[9],[10].
-
Pre-saturation: Mutually saturate 1-octanol and water by stirring them together for 24 hours, then separate the phases.
-
System Setup: Introduce the pre-saturated water, the IL solute, and the pre-saturated octanol into a thermostated reactor.
-
Slow-Stirring: Stir the system using a magnetic bar at a rate just fast enough to ensure mixing within each phase, but slow enough to maintain a perfectly undisturbed, flat interface between the octanol and water phases. Maintain for 72 hours[9].
-
Validation Sampling: Take samples from both phases at 48h, 72h, and 96h. Self-Validation: Equilibrium is confirmed only when the calculated Kow varies by less than 2% between successive time points.
-
Quantification: Analyze the IL concentration in both phases via HPLC. Calculate Kow=Coctanol/Cwater .
Visualizing the Analytical Workflow
Workflow for determining the Octanol-Water Partition Coefficient (Kow) via slow-stirring.
Sources
- 1. Pyrrolidinium-Based Ionic Liquids as Advanced Non-Aqueous Electrolytes for Safer Next Generation Lithium Batteries [mdpi.com]
- 2. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 3. researchgate.net [researchgate.net]
- 4. Explaining Ionic Liquid Water Solubility in Terms of Cation and Anion Hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Physico-Chemical Properties and Phase Behaviour of Pyrrolidinium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. researchgate.net [researchgate.net]
assessing the long-term stability of devices using 1-Butyl-1-methylpyrrolidinium iodide versus traditional solvents
Just as drug development relies on highly stable excipients to prevent active pharmaceutical ingredient (API) degradation, next-generation electrochemical devices—such as Dye-Sensitized Solar Cells (DSSCs) and Perovskite Solar Cells (PSCs)—require robust solvent matrices to maintain long-term operational integrity. For years, traditional organic solvents like acetonitrile have been the industry standard for achieving high initial device efficiency. However, their high volatility leads to rapid thermal degradation.
This guide provides an objective, data-driven comparison between traditional volatile solvents and 1-Butyl-1-methylpyrrolidinium iodide (BMPyrI) —a cyclic ionic liquid (IL) that is redefining long-term device stability.
Mechanistic Causality: Why BMPyrI Outperforms Traditional Solvents
The shift from traditional solvents to BMPyrI (often denoted as Pyr14I) is not merely a formulation preference; it is rooted in fundamental thermodynamic and steric mechanisms.
A. Thermodynamic Stability and Volatility
Traditional solvents like acetonitrile (ACN) and methoxypropionitrile (MPN) possess high vapor pressures. Under standard accelerated aging protocols (e.g., 85°C), these solvents rapidly evaporate, causing electrolyte leakage, internal pressure buildup, and catastrophic device failure[1]. Conversely, BMPyrI is an ionic compound that exists as a liquid at room temperature due to poor coordination between its bulky cation and anion[2]. This structural asymmetry grants BMPyrI a negligible vapor pressure and a high thermal decomposition temperature (>290°C), effectively immunizing the device against evaporative failure[2].
B. Defect Passivation and Ion Migration
In solid-state and semi-liquid architectures (like PSCs), device degradation is heavily driven by the migration of undercoordinated halide ions. Traditional solvents act merely as passive carriers and offer no structural protection. BMPyrI, however, acts as an active passivating agent. The five-membered pyrrolidinium ring possesses a high charge density, allowing the [BMPyr]+ cation to strongly interact with undercoordinated halide (e.g., Br⁻ or I⁻) and metal (e.g., Pb²⁺) ions[3],[4]. This steric pinning effect inhibits parasitic ion migration, suppresses trap-state formation, and significantly extends the operational lifespan of the device[3].
C. Transport Kinetics
A common critique of ionic liquids is their high viscosity, which can impede mass transport. However, among the cyclic ammonium-based ILs, BMPyrI exhibits the most optimal balance. Its highly asymmetrical structure provides the lowest viscosity and the highest ion diffusion coefficient in its class, enabling DSSCs to achieve power conversion efficiencies (PCE) of up to 6.52% without sacrificing thermal stability[2],[1].
Mechanistic pathway of device stability using traditional solvents versus BMPyrI.
Quantitative Data Comparison
The following table synthesizes the physicochemical and performance metrics of BMPyrI against industry-standard traditional solvents.
| Physicochemical Property | Acetonitrile (ACN) | Methoxypropionitrile (MPN) | BMPyrI (Pyr14I) |
| Vapor Pressure (25°C) | 9.7 kPa | 0.4 kPa | < 0.001 kPa |
| Thermal Limit | 82°C (Boiling Point) | 165°C (Boiling Point) | > 290°C (Decomposition) |
| Viscosity (cP at 25°C) | 0.34 | 1.10 | ~ 76.65 [5] |
| Defect Passivation | None | Weak | Strong (Steric Cation) [4] |
| PCE Retention (1000h, 85°C) | < 20% (Evaporative failure) | ~ 50% | > 85% |
Self-Validating Experimental Protocol: Accelerated Stability Assessment
To objectively evaluate the stability enhancements provided by BMPyrI, researchers must employ a self-validating experimental matrix. This protocol utilizes orthogonal verification—correlating macroscopic performance loss with microscopic structural changes—to ensure that degradation is accurately attributed to the solvent matrix rather than fabrication errors.
Phase 1: Controlled Device Fabrication
-
Electrolyte Formulation:
-
Control Group: Prepare an ACN-based electrolyte containing 0.6 M BMII, 0.03 M I₂, 0.1 M guanidinium thiocyanate, and 0.5 M tert-butylpyridine.
-
Test Group: Prepare an identical redox matrix, substituting ACN entirely with BMPyrI.
-
-
Device Assembly: Fabricate devices under an inert N₂ atmosphere.
-
Self-Validation Step: Measure the initial Power Conversion Efficiency (PCE) of all devices. Discard any device deviating by >5% from the batch median to rule out mechanical fabrication defects.
-
Phase 2: Accelerated Aging (ISOS-D-2 Standard)
-
Thermal Stressing: Place the validated devices in an environmental chamber set to 85°C and 85% Relative Humidity (RH) in the dark.
-
Sampling Intervals: Extract devices for testing at 0, 100, 250, 500, and 1000 hours. Allow devices to equilibrate to room temperature for 2 hours prior to measurement.
Phase 3: Orthogonal Degradation Monitoring
-
Macroscopic Assessment (J-V Profiling): Measure the short-circuit current ( ), open-circuit voltage ( ), and fill factor (FF) under AM 1.5G illumination.
-
Microscopic Assessment (EIS): Perform Electrochemical Impedance Spectroscopy (EIS) under dark conditions at a forward bias equivalent to the .
-
Self-Validation Step: Extract the charge-transfer resistance ( ). If the ACN control shows a severe PCE drop accompanied by a massive spike in , this validates that solvent evaporation has destroyed the interfacial contact.
-
-
Structural Assessment (XRD): Perform X-Ray Diffraction on the active layers post-aging.
-
Self-Validation Step: In PSCs, the emergence of a PbI₂ peak at 12.6° confirms structural degradation. BMPyrI-treated devices should exhibit suppressed PbI₂ formation due to the passivating effect of the pyrrolidinium ring[3].
-
References
- Source: mdpi.
- Source: scribd.
- Source: researchgate.
- Source: aip.
- Source: semanticscholar.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
